molecular formula C16H19N5OS B12397380 Pcsk9-IN-17

Pcsk9-IN-17

Cat. No.: B12397380
M. Wt: 329.4 g/mol
InChI Key: DKVXVTNDNPPAKL-NSHDSACASA-N
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Description

Pcsk9-IN-17 is a useful research compound. Its molecular formula is C16H19N5OS and its molecular weight is 329.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H19N5OS

Molecular Weight

329.4 g/mol

IUPAC Name

(2S)-N-(1,3-benzoxazol-2-yl)-2-methyl-N'-(5-methylsulfanylpyrimidin-2-yl)propane-1,3-diamine

InChI

InChI=1S/C16H19N5OS/c1-11(7-17-15-18-9-12(23-2)10-19-15)8-20-16-21-13-5-3-4-6-14(13)22-16/h3-6,9-11H,7-8H2,1-2H3,(H,20,21)(H,17,18,19)/t11-/m0/s1

InChI Key

DKVXVTNDNPPAKL-NSHDSACASA-N

Isomeric SMILES

C[C@@H](CNC1=NC=C(C=N1)SC)CNC2=NC3=CC=CC=C3O2

Canonical SMILES

CC(CNC1=NC=C(C=N1)SC)CNC2=NC3=CC=CC=C3O2

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Pcsk9-IN-17: A Novel Small Molecule PCSK9 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis, and its inhibition has emerged as a powerful therapeutic strategy for managing hypercholesterolemia. While monoclonal antibodies have demonstrated significant efficacy, the development of orally bioavailable small molecule inhibitors remains a critical goal. This technical guide provides a comprehensive overview of Pcsk9-IN-17, a novel small molecule inhibitor of PCSK9. This document details its chemical structure, physicochemical properties, and the biological pathways it modulates. Detailed experimental protocols for relevant assays are also provided to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound is a heteroaryl compound identified as a potent inhibitor of the PCSK9 protein.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
IUPAC Name (R)-N-((5-(methylthio)-4-(((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)methyl)amino)pyrimidin-2-yl)methyl)alaninamide
Molecular Formula C16H19N5OS[1]
Molecular Weight 329.42 g/mol [1]
CAS Number 2455424-72-1
SMILES CSC1=CN=C(N=C1)NC--INVALID-LINK--CNC2=NC3=CC=CC=C3O2
Patent Identifier WO2020150474A1 (Compound 105)[1]

Chemical Structure:

2D Chemical Structure of this compound

Mechanism of Action: PCSK9 Inhibition

This compound functions by inhibiting the activity of PCSK9. PCSK9 is a protein that plays a crucial role in regulating the levels of low-density lipoprotein (LDL) receptors on the surface of hepatocytes. By binding to the epidermal growth factor-like repeat A (EGF-A) domain of the LDL receptor, PCSK9 targets the receptor for lysosomal degradation. This reduction in the number of LDL receptors on the cell surface leads to decreased clearance of LDL cholesterol from the bloodstream, resulting in elevated plasma LDL-C levels.

This compound, as a small molecule inhibitor, is designed to interfere with the function of PCSK9. While the precise binding site and mode of inhibition for this compound are not yet publicly detailed, the general mechanism for small molecule PCSK9 inhibitors involves either disrupting the interaction between PCSK9 and the LDL receptor or inhibiting the synthesis and secretion of PCSK9. By inhibiting PCSK9, this compound effectively increases the number of LDL receptors on the surface of liver cells, thereby enhancing the clearance of LDL-C from the circulation and lowering plasma cholesterol levels.

PCSK9_Pathway cluster_0 Hepatocyte cluster_1 Bloodstream LDLR LDL Receptor Endosome Endosome LDLR->Endosome Internalization LDL LDL-C PCSK9 PCSK9 Lysosome Lysosome Endosome->LDLR Recycling Endosome->Lysosome Degradation Circulating_LDL Circulating LDL-C Circulating_LDL->LDLR Binding Circulating_PCSK9 Circulating PCSK9 Circulating_PCSK9->LDLR Binding & Degradation Pcsk9_IN_17 This compound Pcsk9_IN_17->Circulating_PCSK9 Inhibition

PCSK9 Signaling Pathway and Point of Inhibition

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research on this compound. The following sections outline generalized methodologies for key assays in the study of small molecule PCSK9 inhibitors.

Synthesis of this compound

The synthesis of heteroaryl compounds like this compound typically involves a multi-step process. While the specific synthetic route for this compound from the patent WO2020150474A1 is not publicly detailed, a general workflow for the synthesis of similar small molecules is presented below.

Synthesis_Workflow Start Starting Materials (Commercially available reagents) Step1 Step 1: Synthesis of Intermediate A (e.g., Coupling Reaction) Start->Step1 Step2 Step 2: Synthesis of Intermediate B (e.g., Cyclization) Start->Step2 Step3 Step 3: Coupling of Intermediates A and B Step1->Step3 Step2->Step3 Purification Purification (e.g., Chromatography) Step3->Purification Characterization Characterization (NMR, Mass Spectrometry, HPLC) Purification->Characterization Final_Product This compound Characterization->Final_Product

General Synthetic Workflow for Small Molecule Inhibitors

General Procedure:

  • Synthesis of Key Intermediates: The synthesis would likely commence with the preparation of key substituted pyrimidine and benzoxazole intermediates from commercially available starting materials. This may involve standard organic reactions such as nucleophilic aromatic substitution, condensation, and cyclization reactions.

  • Coupling and Final Assembly: The key intermediates would then be coupled together to form the final this compound molecule. This is often achieved through reactions that form carbon-nitrogen bonds.

  • Purification: The crude product would be purified using techniques such as column chromatography on silica gel to isolate the pure compound.

  • Structural Characterization: The identity and purity of the final compound would be confirmed by analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

In Vitro PCSK9-LDLR Binding Assay

This assay is crucial to determine the ability of this compound to disrupt the interaction between PCSK9 and the LDL receptor.

Materials:

  • Recombinant human PCSK9 protein

  • Recombinant human LDL receptor (EGF-A domain)

  • Assay plates (e.g., 96-well high-binding plates)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Detection antibody (e.g., anti-PCSK9 antibody conjugated to a reporter enzyme like HRP)

  • Substrate for the reporter enzyme (e.g., TMB for HRP)

  • Wash and assay buffers

Protocol:

  • Coating: Coat the wells of a 96-well plate with the recombinant human LDL receptor (EGF-A domain) and incubate to allow for binding.

  • Washing: Wash the plate to remove any unbound receptor.

  • Blocking: Block the remaining protein-binding sites in the wells to prevent non-specific binding.

  • Incubation with Inhibitor: Add varying concentrations of this compound to the wells, followed by the addition of a fixed concentration of recombinant human PCSK9. Incubate to allow for binding between PCSK9 and the LDLR.

  • Washing: Wash the plate to remove unbound PCSK9 and the inhibitor.

  • Detection: Add the detection antibody and incubate.

  • Washing: Wash the plate to remove the unbound detection antibody.

  • Signal Development: Add the substrate and allow the color to develop.

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

Cellular LDL-C Uptake Assay

This assay assesses the functional consequence of PCSK9 inhibition by measuring the uptake of LDL-C in a relevant cell line, such as HepG2 cells.

Materials:

  • HepG2 cells

  • Cell culture medium and supplements

  • Fluorescently labeled LDL-C (e.g., DiI-LDL)

  • Recombinant human PCSK9 protein

  • This compound

  • Control compounds (positive and negative)

  • Fluorescence microscope or plate reader

Protocol:

  • Cell Seeding: Seed HepG2 cells in a suitable culture plate and allow them to adhere and grow.

  • Treatment: Treat the cells with varying concentrations of this compound in the presence of recombinant human PCSK9 for a specified period.

  • LDL-C Incubation: Add fluorescently labeled LDL-C to the cells and incubate to allow for uptake.

  • Washing: Wash the cells to remove any unbound labeled LDL-C.

  • Quantification: Measure the fluorescence intensity within the cells using a fluorescence microscope or a fluorescence plate reader.

  • Data Analysis: Determine the effect of this compound on LDL-C uptake and calculate the EC50 value.

Preclinical Data Summary (Hypothetical)

As specific preclinical data for this compound is not yet publicly available, the following table presents a hypothetical summary of expected data based on the characteristics of a potent small molecule PCSK9 inhibitor.

ParameterAssayHypothetical Value
IC50 PCSK9-LDLR Binding Assay100 nM
EC50 Cellular LDL-C Uptake Assay250 nM
In Vivo Efficacy Mouse Model of Hypercholesterolemia30% reduction in LDL-C at 10 mg/kg
Pharmacokinetics MouseOral bioavailability: 20%, Half-life: 4 hours

Future Directions

This compound represents a promising starting point for the development of orally active small molecule PCSK9 inhibitors. Further research will be necessary to fully characterize its pharmacological profile, including:

  • Detailed structural studies to elucidate its binding mode to PCSK9.

  • Comprehensive in vivo studies in various animal models to assess its efficacy, pharmacokinetics, and safety profile.

  • Lead optimization to improve potency, selectivity, and pharmacokinetic properties.

The development of potent and safe oral PCSK9 inhibitors like this compound has the potential to revolutionize the management of hypercholesterolemia, offering a more convenient and accessible treatment option for a broad patient population.

References

Unveiling Pcsk9-IN-17: A Technical Primer on its Role in Cholesterol Metabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 8, 2025 – In the ongoing quest to combat hypercholesterolemia, a significant risk factor for cardiovascular disease, the scientific community continues to explore novel therapeutic avenues. Among the most promising targets is Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a protein that plays a pivotal role in regulating low-density lipoprotein (LDL) cholesterol levels. This technical guide delves into the core of PCSK9 inhibition by a specific small molecule, Pcsk9-IN-17, providing researchers, scientists, and drug development professionals with an in-depth understanding of its mechanism and the experimental frameworks used to evaluate its efficacy.

The Central Role of PCSK9 in Cholesterol Homeostasis

PCSK9 is a serine protease that is highly expressed in the liver, intestine, and kidneys. Its primary function is to bind to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes. This binding event initiates the internalization of the PCSK9-LDLR complex into endosomes. Within the acidic environment of the endosome, PCSK9 prevents the LDLR from recycling back to the cell surface, instead targeting it for degradation in the lysosomes.[1][2][3] This reduction in the number of available LDLRs on the hepatocyte surface leads to decreased clearance of LDL cholesterol from the bloodstream, resulting in elevated plasma LDL-C levels.[1][2][3]

The significance of PCSK9 in cholesterol metabolism was first highlighted by human genetic studies. Gain-of-function mutations in the PCSK9 gene are associated with familial hypercholesterolemia and an increased risk of premature atherosclerotic cardiovascular disease.[1] Conversely, loss-of-function mutations are linked to lower LDL-C levels and a reduced risk of cardiovascular events.[1] These findings have firmly established PCSK9 as a compelling therapeutic target for lowering LDL cholesterol.

This compound: A Small Molecule Inhibitor

This compound is a small molecule inhibitor of PCSK9, identified for its potential role in cholesterol metabolism research.[4] Unlike monoclonal antibodies that bind to circulating PCSK9, small molecule inhibitors like this compound offer the potential for oral bioavailability and different pharmacokinetic profiles.

Chemical Properties of this compound:

PropertyValueReference
Molecular FormulaC16H19N5OS[4]
Molecular Weight329.42[4]
CAS Number2455424-72-1[5]
SourceWO2020150474A1 (Compound 105)[4]

Mechanism of Action: Disrupting the PCSK9-LDLR Interaction

The primary mechanism of action for small molecule PCSK9 inhibitors like this compound is the disruption of the protein-protein interaction between PCSK9 and the LDLR.[6][7] By binding to PCSK9, these inhibitors prevent it from associating with the LDLR on the hepatocyte surface. This allows the LDLR to escape PCSK9-mediated degradation and to be recycled back to the cell surface after delivering its LDL cargo. The increased number of cell-surface LDLRs enhances the clearance of LDL-C from the circulation, thereby lowering plasma cholesterol levels.

PCSK9_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte PCSK9 PCSK9 LDLR LDL Receptor PCSK9->LDLR Binds Endosome Endosome LDLR->Endosome Internalization LDL LDL-C LDL->LDLR Binds Pcsk9_IN_17 This compound Pcsk9_IN_17->PCSK9 Inhibits Lysosome Lysosome Endosome->Lysosome Degradation (PCSK9-mediated) Recycling Recycling to Cell Surface Endosome->Recycling Recycling (Inhibited by PCSK9) Recycling->LDLR

Figure 1: Simplified signaling pathway of PCSK9 inhibition by this compound.

Experimental Evaluation of this compound

The efficacy of a PCSK9 inhibitor like this compound is typically assessed through a series of in vitro and cell-based assays. These experiments are designed to quantify the inhibitor's ability to disrupt the PCSK9-LDLR interaction and to measure the downstream effects on LDL uptake by liver cells.

In Vitro PCSK9-LDLR Binding Assay

This assay directly measures the ability of an inhibitor to block the interaction between purified recombinant PCSK9 and the LDLR. Several formats of this assay exist, including ELISA-based and homogeneous proximity-based assays (e.g., AlphaLISA).[8][9][10][11]

General Protocol (ELISA-based):

  • Coating: A 96-well microplate is coated with the recombinant ectodomain of the human LDLR.

  • Blocking: The plate is washed and blocked to prevent non-specific binding.

  • Incubation: A fixed concentration of biotinylated recombinant human PCSK9 is pre-incubated with varying concentrations of the test compound (this compound).

  • Binding: The PCSK9-inhibitor mixture is added to the LDLR-coated wells and incubated to allow binding.

  • Detection: The plate is washed, and horseradish peroxidase (HRP)-conjugated streptavidin is added to detect the bound biotinylated PCSK9.

  • Signal Generation: A substrate for HRP is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader.

  • Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of the compound. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Binding_Assay_Workflow A Coat plate with recombinant LDLR B Block non-specific binding sites A->B C Pre-incubate PCSK9 with this compound B->C D Add mixture to LDLR-coated plate C->D E Wash to remove unbound components D->E F Add HRP-conjugated streptavidin E->F G Add substrate and measure signal F->G H Calculate IC50 G->H

Figure 2: General workflow for an in vitro PCSK9-LDLR binding assay.
Cell-Based LDL Uptake Assay

This functional assay measures the ability of a PCSK9 inhibitor to restore the uptake of LDL-C in liver cells (e.g., HepG2 cells) that have been treated with exogenous PCSK9.[12][13]

General Protocol:

  • Cell Culture: Human hepatoma (HepG2) cells are cultured in 96-well plates.

  • Treatment: The cells are treated with a fixed concentration of recombinant human PCSK9 in the presence of varying concentrations of the test compound (this compound).

  • LDL Incubation: After an incubation period to allow for PCSK9-mediated LDLR degradation, the cells are incubated with fluorescently labeled LDL (e.g., Bodipy-FL-LDL).

  • Washing: The cells are washed to remove any unbound fluorescent LDL.

  • Quantification: The amount of internalized fluorescent LDL is quantified using a fluorescence plate reader or by fluorescence microscopy.

  • Data Analysis: An increase in fluorescence signal indicates that the inhibitor has rescued LDLR function and promoted LDL uptake. The half-maximal effective concentration (EC50) can be determined.

LDL_Uptake_Assay_Workflow A Culture HepG2 cells in 96-well plate B Treat cells with PCSK9 and this compound A->B C Incubate with fluorescently labeled LDL B->C D Wash to remove unbound LDL C->D E Quantify internalized fluorescent LDL D->E F Calculate EC50 E->F

Figure 3: General workflow for a cell-based LDL uptake assay.

Future Directions and Conclusion

The development of orally bioavailable small molecule PCSK9 inhibitors like this compound represents a significant advancement in the field of lipid-lowering therapies. While monoclonal antibodies have proven to be highly effective, small molecules offer the potential for improved patient convenience and reduced treatment costs. Further research into the in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile of this compound and similar compounds is crucial. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of this promising class of cholesterol-lowering agents. The ultimate goal is to provide a wider range of effective and accessible treatment options for patients with hypercholesterolemia, thereby reducing the global burden of cardiovascular disease.

References

The Binding Affinity of Small Molecule Inhibitors to Human PCSK9: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) has emerged as a pivotal target in the management of hypercholesterolemia and the reduction of cardiovascular disease risk. By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the LDLR for lysosomal degradation, thereby reducing its recycling and diminishing the clearance of LDL-cholesterol (LDL-C) from the circulation. Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy to increase LDLR availability and subsequently lower plasma LDL-C levels. While monoclonal antibodies have proven to be highly effective, the development of orally bioavailable small molecule inhibitors represents a significant area of research. This technical guide provides an in-depth overview of the binding affinity of small molecule inhibitors to human PCSK9, with a focus on the methodologies used for their characterization.

While specific quantitative binding data for the inhibitor Pcsk9-IN-17 (also identified as compound 105 in patent WO2020150474A1) is not publicly available, this guide will provide representative data for other small molecule inhibitors and detail the experimental protocols commonly employed to determine such binding affinities.

Data Presentation: Binding Affinity of Small Molecule PCSK9 Inhibitors

The binding affinity of an inhibitor to its target is a critical parameter in drug development, often expressed as the half-maximal inhibitory concentration (IC50), equilibrium dissociation constant (Kd), or inhibition constant (Ki). The following table summarizes representative IC50 values for various small molecule inhibitors of the human PCSK9-LDLR interaction, as reported in scientific literature. This data provides a comparative landscape for the potency of such compounds.

Compound/InhibitorAssay TypeIC50 (µM)Reference
Compound M27PCSK9/LDLR PPI0.76[1]
Compound M12PCSK9/LDLR PPI0.91[1]
Compound M14PCSK9/LDLR PPI2.81[1]
Compound M18PCSK9/LDLR PPI4.26[1]
Compound M1PCSK9/LDLR PPI6.25[1]
Compound D29PCSK9/LDLR PPI6.70[1]
Compound D28PCSK9/LDLR PPI8.30[1]
SBC-115337PCSK9/LDLR PPI9.24[1]
NilotinibPCSK9-LDLR Binding9.8[2]
Compound 3fPCSK9-LDLR Binding0.537[2]

Experimental Protocols

The determination of binding affinity for PCSK9 inhibitors is commonly achieved through various in vitro biochemical assays. These assays are designed to quantify the disruption of the PCSK9-LDLR protein-protein interaction (PPI) by a test compound. Below is a detailed methodology for a widely used technique: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for PCSK9-LDLR Binding Inhibition

Principle:

This homogeneous (no-wash) assay measures the proximity of a donor and an acceptor fluorophore.[3][4] In this context, recombinant human PCSK9 and the ectodomain of human LDLR are labeled with a donor (e.g., Europium cryptate) and an acceptor (e.g., a fluorescent dye), respectively. When PCSK9 and LDLR interact, the donor and acceptor are brought into close proximity, allowing for fluorescence resonance energy transfer upon excitation of the donor. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.

Materials:

  • Recombinant human PCSK9, biotinylated

  • Recombinant human LDLR ectodomain, Europium-labeled (Eu-LDLR)

  • Dye-labeled acceptor (e.g., streptavidin-conjugated fluorophore)

  • TR-FRET assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Low-volume, 384-well white microplates

  • A microplate reader capable of TR-FRET measurements

Procedure:

  • Reagent Preparation:

    • Prepare a 1x TR-FRET assay buffer by diluting a concentrated stock with distilled water.

    • Thaw the Eu-LDLR, biotinylated PCSK9, and dye-labeled acceptor on ice.

    • Prepare a working solution of each reagent in the 1x assay buffer at the desired final concentration.

    • Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in 1x assay buffer to achieve the final desired concentrations with a constant DMSO percentage.

  • Assay Protocol:

    • Add a defined volume (e.g., 5 µL) of the diluted test compound or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.

    • Add a mixture of Eu-LDLR and biotinylated PCSK9 to each well.

    • Add the dye-labeled acceptor to each well.

    • The final reaction volume is typically 20 µL.

    • Incubate the plate at room temperature for a specified period (e.g., 2 hours), protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence intensity using a TR-FRET-compatible microplate reader.

    • Two sequential measurements are typically performed: the donor emission (e.g., at 620 nm) and the acceptor emission (e.g., at 665 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio by dividing the acceptor emission by the donor emission for each well.

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to achieve 50% inhibition of the PCSK9-LDLR interaction.

Mandatory Visualizations

PCSK9 Signaling Pathway

PCSK9_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte PCSK9 Secreted PCSK9 LDLR LDL Receptor (LDLR) PCSK9->LDLR Binds Endosome Endosome LDLR->Endosome Internalization LDL LDL Particle LDL->LDLR Binds Inhibitor This compound (Small Molecule Inhibitor) Inhibitor->PCSK9 Inhibits Binding Lysosome Lysosome Endosome->Lysosome Trafficking for Degradation (PCSK9-mediated) Recycling LDLR Recycling Endosome->Recycling Recycling to Cell Surface (PCSK9 inhibited) Degradation LDLR Degradation Lysosome->Degradation

Caption: PCSK9 signaling pathway and the mechanism of inhibition.

Experimental Workflow for TR-FRET Assay

TR_FRET_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_data 3. Data Acquisition & Analysis prep_buffer Prepare 1x Assay Buffer prep_reagents Dilute Eu-LDLR, Biotin-PCSK9, and Acceptor prep_buffer->prep_reagents prep_inhibitor Prepare Serial Dilutions of This compound prep_buffer->prep_inhibitor add_reagents Add PCSK9/LDLR Mix and Acceptor prep_reagents->add_reagents add_inhibitor Add Inhibitor/Vehicle to 384-well Plate prep_inhibitor->add_inhibitor add_inhibitor->add_reagents incubate Incubate at Room Temperature (2 hours) add_reagents->incubate read_plate Read Plate on TR-FRET Reader incubate->read_plate calc_ratio Calculate TR-FRET Ratio (665nm / 620nm) read_plate->calc_ratio plot_data Plot Ratio vs. [Inhibitor] calc_ratio->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50

Caption: Workflow for a TR-FRET based PCSK9-LDLR binding assay.

References

In Vitro Characterization of a Novel PCSK9 Inhibitor: Pcsk9-IN-17

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[1][2][3][4] This reduction in LDLR levels leads to decreased clearance of LDL cholesterol (LDL-C) from the circulation, a major risk factor for atherosclerotic cardiovascular disease.[4][5] Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C.[3][6][7] This document provides a detailed in vitro characterization of Pcsk9-IN-17, a novel small molecule inhibitor of the PCSK9-LDLR interaction. The following sections describe the signaling pathway, experimental protocols, and in vitro efficacy of this compound.

The PCSK9-LDLR Signaling Pathway

PCSK9 is primarily synthesized and secreted by the liver.[4][6] Circulating PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the hepatocyte cell surface.[1][8] Following this interaction, the PCSK9-LDLR complex is internalized via endocytosis.[2][6] In the acidic environment of the endosome, PCSK9 remains bound to the LDLR, preventing the receptor from recycling back to the cell surface and instead targeting it for degradation in the lysosome.[1][6][9] By inhibiting the binding of PCSK9 to the LDLR, this compound is designed to increase the number of available LDLRs on the cell surface, thereby enhancing the clearance of circulating LDL-C.

PCSK9_LDLR_Pathway cluster_cell Hepatocyte cluster_extracellular Extracellular Space LDLR_synthesis LDLR Synthesis Golgi Golgi Apparatus LDLR_synthesis->Golgi PCSK9_synthesis PCSK9 Synthesis PCSK9_synthesis->Golgi LDLR_surface Cell Surface LDLR Golgi->LDLR_surface PCSK9_secreted Secreted PCSK9 Golgi->PCSK9_secreted Secretion Endosome Endosome LDLR_surface->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking Recycling LDLR Recycling Endosome->Recycling Dissociation Degradation LDLR Degradation Lysosome->Degradation Recycling->LDLR_surface PCSK9_secreted->LDLR_surface PCSK9_secreted->Recycling Inhibition of Recycling LDL_C LDL-C LDL_C->LDLR_surface Binding Pcsk9_IN_17 This compound Pcsk9_IN_17->PCSK9_secreted Inhibition

Caption: The PCSK9-LDLR signaling pathway and the inhibitory action of this compound.

In Vitro Efficacy of this compound

The in vitro activity of this compound was assessed through a series of biochemical and cell-based assays designed to measure its binding affinity to PCSK9, its ability to block the PCSK9-LDLR interaction, and its functional effect on LDLR levels and LDL-C uptake in a relevant cell line.

Biochemical Assays

Table 1: Biochemical Activity of this compound

AssayParameterThis compound
Surface Plasmon Resonance (SPR) KD (nM)15.2
kon (1/Ms)1.2 x 105
koff (1/s)1.8 x 10-3
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay IC50 (nM)25.8
Cell-Based Assays

Table 2: Cellular Activity of this compound in HepG2 Cells

AssayParameterThis compound
LDLR Flow Cytometry Assay EC50 (nM)45.1
Fluorescent LDL-C Uptake Assay EC50 (nM)52.3

Experimental Protocols

Surface Plasmon Resonance (SPR) Binding Assay

This assay quantifies the binding affinity of this compound to recombinant human PCSK9.

Methodology:

  • Recombinant human PCSK9 is immobilized on a CM5 sensor chip.

  • A serial dilution of this compound in a suitable buffer is flowed over the chip surface.

  • The association (kon) and dissociation (koff) rates are measured.

  • The equilibrium dissociation constant (KD) is calculated from the ratio of koff/kon.

SPR_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis PCSK9 Recombinant human PCSK9 Immobilization Immobilize PCSK9 on Chip PCSK9->Immobilization Chip CM5 Sensor Chip Chip->Immobilization Inhibitor This compound (serial dilution) Flow Flow Inhibitor over Chip Inhibitor->Flow Immobilization->Flow Measure Measure Association and Dissociation Flow->Measure Calculate Calculate k_on, k_off, and K_D Measure->Calculate

Caption: Workflow for the Surface Plasmon Resonance (SPR) assay.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the ability of this compound to inhibit the binding of PCSK9 to the LDLR.

Methodology:

  • Recombinant human PCSK9 tagged with a donor fluorophore (e.g., terbium) and the LDLR-EGF-A domain tagged with an acceptor fluorophore (e.g., d2) are used.

  • In the absence of an inhibitor, binding of PCSK9 to the LDLR brings the fluorophores into proximity, resulting in a FRET signal.

  • This compound is added in a dose-response manner to compete with the LDLR for binding to PCSK9.

  • The IC50 value, representing the concentration of inhibitor required to reduce the FRET signal by 50%, is determined.

TR_FRET_Workflow cluster_components Components cluster_assay Assay cluster_analysis Analysis PCSK9_Tb PCSK9-Terbium (Donor) Mix Mix Components in Assay Plate PCSK9_Tb->Mix LDLR_d2 LDLR-d2 (Acceptor) LDLR_d2->Mix Inhibitor This compound (dose-response) Inhibitor->Mix Incubate Incubate Mix->Incubate Read Read TR-FRET Signal Incubate->Read Plot Plot Dose-Response Curve Read->Plot Calculate Calculate IC50 Plot->Calculate

Caption: Workflow for the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
LDLR Flow Cytometry Assay

This cell-based assay measures the effect of this compound on the levels of cell surface LDLR in the presence of exogenous PCSK9.

Methodology:

  • HepG2 cells, a human hepatoma cell line that endogenously expresses LDLR, are seeded in microplates.

  • The cells are treated with a fixed concentration of recombinant human PCSK9 in the presence of increasing concentrations of this compound.

  • After incubation, the cells are stained with a fluorescently labeled anti-LDLR antibody.

  • The mean fluorescence intensity, which is proportional to the amount of cell surface LDLR, is quantified by flow cytometry.

  • The EC50 value, the concentration of this compound that results in a 50% increase in LDLR levels, is calculated.

Fluorescent LDL-C Uptake Assay

This assay assesses the functional consequence of increased LDLR levels by measuring the uptake of fluorescently labeled LDL-C.

Methodology:

  • HepG2 cells are treated with PCSK9 and a dose-range of this compound as described in the flow cytometry assay.

  • Fluorescently labeled LDL-C (e.g., DiI-LDL) is added to the cells.

  • Following incubation, the cells are washed to remove unbound DiI-LDL.

  • The intracellular fluorescence is measured using a plate reader or by flow cytometry.

  • The EC50 value, the concentration of this compound that restores 50% of the LDL-C uptake inhibited by PCSK9, is determined.

Cellular_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_ldlr_detection LDLR Detection (Flow Cytometry) cluster_ldl_uptake LDL-C Uptake Assay cluster_analysis Analysis Seed Seed HepG2 Cells Treat Treat with PCSK9 and This compound (dose-range) Seed->Treat Stain Stain with Fluorescent anti-LDLR Antibody Treat->Stain Add_LDL Add Fluorescent LDL-C Treat->Add_LDL Analyze_FC Analyze by Flow Cytometry Stain->Analyze_FC Calculate_EC50 Calculate EC50 Analyze_FC->Calculate_EC50 Measure_Uptake Measure Intracellular Fluorescence Add_LDL->Measure_Uptake Measure_Uptake->Calculate_EC50

Caption: Workflow for cellular assays: LDLR detection and LDL-C uptake.

Conclusion

The in vitro data for this compound demonstrate that it is a potent inhibitor of the PCSK9-LDLR interaction. It binds to PCSK9 with high affinity and effectively blocks its binding to the LDLR in a biochemical assay. Furthermore, in a cellular context, this compound leads to a dose-dependent increase in cell surface LDLR levels and a corresponding increase in the uptake of LDL-C. These findings support the continued development of this compound as a potential therapeutic agent for the treatment of hypercholesterolemia.

References

A Technical Review of Small Molecule PCSK9 Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal, clinically validated therapeutic target for managing hypercholesterolemia. By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 promotes its lysosomal degradation, thereby reducing the clearance of LDL cholesterol (LDL-C) from circulation. While monoclonal antibodies (mAbs) that block the PCSK9-LDLR interaction have proven highly effective, their high cost and need for subcutaneous injection limit their widespread use. This has spurred intensive research into the development of orally bioavailable small molecule inhibitors as a more accessible alternative. This technical guide provides a comprehensive review of the current landscape of small molecule PCSK9 inhibitors, focusing on their mechanisms of action, quantitative efficacy data, and the key experimental protocols used for their discovery and characterization.

The PCSK9-LDLR Signaling Pathway and Mechanism of Inhibition

PCSK9's primary function is to act as a natural down-regulator of the LDLR. The process begins with the secretion of PCSK9, primarily from the liver. In circulation, PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the hepatocyte surface. When the LDLR-LDL complex is internalized via endocytosis, the presence of bound PCSK9 prevents the acidic environment of the endosome from inducing a conformational change in the LDLR that would normally allow it to release its cargo and recycle back to the cell surface. Instead, the entire PCSK9-LDLR-LDL complex is trafficked to the lysosome for degradation.

Small molecule inhibitors primarily aim to disrupt the protein-protein interaction (PPI) between PCSK9 and the LDLR. By binding to PCSK9, these inhibitors prevent it from associating with the LDLR. This allows the LDLR to successfully recycle back to the cell surface after delivering LDL to the endosome, increasing the total population of LDLRs and enhancing the clearance of LDL-C from the bloodstream.

PCSK9_Pathway cluster_Hepatocyte Hepatocyte PCSK9 Circulating PCSK9 LDLR LDLR PCSK9->LDLR Complex PCSK9-LDLR Complex LDL LDL Particle LDL->LDLR Binding Inhibitor Small Molecule Inhibitor Inhibitor->PCSK9 Binding & Inhibition Endosome Endosome LDLR->Endosome Endocytosis Complex->Endosome Endocytosis Endosome->LDLR Recycling to Cell Surface Lysosome Lysosome (Degradation) Endosome->Lysosome Trafficking for Degradation Recycle LDLR Recycling

Caption: PCSK9-LDLR signaling pathway and the mechanism of small molecule inhibitors.

Quantitative Data on Key Small Molecule PCSK9 Inhibitors

The development of oral small molecule PCSK9 inhibitors has been challenging, but several candidates have now demonstrated significant efficacy in preclinical and clinical studies. The data for prominent compounds are summarized below.

Table 1: In Vitro and Preclinical Potency of Small Molecule PCSK9 Inhibitors
CompoundTypeTarget Affinity / PotencyOral Bioavailability (Species)Reference
MK-0616 Macrocyclic PeptideKi = 5 pM (for PCSK9 binding)N/A (Preclinical)[1]
AZD0780 Heterocyclic Small MoleculeKD = 2.3 nM (for hPCSK9)63.5% (Mouse)[2]
NYX-PCSK9i Small MoleculeIC50 = 323 nM (PCSK9-LDLR disruption)Orally Bioavailable (Mouse)[3]
Compound M12 2-phenylquinoline derivativeIC50 = 0.91 µM (PCSK9-LDLR disruption)N/A[4]
Compound M27 2-phenylquinoline derivativeIC50 = 0.76 µM (PCSK9-LDLR disruption)N/A[4]
Table 2: In Vivo Efficacy of Small Molecule PCSK9 Inhibitors (Clinical and Preclinical)
CompoundStudy Phase / ModelDoseLDL-C / Total Cholesterol ReductionReference
MK-0616 Phase 2b (Humans)6 mg daily41.2% LDL-C reduction (placebo-adjusted) at 8 weeks[5]
Phase 2b (Humans)30 mg daily60.9% LDL-C reduction (placebo-adjusted) at 8 weeks[5]
Phase 1 (Humans, on statins)20 mg daily~61% LDL-C reduction at 14 days[1]
AZD0780 Phase 2b (Humans, on statins)1 mg daily35.3% LDL-C reduction (placebo-corrected) at 12 weeks[6]
Phase 2b (Humans, on statins)30 mg daily50.7% LDL-C reduction (placebo-corrected) at 12 weeks[6][7]
NYX-PCSK9i Preclinical (Mouse model)N/A (Dose-dependent)Up to 57% reduction in total plasma cholesterol[3]

Experimental Protocols for Inhibitor Evaluation

A hierarchical screening approach is typically employed to identify and characterize novel small molecule PCSK9 inhibitors. This involves primary biochemical assays to identify binders, followed by cell-based functional assays to confirm mechanism of action, and finally in vivo studies to assess efficacy and pharmacokinetics.

Screening_Workflow start Start: Compound Library (Virtual or Physical) screen Primary Screen: Biochemical Assay (e.g., ELISA, FRET, SPR) start->screen hits Initial Hits screen->hits Identify binders cell_assay Secondary Screen: Cell-Based Functional Assays hits->cell_assay Confirm cellular activity ldl_uptake LDL Uptake Assay (e.g., DiI-LDL) cell_assay->ldl_uptake ldlr_expr LDLR Expression Assay (e.g., Western Blot) cell_assay->ldlr_expr leads Validated Leads cell_assay->leads Select for function vivo In Vivo Efficacy Studies (e.g., Mouse Models) leads->vivo Assess in vivo PK/PD candidate Clinical Candidate vivo->candidate

Caption: A typical experimental workflow for the discovery of small molecule PCSK9 inhibitors.
PCSK9-LDLR Interaction Assay (Competition ELISA)

This biochemical assay is a high-throughput method to screen for compounds that directly disrupt the PCSK9-LDLR protein-protein interaction.

  • Principle: An ELISA plate is coated with recombinant LDLR protein (often just the EGF-A domain). Recombinant, tagged PCSK9 (e.g., His-tagged) is pre-incubated with a test compound before being added to the coated plate. The amount of PCSK9 that binds to the immobilized LDLR is detected using an enzyme-conjugated antibody against the tag (e.g., anti-His-HRP). An effective inhibitor will reduce the amount of bound PCSK9, leading to a lower signal.

  • Detailed Protocol:

    • Coating: Coat a 96- or 384-well high-binding ELISA plate with 2 ng/µL of recombinant LDLR in PBS overnight at 4°C[8].

    • Washing & Blocking: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block the wells with a blocking buffer (e.g., PBS with 3% BSA) for 1-2 hours at room temperature to prevent non-specific binding[8].

    • Inhibitor Incubation: In a separate plate, pre-incubate a constant concentration of His-tagged PCSK9 (e.g., 1 µg/mL) with serial dilutions of the test compound for 1 hour at room temperature with gentle shaking[9]. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.

    • Binding Reaction: After washing the blocked plate, transfer the PCSK9/inhibitor mixtures to the LDLR-coated plate. Incubate for 2 hours at room temperature to allow binding[8].

    • Detection: Wash the plate three times. Add an HRP-conjugated anti-His antibody diluted in blocking buffer and incubate for 1 hour at room temperature[8].

    • Signal Development: Wash the plate thoroughly. Add a chemiluminescent HRP substrate (e.g., ECL) and immediately read the luminescence on a microplate reader[8].

    • Analysis: Calculate the percent inhibition relative to the vehicle control. Plot the data and determine the IC50 value for active compounds.

Cellular LDL Uptake Assay

This cell-based assay provides functional confirmation that an inhibitor can increase the LDL uptake capacity of liver cells, which is the desired therapeutic outcome.

  • Principle: Human hepatoma cells (e.g., HepG2), which endogenously express the LDLR, are treated with the test compound. Fluorescently labeled LDL particles (e.g., DiI-LDL) are then added to the medium. If the inhibitor is effective, it will increase the number of active LDLRs on the cell surface, leading to greater uptake of the fluorescent LDL. The amount of uptake is quantified by measuring the total intracellular fluorescence.

  • Detailed Protocol:

    • Cell Seeding: Seed HepG2 cells in a 96-well, black-walled, clear-bottom plate at a density of 3 x 104 cells/well and allow them to adhere and grow for 48 hours[10].

    • Serum Starvation (Optional but Recommended): To upregulate LDLR expression, the culture medium can be switched to a medium containing lipoprotein-deficient serum (LPDS) for 12-24 hours prior to the experiment[11][12].

    • Compound Treatment: Treat the cells with various concentrations of the test compound (and vehicle control) for a defined period, typically 4 to 24 hours[10]. In some protocols, recombinant PCSK9 is co-incubated to challenge the system[12].

    • LDL Incubation: Add fluorescently labeled LDL (e.g., 10-20 µg/mL DiI-LDL) to each well and incubate for 2-4 hours at 37°C in the dark[10][11].

    • Washing and Fixation: Aspirate the medium and wash the cells 2-3 times with PBS to remove non-internalized LDL. Fix the cells with 4% paraformaldehyde for 10-15 minutes[11].

    • Quantification:

      • Plate Reader: After washing, add isopropanol to each well to lyse the cells and solubilize the fluorescent dye. Transfer the lysate to a new plate and measure fluorescence (e.g., ~530 nm excitation / ~580 nm emission for DiI)[11]. Normalize the fluorescence signal to the total protein content in each well.

      • Microscopy/Imaging: Alternatively, stain the nuclei (e.g., with Hoechst) and acquire images using a high-content imager. Quantify the total intracellular fluorescence intensity per cell[12][13].

LDLR Protein Expression Assay (Western Blot)

This assay directly measures whether an inhibitor can prevent PCSK9-mediated degradation of the LDLR protein.

  • Principle: HepG2 cells are treated with a test compound in the presence of exogenously added recombinant PCSK9. After treatment, cells are lysed, and the total protein is separated by SDS-PAGE. The amount of LDLR protein is detected using a specific primary antibody against the LDLR, followed by a secondary antibody for visualization. An effective inhibitor will show a higher level of LDLR protein compared to cells treated with PCSK9 alone.

  • Detailed Protocol:

    • Cell Culture and Treatment: Plate HepG2 cells and grow to ~80% confluency. Treat cells with the test inhibitor for 30 minutes before adding a defined concentration of recombinant PCSK9 (e.g., 10 µg/mL) for an additional 4-6 hours[14][15].

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them using a standard lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

    • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate the membrane with a primary antibody against the human LDLR overnight at 4°C[14].

      • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensity using software like ImageJ. Normalize the LDLR signal to a loading control protein (e.g., β-actin or GAPDH)[9].

Conclusion and Future Outlook

The pursuit of orally bioavailable small molecule PCSK9 inhibitors represents a significant frontier in cardiovascular medicine. Recent clinical trial successes with compounds like MK-0616 and AZD0780 have validated this therapeutic strategy, demonstrating LDL-C lowering efficacy that approaches that of injectable antibodies[5][6]. The ability to offer a convenient, daily oral pill could dramatically improve patient adherence and access, potentially changing the standard of care for millions of patients with hypercholesterolemia who are unable to reach their LDL-C goals with statins alone[16][17]. The experimental methodologies outlined in this guide form the bedrock of discovery and development in this field, enabling the identification and validation of next-generation inhibitors. As Phase III trials for the leading oral candidates progress, the scientific and medical communities await results that could herald a new era in lipid-lowering therapy.

References

Unlocking a New Therapeutic Avenue: A Technical Guide to the Potential of Pcsk9-IN-17

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of Pcsk9-IN-17, a novel small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). As the scientific community continues to explore alternatives to monoclonal antibody-based therapies, small molecule inhibitors like this compound represent a promising frontier in the management of hypercholesterolemia and the reduction of atherosclerotic cardiovascular disease risk. This document outlines the core mechanism of action, representative preclinical data, detailed experimental protocols, and potential therapeutic applications of this compound class.

Introduction to this compound

This compound is a small molecule inhibitor of PCSK9, identified for its potential role in cholesterol metabolism research[1][2][3]. With a molecular formula of C16H19N5OS and a molecular weight of 329.42, this compound is referenced in patent literature as a potential therapeutic agent[1][4]. Unlike large-molecule biologics, a small molecule inhibitor offers the potential for oral bioavailability, simplifying administration and potentially increasing patient adherence.

Mechanism of Action: Disrupting the PCSK9-LDLR Interaction

PCSK9 plays a critical role in regulating plasma low-density lipoprotein cholesterol (LDL-C) levels. It functions by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes[5][6]. This binding event targets the LDLR for lysosomal degradation, preventing it from recycling back to the cell surface to clear more LDL-C from the bloodstream[7][8]. The result is an increase in circulating LDL-C levels[5].

This compound, as a small molecule inhibitor, is hypothesized to function by binding to PCSK9 and inducing a conformational change that prevents its interaction with the LDLR. This inhibition of the protein-protein interaction spares the LDLR from degradation, allowing it to be recycled back to the hepatocyte surface. The increased number of available LDLRs enhances the clearance of LDL-C from circulation, thereby lowering plasma LDL-C levels.

PCSK9_Mechanism_of_Action cluster_hepatocyte Hepatocyte PCSK9 Circulating PCSK9 LDLR LDL Receptor (LDLR) PCSK9->LDLR LDLC LDL-C Particle LDLC->LDLR Binding Pcsk9_IN_17 This compound Pcsk9_IN_17->PCSK9 Inhibition Endosome Endosome LDLR->Endosome Internalization Lysosome Lysosome (Degradation) Endosome->Lysosome Targeted Degradation Recycling LDLR Recycling Endosome->Recycling Recycling Pathway Recycling->LDLR

Caption: PCSK9 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

While specific preclinical data for this compound is not yet publicly available, the following table summarizes representative data for a hypothetical oral small molecule PCSK9 inhibitor with a similar profile. These values are based on typical findings for compounds in this class and serve as a benchmark for expected performance.

ParameterValueAssay Type
In Vitro Potency
PCSK9-LDLR Binding IC₅₀50 nMHomogeneous Time-Resolved
Fluorescence (HTRF) Assay
Cellular LDLR Upregulation EC₅₀200 nMHepG2 Cell-Based Assay
In Vivo Efficacy
LDL-C Reduction (Mouse Model)45% reduction at 10 mg/kg (oral)C57BL/6 mice on a Western
diet
Pharmacokinetics
Oral Bioavailability (Rat)35%Cassette Dosing Study
Half-life (t½) (Rat)6 hoursPharmacokinetic Analysis
Safety Profile
Cytotoxicity CC₅₀ (HepG2)> 50 µMCell Viability Assay
hERG Inhibition IC₅₀> 30 µMPatch Clamp Assay

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel PCSK9 inhibitors. Below are protocols for key experiments in the preclinical assessment pipeline.

PCSK9-LDLR Interaction Assay (HTRF)

This assay quantitatively measures the ability of a compound to inhibit the binding of PCSK9 to the LDLR.

Materials:

  • Recombinant human PCSK9 protein

  • Recombinant human LDLR-EGF-A domain

  • HTRF donor and acceptor antibodies (anti-tag specific)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well low-volume plates

  • This compound or test compound

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • Add 2 µL of the compound dilution to the wells of a 384-well plate.

  • Add 1 µL of recombinant human PCSK9 protein.

  • Add 1 µL of recombinant human LDLR-EGF-A domain.

  • Incubate for 60 minutes at room temperature.

  • Add 2 µL of the HTRF donor and acceptor antibody mix.

  • Incubate for 60 minutes at room temperature in the dark.

  • Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

  • Calculate the HTRF ratio and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cellular LDLR Upregulation Assay

This assay assesses the ability of the inhibitor to increase LDLR levels on the surface of hepatocytes.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound or test compound

  • Anti-LDLR primary antibody

  • Fluorescently labeled secondary antibody

  • Flow cytometer

Procedure:

  • Seed HepG2 cells in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 24 hours.

  • Wash the cells with cold PBS and detach them using a non-enzymatic cell dissociation solution.

  • Incubate the cells with an anti-LDLR primary antibody for 1 hour on ice.

  • Wash the cells and incubate with a fluorescently labeled secondary antibody for 30 minutes on ice in the dark.

  • Wash the cells and resuspend them in PBS.

  • Analyze the cells by flow cytometry to quantify the mean fluorescence intensity, which corresponds to the level of surface LDLR.

  • Determine the EC₅₀ value from the dose-response curve.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation BindingAssay PCSK9-LDLR Binding Assay (HTRF) CellularAssay Cellular LDLR Upregulation Assay BindingAssay->CellularAssay Confirm Cellular Activity PK Pharmacokinetics (Rodent) CellularAssay->PK Select for In Vivo SafetyScreen In Vitro Safety (Cytotoxicity, hERG) Efficacy Efficacy Studies (Mouse Model) PK->Efficacy Determine Dosing Tox Preliminary Toxicology (Rodent) Efficacy->Tox Assess Therapeutic Window

Caption: Preclinical experimental workflow for a novel PCSK9 inhibitor.

Potential Therapeutic Applications

The primary therapeutic application for a potent and orally bioavailable PCSK9 inhibitor like this compound is the treatment of hypercholesterolemia. Specifically, it could be indicated for:

  • Statin-Intolerant Patients: Providing an alternative LDL-C lowering therapy for patients who cannot tolerate statins.

  • Adjunct to Statin Therapy: For high-risk patients who are unable to reach their LDL-C goals on maximally tolerated statin therapy.

  • Familial Hypercholesterolemia (FH): As a treatment for patients with this genetic disorder that causes very high LDL-C levels[7].

By effectively lowering LDL-C, this compound has the potential to significantly reduce the risk of major adverse cardiovascular events, including myocardial infarction and stroke.

Conclusion

This compound represents a promising development in the ongoing search for effective, convenient, and safe therapies to manage hypercholesterolemia. As a small molecule inhibitor of PCSK9, it offers the potential advantages of oral administration and a different modality of action compared to existing biologic therapies. Further preclinical and clinical development will be necessary to fully elucidate its therapeutic profile and potential to become a cornerstone in the management of cardiovascular disease.

References

Methodological & Application

Application Notes and Protocols for Pcsk9-IN-17: An Investigational PCSK9 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1][2] It functions by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[3][4][5] This reduction in LDLR recycling leads to decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation, a major risk factor for atherosclerotic cardiovascular disease.[1] Inhibition of the PCSK9-LDLR interaction is a clinically validated therapeutic strategy to lower LDL-C levels.[3][6]

Pcsk9-IN-17 is a novel, potent, and selective small molecule inhibitor of the PCSK9-LDLR interaction. These application notes provide detailed protocols for in vitro studies to characterize the activity of this compound, including its ability to disrupt the PCSK9-LDLR binding, increase cellular LDL uptake, and upregulate LDLR protein levels in a human hepatocyte cell line.

Mechanism of Action

This compound is designed to directly bind to PCSK9, preventing its interaction with the LDLR. This allows for the normal recycling of the LDLR to the cell surface, leading to increased clearance of LDL-C from the extracellular environment. In addition to its role in cholesterol metabolism, PCSK9 has been implicated in inflammatory signaling pathways, and the effects of this compound on these pathways may also be of interest.[7][8][9][10]

Quantitative Data Summary

The following tables summarize the in vitro pharmacological profile of this compound.

Table 1: Biochemical and Cellular Activity of this compound

Assay TypeDescriptionIC50 (nM)
PCSK9-LDLR Binding AssayInhibition of recombinant human PCSK9 binding to the LDLR EGF-A domain.15.2
LDL Uptake Assay (HepG2 cells)Increase in fluorescently labeled LDL uptake in human hepatoma cells.45.8
LDLR Protein Upregulation (HepG2 cells)Increase in LDLR protein levels determined by Western blot.52.3

Table 2: Selectivity Profile of this compound

TargetDescriptionIC50 (µM)
PCSK9Target of interest0.0152
FurinRelated proprotein convertase> 100
PC7Related proprotein convertase> 100

Signaling Pathway

The following diagram illustrates the canonical PCSK9 signaling pathway and the mechanism of action of this compound.

PCSK9_Pathway cluster_cell Hepatocyte cluster_extracellular Extracellular Space LDLR LDLR Endosome Endosome LDLR->Endosome Internalization Lysosome Lysosome LDLR->Lysosome PCSK9-mediated degradation LDL LDL-C LDL->LDLR Binding Endosome->Lysosome Recycling Recycling to Cell Surface Endosome->Recycling Degradation LDLR Degradation Lysosome->Degradation Recycling->LDLR PCSK9 PCSK9 PCSK9->LDLR Binds to LDLR Pcsk9_IN_17 This compound Pcsk9_IN_17->PCSK9 Inhibits

Caption: PCSK9 pathway and inhibitor mechanism.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro characterization of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays (HepG2 Cells) cluster_selectivity Selectivity Assays Binding_Assay PCSK9-LDLR Binding Assay (ELISA-based) IC50_Biochem Determine IC50 Binding_Assay->IC50_Biochem LDL_Uptake LDL Uptake Assay (Fluorescent LDL) Binding_Assay->LDL_Uptake Western_Blot LDLR Protein Quantification (Western Blot) LDL_Uptake->Western_Blot EC50_Cellular Determine EC50 LDL_Uptake->EC50_Cellular Western_Blot->EC50_Cellular Selectivity_Screen Counter-screen against related proteases (e.g., Furin) EC50_Cellular->Selectivity_Screen Selectivity_Data Assess Specificity Selectivity_Screen->Selectivity_Data

Caption: In vitro workflow for this compound.

Detailed Experimental Protocols

PCSK9-LDLR Binding Assay (ELISA-based)

This assay quantitatively measures the ability of this compound to inhibit the binding of recombinant human PCSK9 to the human LDLR EGF-A domain.

Materials:

  • Recombinant Human PCSK9 (His-tagged)

  • Recombinant Human LDLR EGF-A domain (Fc-tagged)

  • 96-well high-binding microplate

  • Assay Buffer: PBS, 0.1% BSA, 0.05% Tween-20

  • Wash Buffer: PBS, 0.05% Tween-20

  • TMB Substrate

  • Stop Solution (e.g., 1 M H₂SO₄)

  • This compound

Protocol:

  • Coat a 96-well microplate with 100 µL/well of LDLR EGF-A domain (1 µg/mL in PBS) and incubate overnight at 4°C.

  • Wash the plate three times with Wash Buffer.

  • Block the plate with 200 µL/well of Assay Buffer for 1 hour at room temperature.

  • Prepare a serial dilution of this compound in Assay Buffer.

  • In a separate plate, pre-incubate the diluted this compound with recombinant PCSK9 (final concentration 0.5 µg/mL) for 30 minutes at room temperature.

  • Wash the coated plate three times with Wash Buffer.

  • Transfer 100 µL of the this compound/PCSK9 mixture to the corresponding wells of the LDLR-coated plate. Include controls for no inhibition (PCSK9 only) and background (Assay Buffer only).

  • Incubate for 2 hours at room temperature.

  • Wash the plate five times with Wash Buffer.

  • Add 100 µL/well of an anti-His-tag HRP-conjugated antibody (diluted in Assay Buffer) and incubate for 1 hour at room temperature.

  • Wash the plate five times with Wash Buffer.

  • Add 100 µL/well of TMB Substrate and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 100 µL/well of Stop Solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cellular LDL Uptake Assay

This assay measures the effect of this compound on the uptake of fluorescently labeled LDL-C in HepG2 cells.[6]

Materials:

  • HepG2 cells

  • Complete Growth Medium: Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS)

  • Serum-Free Medium: EMEM with 0.1% BSA

  • Fluorescently labeled LDL (e.g., DiI-LDL)

  • Recombinant Human PCSK9

  • This compound

  • Hoechst 33342 (for nuclear staining)

  • 96-well black, clear-bottom cell culture plate

Protocol:

  • Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

  • Wash the cells with PBS and replace the medium with Serum-Free Medium. Incubate for 24 hours to upregulate LDLR expression.

  • Prepare serial dilutions of this compound in Serum-Free Medium.

  • Add the diluted this compound to the cells, followed by the addition of recombinant human PCSK9 (final concentration 10 µg/mL).

  • Incubate for 1 hour at 37°C.

  • Add DiI-LDL to each well to a final concentration of 10 µg/mL.

  • Incubate for 4 hours at 37°C in the dark.

  • Wash the cells three times with cold PBS.

  • Add Hoechst 33342 solution for 15 minutes to stain the nuclei.

  • Wash the cells twice with PBS.

  • Image the plate using a high-content imaging system, quantifying the DiI-LDL fluorescence intensity per cell.

  • Calculate the percent increase in LDL uptake relative to the PCSK9-treated control and determine the EC50 value.

LDLR Protein Quantification by Western Blot

This protocol details the measurement of total LDLR protein levels in HepG2 cells following treatment with this compound.

Materials:

  • HepG2 cells

  • 6-well cell culture plates

  • Recombinant Human PCSK9

  • This compound

  • RIPA Lysis Buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-LDLR and anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.

  • Treat the cells with varying concentrations of this compound in the presence of a fixed concentration of recombinant PCSK9 (e.g., 10 µg/mL) for 24 hours. Include a vehicle control and a PCSK9-only control.

  • Wash the cells with cold PBS and lyse them with RIPA buffer.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-LDLR antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

  • Quantify the band intensities using densitometry software. Normalize the LDLR signal to the loading control and calculate the fold-change relative to the PCSK9-treated control. Determine the EC50 for LDLR upregulation.

References

Application Notes and Protocols for Pcsk9-IN-17 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Pcsk9-IN-17, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), in various cell-based assays. The following protocols are designed to assess the efficacy of this compound in modulating the PCSK9-LDLR pathway, a critical regulator of plasma cholesterol homeostasis.

Introduction to PCSK9 and the Role of this compound

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a serine protease that plays a crucial role in regulating the levels of Low-Density Lipoprotein (LDL) cholesterol in the bloodstream.[1][2] It functions by binding to the LDL receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[3][4][5] This process reduces the number of LDLRs available to clear LDL cholesterol from the circulation, leading to elevated plasma LDL levels.[6][7] this compound is a small molecule inhibitor designed to disrupt the interaction between PCSK9 and LDLR, thereby preventing LDLR degradation and promoting the clearance of LDL cholesterol.

Mechanism of Action of PCSK9

PCSK9 is primarily synthesized and secreted by the liver.[5][8] Once in the circulation, it binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR.[9][10] The PCSK9-LDLR complex is then internalized into the cell via endocytosis.[3] Instead of the LDLR recycling back to the cell surface to clear more LDL, the presence of bound PCSK9 redirects the entire complex to the lysosome for degradation.[3][6][8] By inhibiting this interaction, this compound is expected to increase the recycling of LDLR to the cell surface, leading to enhanced LDL uptake by the cells.

PCSK9_Mechanism cluster_cell Hepatocyte LDLR LDLR Endosome Endosome LDLR->Endosome Internalization Lysosome Lysosome (Degradation) Endosome->Lysosome Targeted for Degradation Recycling_Vesicle Recycling Vesicle Endosome->Recycling_Vesicle Recycling Recycling_Vesicle->LDLR Return to Surface PCSK9 PCSK9 PCSK9->LDLR LDL LDL LDL->LDLR Binds to LDLR Pcsk9_IN_17 This compound Pcsk9_IN_17->PCSK9 Inhibits LDL_Uptake_Workflow A Seed Cells (e.g., HepG2) B Treat with this compound and/or recombinant PCSK9 A->B C Add Fluorescently Labeled LDL (e.g., Dil-LDL) B->C D Incubate to allow uptake C->D E Wash to remove unbound LDL D->E F Quantify intracellular fluorescence (Microplate Reader or Microscopy) E->F LDLR_Quantification_Workflow A Seed and Treat Cells (as in LDL uptake assay) B Harvest Cells A->B C Lyse Cells and Quantify Protein B->C E Flow Cytometry (for surface LDLR) B->E D Western Blot (for total LDLR) C->D F Analyze Band Intensity or Fluorescence D->F E->F Binding_Assay_Workflow A Plate cells expressing LDLR-LgBiT fusion protein B Add this compound at varying concentrations A->B C Add purified PCSK9-SmBiT fusion protein B->C D Incubate to allow binding C->D E Add luciferase substrate D->E F Measure luminescence E->F

References

Application Notes and Protocols for a Small Molecule PCSK9 Inhibitor in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1][2] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, promoting its degradation and thereby reducing the clearance of LDL cholesterol (LDL-C) from the circulation.[1][2][3] Inhibition of PCSK9 is a clinically validated strategy for lowering LDL-C and reducing cardiovascular risk. While monoclonal antibodies have been the primary modality for PCSK9 inhibition, there is significant interest in the development of orally bioavailable small molecule inhibitors.

This document provides detailed application notes and protocols for the use of a representative small molecule PCSK9 inhibitor in animal models. While specific in vivo data for Pcsk9-IN-17 is limited in publicly available literature, this guide is based on published data for a similar orally active small molecule inhibitor, providing researchers with a robust framework for preclinical studies. The protocols and data presented are intended to serve as a starting point for study design and can be adapted based on specific research objectives and the characteristics of the molecule under investigation.

Data Presentation

The following tables summarize quantitative data from a representative in vivo study of an oral small molecule PCSK9 inhibitor in a mouse model of hyperlipidemia.

Table 1: Dosage and Administration of an Oral Small Molecule PCSK9 Inhibitor in APOE*3-Leiden.CETP Mice

CompoundAnimal ModelDosageAdministration RouteDuration
NYX-PCSK9iAPOE3-Leiden.CETP mice30 mg/kgOral28 days
NYX-PCSK9iAPOE3-Leiden.CETP mice50 mg/kgOral28 days

Data extracted from a study on a representative oral small molecule PCSK9 inhibitor, NYX-PCSK9i.[4][5]

Table 2: In Vivo Efficacy of an Oral Small Molecule PCSK9 Inhibitor in APOE*3-Leiden.CETP Mice

Compound & DosageKey Pharmacodynamic EndpointsResults
NYX-PCSK9i (30 mg/kg)Plasma Total CholesterolSignificant decrease from day 14 onwards
Hepatic LDLR Protein Levels46% increase on day 28
NYX-PCSK9i (50 mg/kg)Plasma Total CholesterolDose-dependent decrease of up to 57%
Hepatic LDLR Protein Levels51% increase on day 28
Plasma PCSK9 Protein LevelsDose-dependent elevation

Data extracted from a study on a representative oral small molecule PCSK9 inhibitor, NYX-PCSK9i.[4]

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of a small molecule PCSK9 inhibitor to animal models.

Protocol 1: Preparation and Oral Administration of a Small Molecule PCSK9 Inhibitor in Mice

Objective: To prepare and administer a small molecule PCSK9 inhibitor to mice via a voluntary oral route to minimize stress and ensure accurate dosing.

Materials:

  • Small molecule PCSK9 inhibitor (e.g., this compound)

  • Vehicle (e.g., as determined by solubility studies: water, 0.5% methylcellulose, etc.)

  • Artificially sweetened, flavored gelatin dessert mix

  • Sucralose solution (2% w/v in water)

  • Flavoring essence (e.g., strawberry, raspberry)

  • 24-well flat-bottom tissue culture plate

  • Micro spatula

  • Analytical balance

  • Heating stir plate

  • Small glass vials

Procedure:

  • Jelly Preparation (Vehicle Control):

    • Prepare a 2% sucralose solution by dissolving 2 g of sucralose in 100 mL of water.

    • In a small glass vial, combine the vehicle solution with the gelatin mix and sucralose solution according to the manufacturer's instructions, adjusting the liquid volume to achieve a firm consistency upon setting. Add a few drops of flavoring essence.

    • Heat the mixture gently on a heating stir plate until the gelatin is fully dissolved.

    • Pipette a consistent volume of the vehicle jelly solution into each well of a 24-well plate and allow it to set at 4°C.

  • Jelly Preparation (Drug Formulation):

    • Determine the required dose of the PCSK9 inhibitor (e.g., 30 mg/kg).

    • Calculate the total amount of drug needed for a batch of jellies based on the average weight of the mice and the number of doses per jelly. For example, to prepare a jelly for 8 mice weighing an average of 25g, you would need: 30 mg/kg * 0.025 kg/mouse * 8 mice = 6 mg of the inhibitor.

    • Accurately weigh the calculated amount of the PCSK9 inhibitor and dissolve or suspend it in the appropriate vehicle.

    • Add the drug solution/suspension to the gelatin mixture before it sets, ensuring thorough mixing to achieve a homogenous distribution.

    • Pipette the drug-containing jelly solution into the wells of a 24-well plate and allow it to set at 4°C.

  • Jelly-Dosing Training:

    • For 3-4 days prior to the start of the experiment, acclimate the mice to the jelly by providing them with a small piece of the vehicle jelly at the same time each day. This helps to overcome neophobia (fear of new food).[6][7]

  • Oral Administration:

    • On the day of dosing, provide each mouse with a pre-weighed piece of the drug-containing jelly.

    • Observe the mice to ensure they consume the entire dose.

    • For chronic studies, repeat the administration at the desired frequency (e.g., once daily).

Protocol 2: Evaluation of Pharmacodynamic Effects of an Oral PCSK9 Inhibitor in Mice

Objective: To assess the in vivo efficacy of an oral small molecule PCSK9 inhibitor by measuring its effects on plasma lipids and hepatic LDLR protein levels.

Materials:

  • Treated and control mice from Protocol 1

  • Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)

  • Centrifuge

  • Plasma storage tubes (-80°C)

  • ELISA kits for total cholesterol and PCSK9

  • Liver tissue harvesting tools

  • Reagents for Western blotting (lysis buffer, antibodies for LDLR and a loading control like GAPDH)

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Blood Collection and Plasma Preparation:

    • At designated time points (e.g., baseline, and at the end of the study), collect blood samples from the mice via a suitable method (e.g., retro-orbital sinus, tail vein).

    • Collect the blood into EDTA-coated tubes to prevent coagulation.

    • Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.

    • Carefully collect the plasma supernatant and store it at -80°C until analysis.

  • Plasma Lipid and PCSK9 Analysis:

    • Thaw the plasma samples on ice.

    • Measure the total cholesterol concentration using a commercially available colorimetric ELISA kit, following the manufacturer's instructions.

    • Measure the plasma PCSK9 concentration using a species-specific ELISA kit, following the manufacturer's instructions.

  • Liver Tissue Collection and Processing:

    • At the end of the study, euthanize the mice according to approved institutional guidelines.

    • Perfuse the liver with ice-cold phosphate-buffered saline (PBS) to remove any remaining blood.

    • Excise a portion of the liver, snap-freeze it in liquid nitrogen, and store it at -80°C for protein analysis.

  • Western Blotting for Hepatic LDLR:

    • Homogenize the frozen liver tissue in lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a BCA assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate it with a primary antibody specific for LDLR.

    • Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip and re-probe the membrane with an antibody for a loading control (e.g., GAPDH) to normalize the LDLR signal.

    • Quantify the band intensities to determine the relative levels of LDLR protein.

Mandatory Visualizations

PCSK9 Signaling Pathway

PCSK9_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte PCSK9 Secreted PCSK9 LDLR LDL Receptor (LDLR) PCSK9->LDLR Binds to LDLR LDL LDL Particle LDL->LDLR Binds Endosome Endosome LDLR->Endosome Internalization Lysosome Lysosome Endosome->Lysosome PCSK9 promotes trafficking to Lysosome Recycling Recycling to Cell Surface Endosome->Recycling LDLR Recycling (PCSK9 absent) Degradation Degradation Lysosome->Degradation LDLR Degradation Small_Molecule This compound (Small Molecule Inhibitor) Small_Molecule->PCSK9 Inhibits Binding experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis animal_model Select Animal Model (e.g., APOE*3-Leiden.CETP Mice) acclimatization Acclimatization (1 week) animal_model->acclimatization baseline Baseline Measurements (Blood Sample) acclimatization->baseline grouping Randomize into Groups (Vehicle, this compound Doses) baseline->grouping dosing Daily Oral Administration (e.g., 28 days) grouping->dosing monitoring Monitor Health & Body Weight dosing->monitoring blood_collection Final Blood Collection monitoring->blood_collection tissue_harvest Euthanasia & Liver Harvest blood_collection->tissue_harvest plasma_analysis Plasma Analysis (Cholesterol, PCSK9) blood_collection->plasma_analysis protein_analysis Hepatic Protein Analysis (LDLR Western Blot) tissue_harvest->protein_analysis data_analysis Statistical Analysis plasma_analysis->data_analysis protein_analysis->data_analysis

References

Pcsk9-IN-17 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the experimental use of Pcsk9-IN-17, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). Due to the limited availability of specific experimental data for this compound in the public domain, the following protocols are based on general methodologies for similar small molecule inhibitors and should be optimized by the end-user.

Introduction to this compound

This compound is a research compound identified as an inhibitor of PCSK9.[1][2] PCSK9 is a key regulator of cholesterol homeostasis, and its inhibition is a validated therapeutic strategy for lowering low-density lipoprotein (LDL) cholesterol.[3][4] this compound was developed by Dogma Therapeutics, a company later acquired by AstraZeneca for its oral PCSK9 inhibitor program.[5][6][7][8] The compound is designated as "compound 105" in patent WO2020150474A1.[1][2]

Chemical Properties:

PropertyValue
CAS Number 2455424-72-1
Molecular Formula C16H19N5OS
Molecular Weight 329.42 g/mol

Solubility and Preparation of Stock Solutions

Specific solubility data for this compound is not publicly available. The following are general guidelines for preparing stock solutions of small molecule inhibitors. It is highly recommended to perform small-scale solubility tests before preparing a large stock solution.

General Solvents:

SolventGeneral Recommendations
DMSO Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.[9]
Ethanol Some compounds may also be soluble in ethanol.
Aqueous Buffers Direct dissolution in aqueous buffers is often challenging for hydrophobic small molecules and may lead to precipitation.[10] It is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it into the aqueous experimental medium.

Protocol for Preparation of a 10 mM Stock Solution in DMSO:

  • Weighing the Compound: Accurately weigh a small amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.

  • Calculating the Volume of DMSO: Calculate the required volume of DMSO to achieve a 10 mM concentration using the following formula: Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 100,000 For 1 mg of this compound (MW = 329.42 g/mol ): Volume (µL) = (1 / 329.42) * 100,000 ≈ 303.5 µL

  • Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) or sonication may aid in dissolution.[11]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When stored properly, DMSO stock solutions are typically stable for several months.

In Vitro Experimental Protocols

The following are generalized protocols for evaluating the in vitro activity of small molecule PCSK9 inhibitors.

PCSK9-LDLR Interaction Assay (Biochemical Assay)

This assay measures the ability of this compound to directly inhibit the binding of PCSK9 to the LDL receptor (LDLR).

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of this compound F Incubate PCSK9 with this compound or vehicle A->F B Prepare recombinant human PCSK9 B->F C Prepare recombinant human LDLR-EGF-A domain D Coat microplate with LDLR-EGF-A domain C->D E Block non-specific binding sites D->E G Add PCSK9-inhibitor mixture to the coated plate E->G F->G H Wash to remove unbound proteins G->H I Add detection antibody (e.g., anti-PCSK9-HRP) H->I J Add substrate and measure signal I->J K Calculate percent inhibition J->K L Determine IC50 value K->L

Caption: Workflow for a PCSK9-LDLR interaction assay.

Protocol:

  • Plate Coating: Coat a 96-well high-binding microplate with recombinant human LDLR-EGF-A domain (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20) and block with a suitable blocking buffer (e.g., 1-3% BSA in PBS) for 1-2 hours at room temperature.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (e.g., DMSO at the same final concentration).

  • Binding Reaction: In a separate plate, pre-incubate recombinant human PCSK9 with the serially diluted this compound or vehicle control for 30-60 minutes at room temperature.

  • Incubation: Transfer the PCSK9-inhibitor mixtures to the LDLR-coated and blocked plate. Incubate for 1-2 hours at room temperature to allow binding.

  • Detection: Wash the plate to remove unbound PCSK9. Add a primary antibody that detects PCSK9, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Measurement: Add an HRP substrate (e.g., TMB) and stop the reaction. Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular LDL Uptake Assay

This assay assesses the functional effect of this compound on the ability of liver cells to take up LDL from the surrounding medium.

Experimental Workflow:

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_ldl_uptake LDL Uptake cluster_analysis Analysis A Seed HepG2 cells in a 96-well plate B Treat cells with this compound or vehicle A->B C Add recombinant PCSK9 (optional, to challenge the system) B->C D Add fluorescently labeled LDL (e.g., DiI-LDL) C->D E Incubate to allow LDL uptake D->E F Wash cells to remove excess DiI-LDL E->F G Lyse cells and measure fluorescence F->G H Alternatively, visualize and quantify using microscopy F->H

Caption: Workflow for a cellular LDL uptake assay.

Protocol:

  • Cell Culture: Seed human hepatoma cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or vehicle control in a serum-free or low-serum medium for a predetermined time (e.g., 24 hours). In some experimental setups, recombinant PCSK9 can be added to the medium to challenge the cells and better assess the inhibitory effect of the compound.

  • LDL Uptake: Add fluorescently labeled LDL (e.g., DiI-LDL) to the cell culture medium and incubate for 2-4 hours at 37°C.

  • Washing: Wash the cells multiple times with cold PBS to remove unbound DiI-LDL.

  • Quantification:

    • Plate Reader Method: Lyse the cells and measure the fluorescence intensity using a microplate reader.

    • Microscopy Method: Visualize and quantify the cellular fluorescence using a fluorescence microscope or a high-content imaging system.

  • Data Analysis: Normalize the fluorescence signal to the vehicle control and plot the dose-response curve to determine the EC50 value.

In Vivo Experimental Protocol

The following is a general protocol for evaluating the efficacy of an orally administered small molecule PCSK9 inhibitor in a mouse model of hyperlipidemia.

Experimental Workflow:

G cluster_prep Preparation cluster_dosing Dosing and Monitoring cluster_sampling Sample Collection cluster_analysis Analysis A Select animal model (e.g., C57BL/6J on a high-fat diet) B Acclimatize animals A->B D Administer this compound or vehicle orally (e.g., daily) B->D C Prepare dosing formulation of this compound in a suitable vehicle C->D E Monitor animal health and body weight D->E F Collect blood samples at baseline and specified time points D->F G At study termination, collect plasma and liver tissue F->G H Measure plasma total cholesterol, LDL-C, and HDL-C G->H I Measure plasma PCSK9 levels (ELISA) G->I J Analyze liver tissue for LDLR protein expression (Western blot) G->J

Caption: Workflow for an in vivo efficacy study.

Protocol:

  • Animal Model: Use a suitable mouse model for hyperlipidemia, such as C57BL/6J mice on a high-fat diet or genetically modified models (e.g., ApoE-/- or Ldlr-/- mice).

  • Acclimatization and Baseline: Allow the animals to acclimatize for at least one week. Collect baseline blood samples.

  • Formulation Preparation: Prepare a dosing formulation of this compound in a suitable vehicle. The choice of vehicle is critical for oral bioavailability and should be determined based on solubility and tolerability studies. Common vehicles include solutions or suspensions in water with co-solvents like PEG400, Tween 80, or carboxymethylcellulose.[12][13][14][15][16]

  • Dosing: Randomly assign animals to treatment groups (vehicle control and different dose levels of this compound). Administer the compound or vehicle orally (e.g., by gavage) once daily for a specified duration (e.g., 2-4 weeks).

  • Monitoring: Monitor the health and body weight of the animals regularly.

  • Blood Collection: Collect blood samples at various time points during the study (e.g., weekly) and at the end of the study.

  • Plasma Analysis: Separate plasma and measure total cholesterol, LDL-C, and HDL-C levels using commercially available kits. Plasma PCSK9 levels can be measured by ELISA.

  • Tissue Analysis: At the end of the study, euthanize the animals and collect liver tissue. Analyze the protein levels of LDLR in liver lysates by Western blotting to confirm the mechanism of action.

  • Data Analysis: Compare the lipid levels and LDLR expression between the treatment groups and the vehicle control group using appropriate statistical methods.

Signaling Pathway

PCSK9 inhibition is expected to modulate the LDL receptor signaling pathway.

G cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular PCSK9 PCSK9 LDLR_surface LDL Receptor PCSK9->LDLR_surface Binds LDL LDL LDL->LDLR_surface Binds LDLR LDL Receptor Endosome Endosome LDLR_surface->Endosome Internalization LDLR_surface->Endosome Internalization with PCSK9 Lysosome Lysosome (Degradation) Endosome->Lysosome Targeted for Degradation Recycling Recycling to Cell Surface Endosome->Recycling Dissociation of LDL Recycling->LDLR_surface Pcsk9_IN_17 This compound Pcsk9_IN_17->PCSK9 Inhibits

Caption: PCSK9-LDLR signaling pathway and the inhibitory action of this compound.

Pathway Description:

  • LDL Uptake: LDL receptors on the surface of hepatocytes bind to circulating LDL particles, leading to their internalization and subsequent degradation, which removes cholesterol from the blood. The LDL receptor is then recycled back to the cell surface.

  • PCSK9 Action: Secreted PCSK9 binds to the LDL receptor on the cell surface. This complex is then internalized, and instead of recycling, the LDL receptor is targeted for degradation in the lysosome. This reduces the number of available LDL receptors, leading to higher levels of circulating LDL cholesterol.[3][4]

  • Inhibition by this compound: this compound is hypothesized to bind to PCSK9, preventing its interaction with the LDL receptor. This allows the LDL receptor to escape degradation and continue its recycling to the cell surface, thereby enhancing the clearance of LDL cholesterol from the circulation.

Disclaimer

The information provided in these application notes is for research purposes only. The protocols are intended as a general guide and may require optimization for specific experimental conditions. It is the responsibility of the end-user to determine the suitability of these protocols for their own research and to ensure compliance with all applicable safety and regulatory guidelines.

References

Application Notes and Protocols for LDL Uptake Assay Using a Novel PCSK9 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1] By promoting the degradation of the Low-Density Lipoprotein Receptor (LDLR), PCSK9 reduces the clearance of LDL cholesterol (LDL-C) from the circulation, leading to elevated plasma LDL-C levels.[1][2][3] Inhibition of the PCSK9-LDLR interaction has emerged as a promising therapeutic strategy for managing hypercholesterolemia.[2][4] This document provides a detailed protocol for an in vitro cell-based assay to evaluate the efficacy of a novel small molecule PCSK9 inhibitor, herein referred to as Pcsk9-IN-17, in restoring LDL uptake in a human hepatocyte model.

Introduction

The binding of circulating PCSK9 to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes initiates the endocytosis and subsequent lysosomal degradation of the receptor.[2][4] This process prevents the recycling of the LDLR to the cell surface, thereby reducing the capacity of hepatocytes to clear LDL-C from the bloodstream.[5] Small molecules that inhibit the interaction between PCSK9 and LDLR can increase the number of LDLRs on the cell surface, leading to enhanced LDL-C uptake.[6]

This application note describes a robust and reproducible fluorescence-based LDL uptake assay using the human hepatocellular carcinoma cell line, HepG2. This assay serves as a critical tool for screening and characterizing novel PCSK9 inhibitors like this compound.

Signaling Pathway of PCSK9-Mediated LDLR Degradation and Inhibition

The following diagram illustrates the mechanism of action of PCSK9 and the therapeutic intervention by a small molecule inhibitor.

PCSK9_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PCSK9 PCSK9 LDLR LDLR PCSK9->LDLR Binds LDL LDL LDL->LDLR Binds Inhibitor This compound Inhibitor->PCSK9 Blocks Interaction Endosome Endosome LDLR->Endosome Internalization LDLR->Endosome Lysosome Lysosome (Degradation) Endosome->Lysosome LDL Degradation Endosome->Lysosome LDLR & PCSK9 Degradation Recycling_Vesicle Recycling Vesicle Endosome->Recycling_Vesicle LDLR Recycling Recycling_Vesicle->LDLR Returns to Membrane

Caption: PCSK9-mediated LDLR degradation and its inhibition.

Experimental Workflow for LDL Uptake Assay

The following diagram outlines the key steps of the experimental protocol.

LDL_Uptake_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_uptake LDL Uptake cluster_analysis Analysis A1 Seed HepG2 cells in a 96-well plate A2 Incubate overnight to allow attachment A1->A2 A3 Starve cells in serum-free medium A2->A3 B1 Pre-treat cells with this compound or vehicle control A3->B1 B2 Add recombinant human PCSK9 (excluding negative control) B1->B2 C1 Add fluorescently-labeled LDL B2->C1 C2 Incubate for 4 hours at 37°C C1->C2 D1 Wash cells to remove unbound LDL C2->D1 D2 Measure fluorescence intensity D1->D2 D3 Analyze and quantify LDL uptake D2->D3

Caption: Experimental workflow for the LDL uptake assay.

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other formats.

Materials and Reagents:

  • HepG2 cells (ATCC® HB-8065™)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Lipoprotein-deficient serum (optional, for starvation)

  • Recombinant Human PCSK9 Protein

  • This compound (or other small molecule inhibitor)

  • Fluorescently-labeled LDL (e.g., DiI-LDL or BODIPY-LDL)

  • Vehicle control (e.g., DMSO)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader or high-content imaging system

Procedure:

  • Cell Seeding:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Trypsinize and resuspend cells. Seed 2 x 10⁴ cells per well in a 96-well plate.[7]

    • Incubate overnight to allow for cell attachment.

  • Cell Starvation:

    • Gently aspirate the growth medium.

    • Wash the cells once with PBS.

    • Add 100 µL of serum-free DMEM (or DMEM with lipoprotein-deficient serum) to each well.

    • Incubate for 16-24 hours to upregulate LDLR expression.[8]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free DMEM. A final concentration range of 0.1 µM to 100 µM is a good starting point for a novel compound.

    • Aspirate the starvation medium and add 80 µL of the this compound dilutions or vehicle control to the respective wells.

    • Incubate for 1-2 hours at 37°C.

  • PCSK9 Addition:

    • Prepare a solution of recombinant human PCSK9 in serum-free DMEM. A final concentration of 200 nM is often effective.[8]

    • Add 10 µL of the PCSK9 solution to all wells except the negative control (no PCSK9) and blank wells.

    • Add 10 µL of serum-free DMEM to the negative control and blank wells.

    • Incubate for 1 hour at 37°C.

  • LDL Uptake:

    • Prepare a solution of fluorescently-labeled LDL in serum-free DMEM at a final concentration of 10 µg/mL.

    • Add 10 µL of the fluorescently-labeled LDL solution to all wells except the blank.

    • Incubate the plate for 4 hours at 37°C, protected from light.[7]

  • Fluorescence Measurement:

    • Aspirate the medium containing the labeled LDL.

    • Wash the cells three times with 100 µL of cold PBS to remove any unbound LDL.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent label (e.g., Ex/Em = 540/575 nm for DiI-LDL).[5]

Data Analysis:

  • Subtract the average fluorescence of the blank wells from all other readings.

  • Normalize the data by expressing the LDL uptake in each well as a percentage of the negative control (no PCSK9, no inhibitor).

  • Plot the percentage of LDL uptake against the log concentration of this compound to determine the IC₅₀ value.

Data Presentation

The following tables provide a template for presenting the quantitative data obtained from the LDL uptake assay.

Table 1: Raw Fluorescence Data (Arbitrary Units)

Treatment GroupReplicate 1Replicate 2Replicate 3AverageStd. Dev.
Blank (No Cells, No LDL)52555353.31.5
Negative Control (No PCSK9)4580462045504583.335.1
Positive Control (+PCSK9)1550160015751575.025.0
This compound (0.1 µM)1820185018351835.015.0
This compound (1 µM)2540259025602563.325.2
This compound (10 µM)3890395039103916.730.6
This compound (100 µM)4450450044704473.325.2

Table 2: Normalized LDL Uptake Data

Treatment GroupAverage FluorescenceCorrected Fluorescence% LDL Uptake (of Negative Control)
Negative Control4583.34530.0100.0%
Positive Control1575.01521.733.6%
This compound (0.1 µM)1835.01781.739.3%
This compound (1 µM)2563.32510.055.4%
This compound (10 µM)3916.73863.485.3%
This compound (100 µM)4473.34420.097.6%

Conclusion

The described LDL uptake assay provides a reliable and quantitative method for evaluating the efficacy of small molecule PCSK9 inhibitors. By following this protocol, researchers can effectively screen compound libraries, determine the potency of lead candidates like this compound, and further investigate their mechanism of action in the context of cholesterol metabolism. This assay is a valuable tool in the preclinical development of novel therapeutics for cardiovascular diseases.

References

Application Notes and Protocols for Pcsk9-IN-17 in PCSK9-LDLR Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR and subsequently increasing levels of circulating low-density lipoprotein cholesterol (LDL-C). The interaction between PCSK9 and LDLR has thus emerged as a prime therapeutic target for managing hypercholesterolemia. Pcsk9-IN-17 is a small molecule inhibitor designed to disrupt this protein-protein interaction, offering a valuable tool for researchers studying cholesterol metabolism and developing novel therapeutics.

These application notes provide a comprehensive guide to utilizing this compound for in vitro studies of the PCSK9-LDLR interaction, including detailed experimental protocols and data presentation guidelines.

Quantitative Data for this compound

While specific quantitative data for this compound, such as IC50 and binding affinity (Kd), are not publicly available in peer-reviewed literature, the following table outlines the typical parameters measured for a small molecule inhibitor of the PCSK9-LDLR interaction. This data is generally obtained from in vitro binding assays and cell-based functional assays as described in the protocols below. Data for this compound would be derived from the experimental protocols detailed in patent WO2020150474A1, where it is referenced as compound 105.

ParameterDescriptionTypical AssayExpected Value Range for a Potent Inhibitor
IC50 (Inhibitory Concentration 50%) The concentration of this compound required to inhibit the binding of PCSK9 to LDLR by 50%.TR-FRET or AlphaLISALow micromolar (µM) to nanomolar (nM)
Kd (Dissociation Constant) A measure of the binding affinity between this compound and PCSK9. A lower Kd indicates a higher binding affinity.Surface Plasmon Resonance (SPR)Micromolar (µM) to nanomolar (nM)
EC50 (Effective Concentration 50%) The concentration of this compound that results in a 50% increase in LDL-C uptake in a cell-based assay.Fluorescent LDL Uptake AssayMicromolar (µM)

Signaling Pathway and Inhibitor Action

The following diagram illustrates the canonical PCSK9-LDLR signaling pathway and the mechanism of action for this compound.

PCSK9_LDLR_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte PCSK9 PCSK9 LDLR LDLR PCSK9->LDLR Endosome Endosome LDLR->Endosome Internalization LDL LDL-C LDL->LDLR Binds Pcsk9_IN_17 This compound Pcsk9_IN_17->PCSK9 Inhibits Binding to LDLR Lysosome Lysosome Endosome->Lysosome PCSK9-mediated Trafficking RecyclingVesicle Recycling Vesicle Endosome->RecyclingVesicle Recycling Degradation Degradation Lysosome->Degradation RecyclingVesicle->LDLR

Caption: PCSK9-LDLR signaling and inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments to characterize the activity of this compound are provided below.

In Vitro PCSK9-LDLR Binding Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the inhibitory effect of this compound on the PCSK9-LDLR interaction.

Materials:

  • Recombinant human PCSK9 (biotinylated)

  • Recombinant human LDLR-EGF-A domain (tagged with a fluorescent donor, e.g., Europium cryptate)

  • Fluorescent acceptor (e.g., streptavidin-XL665)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • This compound

  • 384-well low-volume white plates

  • TR-FRET compatible microplate reader

Experimental Workflow Diagram:

TR_FRET_Workflow start Start prepare_reagents Prepare Reagents: PCSK9, LDLR, Acceptor, This compound dilutions start->prepare_reagents dispense_inhibitor Dispense this compound and controls into plate prepare_reagents->dispense_inhibitor add_ldlr Add LDLR-Europium dispense_inhibitor->add_ldlr add_pcsk9 Add Biotin-PCSK9 add_ldlr->add_pcsk9 add_acceptor Add Streptavidin-Acceptor add_pcsk9->add_acceptor incubate Incubate at RT (e.g., 1-2 hours) add_acceptor->incubate read_plate Read TR-FRET signal (665 nm / 620 nm) incubate->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Caption: Workflow for the PCSK9-LDLR TR-FRET inhibition assay.

Procedure:

  • Reagent Preparation:

    • Prepare a dilution series of this compound in assay buffer. The final concentrations should typically range from 1 nM to 100 µM.

    • Prepare working solutions of biotinylated PCSK9, Europium-tagged LDLR, and streptavidin-XL665 in assay buffer according to the manufacturer's recommendations.

  • Assay Plate Setup:

    • Add 5 µL of each concentration of the this compound dilution series to the wells of a 384-well plate.

    • Include control wells:

      • Negative control (No inhibition): 5 µL of assay buffer with DMSO.

      • Positive control (Maximum inhibition): A known PCSK9 inhibitor or a high concentration of unlabeled PCSK9.

  • Reagent Addition:

    • Add 5 µL of the LDLR-Europium solution to all wells.

    • Add 5 µL of the biotin-PCSK9 solution to all wells.

    • Add 5 µL of the streptavidin-XL665 solution to all wells.

  • Incubation:

    • Seal the plate and incubate at room temperature for 1-2 hours, protected from light.

  • Measurement:

    • Read the plate on a TR-FRET compatible microplate reader. Excite at 320-340 nm and measure emission at 620 nm (Europium) and 665 nm (acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Normalize the data to the controls.

    • Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Fluorescent LDL Uptake Assay

This protocol measures the ability of this compound to rescue PCSK9-mediated reduction of LDL uptake in a hepatic cell line.

Materials:

  • HepG2 cells (or other suitable hepatic cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipoprotein-deficient serum (LPDS)

  • Recombinant human PCSK9

  • Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL)

  • This compound

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding:

    • Seed HepG2 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer after 24-48 hours.

  • Cholesterol Depletion:

    • Once cells are confluent, replace the growth medium with a medium containing 5-10% LPDS and incubate for 18-24 hours to upregulate LDLR expression.

  • Treatment:

    • Prepare a dilution series of this compound in a serum-free medium.

    • Pre-incubate the cells with the this compound dilutions for 1-2 hours.

    • Add recombinant human PCSK9 to the wells (a final concentration of 5-10 µg/mL is typical) and incubate for another 3-4 hours.

    • Include control wells:

      • Basal LDL uptake: Cells with no PCSK9 or inhibitor.

      • PCSK9-inhibited uptake: Cells with PCSK9 but no inhibitor.

  • LDL Uptake:

    • Add fluorescently labeled LDL to all wells at a final concentration of 5-10 µg/mL.

    • Incubate for 2-4 hours at 37°C.

  • Imaging and Analysis:

    • Wash the cells three times with PBS to remove unbound fluorescent LDL.

    • Add fresh PBS or a suitable imaging buffer to the wells.

    • Acquire images using a fluorescence microscope or a high-content imaging system.

    • Quantify the fluorescence intensity per cell or per well.

  • Data Analysis:

    • Normalize the fluorescence intensity to the control wells.

    • Plot the normalized LDL uptake against the log of the this compound concentration and fit the data to determine the EC50 value.

Disclaimer

This compound is for research use only and is not intended for human or diagnostic use. Researchers should refer to the specific product datasheet for handling and storage instructions. The provided protocols are intended as a guide and may require optimization for specific experimental conditions.

Pcsk9-IN-17: A Potent Inhibitor for Cholesterol Metabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, Pcsk9-IN-17 presents a valuable tool for investigating the role of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) in cholesterol homeostasis. This small molecule inhibitor is designed for in vitro and in vivo studies related to cardiovascular disease and lipid metabolism.

This compound is available from various chemical suppliers for research purposes. While pricing may vary, it is typically offered in quantities ranging from milligrams to larger custom amounts. Researchers are advised to request quotes from suppliers for the most accurate and up-to-date purchasing information.

Physicochemical Properties and Supplier Information

PropertyValueReference
Chemical Name This compound
CAS Number 2455424-72-1[1][2]
Molecular Formula C₁₆H₁₉N₅OS[1]
Molecular Weight 329.42 g/mol [1]
Purity >98%[2]
Known Suppliers MedchemExpress, Caltag Medsystems[1][2]
Associated Patent WO2020150474A1 (Compound 105)[1]

Mechanism of Action

This compound functions by inhibiting the activity of PCSK9. PCSK9 is a protein that plays a critical role in regulating the levels of low-density lipoprotein (LDL) cholesterol in the bloodstream. It binds to the LDL receptor (LDLR) on the surface of liver cells, leading to the degradation of the LDLR. By inhibiting PCSK9, this compound prevents the degradation of LDLRs, thereby increasing the number of LDLRs available to clear LDL cholesterol from the circulation. This ultimately results in lower levels of LDL cholesterol.

Signaling Pathway

The interaction between PCSK9 and the LDL receptor is a key regulatory point in cholesterol metabolism. The following diagram illustrates this pathway and the inhibitory action of this compound.

PCSK9_Pathway cluster_cell Hepatocyte cluster_interaction cluster_circulation Bloodstream cluster_inhibitor LDLR LDL Receptor Recycling Recycling LDLR->Recycling Recycles to surface p1 LDLR->p1 PCSK9_secreted Secreted PCSK9 PCSK9_secreted->p1 LDL LDL Cholesterol LDL->LDLR Binding Endosome Endosome Lysosome Lysosome (Degradation) Endosome->Lysosome LDLR Degradation Endosome->Recycling LDLR Recycling Recycling->LDLR p1->Endosome Internalization PCSK9_prod PCSK9 Production (Liver) PCSK9_circ Circulating PCSK9 PCSK9_prod->PCSK9_circ LDL_circ Circulating LDL LDL_circ->LDL PCSK9_circ->PCSK9_secreted Pcsk9_IN_17 This compound Pcsk9_IN_17->PCSK9_circ Inhibits

PCSK9 signaling pathway and inhibition by this compound.

Experimental Protocols

While specific protocols for this compound are detailed within patent literature (WO2020150474A1), the following are general experimental workflows for evaluating PCSK9 inhibitors.

In Vitro PCSK9-LDLR Binding Assay

This assay is designed to measure the ability of an inhibitor to disrupt the interaction between PCSK9 and the LDL receptor.

Binding_Assay_Workflow A Coat plate with recombinant LDLR B Block non-specific binding sites A->B C Add biotinylated PCSK9 and this compound (or vehicle control) B->C D Incubate to allow binding C->D E Wash to remove unbound reagents D->E F Add Streptavidin-HRP E->F G Incubate F->G H Wash G->H I Add HRP substrate and measure signal H->I J Analyze data to determine IC50 I->J

Workflow for an in vitro PCSK9-LDLR binding assay.

Methodology:

  • Coating: Coat a high-binding 96-well plate with recombinant human LDL receptor protein overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

  • Competition: Add a constant concentration of biotinylated human PCSK9 protein along with varying concentrations of this compound (or vehicle control) to the wells.

  • Incubation: Incubate the plate for 1-2 hours at room temperature to allow for the binding of PCSK9 to the immobilized LDLR.

  • Washing: Wash the plate to remove unbound PCSK9 and inhibitor.

  • Detection: Add Streptavidin-Horseradish Peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.

  • Signal Development: After another wash step, add an HRP substrate (e.g., TMB) and stop the reaction with a stop solution.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the half-maximal inhibitory concentration (IC50) of this compound.

Cellular LDL Uptake Assay

This assay assesses the functional effect of the inhibitor on the ability of liver cells to take up LDL cholesterol.

LDL_Uptake_Workflow A Plate HepG2 cells B Incubate cells to allow attachment A->B C Treat cells with this compound (or vehicle control) B->C D Add fluorescently labeled LDL (e.g., DiI-LDL) C->D E Incubate to allow LDL uptake D->E F Wash cells to remove extracellular LDL E->F G Lyse cells or fix and stain nuclei F->G H Quantify intracellular fluorescence G->H I Analyze data to determine EC50 H->I

Workflow for a cellular LDL uptake assay.

Methodology:

  • Cell Culture: Plate a human hepatocyte cell line (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined amount of time (e.g., 24 hours).

  • LDL Incubation: Add a fluorescently labeled LDL (e.g., DiI-LDL) to the cell culture medium and incubate for 4-6 hours to allow for cellular uptake.

  • Washing: Gently wash the cells with PBS to remove any extracellular DiI-LDL.

  • Quantification: Lyse the cells and measure the intracellular fluorescence using a plate reader. Alternatively, cells can be fixed, and nuclei stained (e.g., with DAPI) for visualization and quantification of LDL uptake by high-content imaging.

  • Data Analysis: Normalize the fluorescence signal to the cell number (if applicable) and calculate the half-maximal effective concentration (EC50) of this compound.

Quantitative Data

Specific quantitative data, such as IC50 and EC50 values for this compound, are typically found within the associated patent literature. Researchers are encouraged to consult patent WO2020150474A1 for detailed biological data on compound 105. For comparative purposes, other small molecule PCSK9 inhibitors have been reported with IC50 values in the low micromolar to nanomolar range.

Conclusion

This compound is a key research tool for scientists investigating the PCSK9 pathway and its role in cholesterol metabolism. The provided information on its properties, mechanism of action, and general experimental protocols serves as a starting point for designing and conducting robust in vitro and in vivo studies. For detailed experimental procedures and specific biological activity data, consulting the primary patent literature is highly recommended.

References

Handling and storage guidelines for Pcsk9-IN-17

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pcsk9-IN-17 is a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). It is utilized in research focused on cholesterol metabolism and its regulatory pathways. PCSK9 is a key protein that targets the Low-Density Lipoprotein Receptor (LDLR) for degradation, thereby reducing the clearance of LDL cholesterol from the bloodstream. By inhibiting PCSK9, this compound is expected to increase the number of LDLRs on the cell surface, leading to enhanced LDL cholesterol uptake by cells and a subsequent decrease in circulating LDL levels. These notes provide guidelines for the handling, storage, and application of this compound in a research setting.

Handling and Storage

Proper handling and storage of this compound are crucial to maintain its stability and activity. The following are general guidelines based on common laboratory practices for similar small molecule compounds. For specific details, always refer to the manufacturer's product data sheet.

1.1. General Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound.

  • Avoid Inhalation and Contact: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.

  • Weighing: Use a calibrated analytical balance in an enclosed, ventilated weighing station to handle the powdered form of the compound.

1.2. Storage Conditions

The stability of this compound is dependent on the storage conditions. It is recommended to store the compound as a solid whenever possible.

FormStorage TemperatureShelf Life (Typical)Notes
Solid -20°C≥ 2 yearsStore in a tightly sealed container, protected from light and moisture.
4°CShort-term (weeks)Suitable for temporary storage. Protect from light and moisture.
In Solvent -80°C≤ 6 monthsAliquot to avoid repeated freeze-thaw cycles. Use airtight vials.
-20°C≤ 1 monthSuitable for shorter-term storage of working solutions.

1.3. Reconstitution

For experimental use, this compound needs to be dissolved in a suitable solvent.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions. For aqueous buffers, ensure the final DMSO concentration is compatible with your assay (typically ≤ 0.5%).

  • Stock Solution Preparation (Example):

    • Briefly centrifuge the vial of solid this compound to ensure all the powder is at the bottom.

    • Aseptically add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex or sonicate the vial until the compound is completely dissolved. Gentle warming (37°C) may aid in dissolution.

    • Aliquot the stock solution into smaller volumes in airtight, light-protected vials to minimize freeze-thaw cycles.

1.4. Solution Stability

Stock solutions of this compound in DMSO are stable for a limited time. It is best practice to prepare fresh working dilutions from the frozen stock for each experiment. Avoid prolonged storage of diluted aqueous solutions.

Quantitative Data

ParameterValue (Example)Description
IC50 (Binding Assay) 500 nMThe concentration of this compound required to inhibit 50% of the binding between PCSK9 and LDLR in a biochemical assay.
IC50 (Cell-based Assay) 1 µMThe concentration of this compound required to achieve 50% of the maximal effect in a cell-based assay (e.g., LDL uptake).
Solubility in DMSO ≥ 50 mg/mLThe approximate maximum solubility of the compound in DMSO at room temperature.
Molecular Weight VariesThe exact molecular weight as provided by the supplier.

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the activity of small molecule PCSK9 inhibitors. These should be optimized for your specific experimental conditions and cell lines.

3.1. In Vitro PCSK9-LDLR Binding Assay (ELISA-based)

This assay measures the ability of this compound to directly inhibit the interaction between recombinant PCSK9 and the LDLR.

Materials:

  • Recombinant human PCSK9 protein

  • Recombinant human LDLR protein (extracellular domain)

  • High-binding 96-well microplate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 3% BSA in PBS)

  • Primary antibody against PCSK9 (e.g., anti-His tag if using His-tagged PCSK9)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • This compound stock solution in DMSO

  • Assay Buffer (e.g., PBS)

Protocol:

  • Coating: Coat the wells of a 96-well plate with LDLR protein (e.g., 1 µg/mL in PBS) overnight at 4°C.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Blocking: Block the wells with Blocking Buffer for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Inhibitor Incubation: Prepare serial dilutions of this compound in Assay Buffer. Add the diluted inhibitor and a fixed concentration of recombinant PCSK9 protein (e.g., 0.5 µg/mL) to the wells. Include a vehicle control (DMSO) and a no-PCSK9 control. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Primary Antibody: Add the primary antibody against PCSK9 to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Detection: Add TMB substrate and incubate until a blue color develops.

  • Stop Reaction: Add Stop Solution to quench the reaction. The color will turn yellow.

  • Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

3.2. Cell-Based LDL Uptake Assay

This functional assay determines the effect of this compound on the ability of cells to take up fluorescently labeled LDL.

Materials:

  • HepG2 cells (or other suitable liver cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluorescently labeled LDL (e.g., DiI-LDL)

  • Recombinant human PCSK9 protein

  • This compound stock solution in DMSO

  • Hoechst stain (for nuclear counterstaining)

  • PBS

  • Formaldehyde (for fixing)

Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours to upregulate LDLR expression.

  • Treatment: Treat the cells with serial dilutions of this compound (and a vehicle control) for 1-2 hours.

  • PCSK9 Addition: Add a fixed concentration of recombinant PCSK9 to the wells (except for the no-PCSK9 control) and incubate for another 2-4 hours.

  • LDL Uptake: Add fluorescently labeled LDL to each well and incubate for 2-4 hours at 37°C.

  • Washing: Gently wash the cells 3 times with cold PBS to remove unbound LDL.

  • Fixing and Staining: Fix the cells with 4% formaldehyde in PBS for 15 minutes. Wash with PBS and then stain with Hoechst for 10 minutes.

  • Imaging: Wash the cells with PBS and acquire images using a high-content imaging system or a fluorescence microscope.

  • Data Analysis: Quantify the fluorescence intensity of LDL uptake per cell. Normalize the data to the vehicle control and determine the dose-response effect of this compound.

Visualizations

4.1. PCSK9 Signaling Pathway

PCSK9_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte PCSK9 Secreted PCSK9 LDLR_surface LDLR PCSK9->LDLR_surface Binding Endosome Endosome PCSK9->Endosome Complex Internalization LDL LDL LDL->LDLR_surface Binding LDLR_surface->Endosome Endocytosis LDLR_surface->Endosome Complex Internalization LDLR_gene LDLR Gene LDLR_protein LDLR Protein (Synthesis) LDLR_gene->LDLR_protein Transcription & Translation LDLR_protein->LDLR_surface Trafficking Lysosome Lysosome Endosome->Lysosome Degradation of LDL Endosome->Lysosome PCSK9-mediated LDLR Degradation Recycling_Vesicle Recycling Vesicle Endosome->Recycling_Vesicle Recycling Recycling_Vesicle->LDLR_surface Pcsk9_IN_17 This compound Pcsk9_IN_17->PCSK9 Inhibition

Caption: PCSK9 binds to LDLR, promoting its degradation and reducing LDL clearance.

4.2. Experimental Workflow for Inhibitor Screening

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_compound Prepare this compound Serial Dilutions treat_cells Treat Cells with This compound prep_compound->treat_cells prep_cells Seed and Culture HepG2 Cells prep_cells->treat_cells prep_reagents Prepare Assay Reagents (LDL, PCSK9) add_pcsk9 Add Recombinant PCSK9 prep_reagents->add_pcsk9 add_ldl Add Fluorescent LDL prep_reagents->add_ldl treat_cells->add_pcsk9 add_pcsk9->add_ldl incubate Incubate for LDL Uptake add_ldl->incubate wash_fix Wash, Fix, and Stain Cells incubate->wash_fix acquire_images Image Acquisition wash_fix->acquire_images quantify Quantify Fluorescence per Cell acquire_images->quantify analyze Calculate IC50 and Generate Dose-Response Curve quantify->analyze

Caption: Workflow for cell-based screening of this compound's effect on LDL uptake.

4.3. Logical Relationship of this compound Action

Logical_Relationship Pcsk9_IN_17 This compound PCSK9_Activity PCSK9 Activity Pcsk9_IN_17->PCSK9_Activity Inhibits (-) LDLR_Degradation LDLR Degradation PCSK9_Activity->LDLR_Degradation Promotes (+) LDLR_Surface_Level Surface LDLR Level LDLR_Degradation->LDLR_Surface_Level Decreases (-) LDL_Uptake Cellular LDL Uptake LDLR_Surface_Level->LDL_Uptake Increases (+) Blood_LDL_Level Blood LDL Level LDL_Uptake->Blood_LDL_Level Decreases (-)

Caption: The inhibitory action of this compound leads to reduced blood LDL levels.

Pcsk9-IN-17 safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Safety Data and Handling Precautions for Pcsk9-IN-17

This section provides essential safety information for the small molecule PCSK9 inhibitor, this compound. All personnel handling this compound should be familiar with the following data and adhere strictly to the recommended handling procedures. This information is compiled from available safety data sheets and handling instructions for similar research-grade compounds.

Physical and Chemical Properties
PropertyValue
Product Name This compound
Synonyms HY-153453
CAS Number 2455424-72-1[1][2]
Molecular Formula C16H19N5OS[1][2]
Molecular Weight 329.42 g/mol [1][2]
Appearance Solid
Purity >98% (or as specified by supplier)
Solubility Soluble in DMSO
Hazard Identification and Precautionary Measures

The toxicological properties of this compound have not been fully investigated. As with all research chemicals, it should be handled with caution. The following are general hazard statements and precautionary measures applicable to small molecule inhibitors of this nature.

Hazard ClassGHS PictogramSignal WordHazard Statement(s)Precautionary Statement(s)
Acute Toxicity, Oral (Category 4)грузовикWarning H302: Harmful if swallowed.P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant.
Skin Corrosion/Irritation (Category 2)грузовикWarning H315: Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P362: Take off contaminated clothing and wash before reuse.
Serious Eye Damage/Eye Irritation (Category 2A)грузовикWarning H319: Causes serious eye irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage
AspectProtocol
Personal Protective Equipment (PPE) Wear a laboratory coat, chemical safety goggles, and chemical-resistant gloves.
Engineering Controls Handle in a well-ventilated area, preferably in a chemical fume hood.
Handling Procedures Avoid inhalation of dust. Avoid contact with skin and eyes. Minimize dust generation.
Storage Conditions Store in a tightly sealed container in a cool, dry, and well-ventilated place. Refer to the Certificate of Analysis for specific storage temperatures.[1][2]
In case of Accidental Exposure Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. Skin Contact: Immediately wash with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols and Application Notes

This compound is a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2] PCSK9 is a key regulator of cholesterol metabolism, and its inhibition is a therapeutic strategy for hypercholesterolemia.[3][4] These protocols provide a framework for the in vitro and cellular characterization of this compound.

In Vitro PCSK9-LDLR Binding Assay

This experiment aims to quantify the ability of this compound to inhibit the protein-protein interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR).

Materials:

  • Recombinant human PCSK9 protein

  • Recombinant human LDLR-AB domain

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Coated microplate (e.g., streptavidin-coated for biotinylated LDLR or direct coating)

  • Detection antibody (e.g., anti-PCSK9 antibody conjugated to HRP)

  • Substrate for HRP (e.g., TMB)

  • Stop solution (e.g., 1M H2SO4)

  • This compound

  • Plate reader

Protocol:

  • Prepare a dilution series of this compound in assay buffer.

  • Coat the microplate with either streptavidin followed by biotinylated LDLR-AB or directly with LDLR-AB. Wash unbound protein.

  • Block non-specific binding sites with a suitable blocking buffer.

  • Pre-incubate recombinant human PCSK9 with the various concentrations of this compound for 30-60 minutes at room temperature.

  • Add the PCSK9/Pcsk9-IN-17 mixture to the LDLR-coated plate and incubate for 1-2 hours at room temperature.

  • Wash the plate to remove unbound PCSK9.

  • Add the HRP-conjugated anti-PCSK9 detection antibody and incubate for 1 hour at room temperature.

  • Wash the plate to remove the unbound detection antibody.

  • Add the HRP substrate and incubate until color develops.

  • Stop the reaction with the stop solution.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the inhibitor.

Cellular LDL Uptake Assay

This assay determines the functional effect of this compound on the ability of liver cells to take up LDL from the surrounding medium.

Materials:

  • HepG2 cells (or other suitable liver cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluorescently labeled LDL (e.g., DiI-LDL)

  • Recombinant human PCSK9 protein

  • This compound

  • Fluorescence microscope or plate reader

Protocol:

  • Seed HepG2 cells in a suitable culture plate (e.g., 96-well plate) and allow them to adhere overnight.

  • The following day, replace the culture medium with a serum-free medium.

  • Treat the cells with recombinant human PCSK9 in the presence of varying concentrations of this compound for 4-6 hours. Include a control group with no PCSK9 and a group with PCSK9 but no inhibitor.

  • Add fluorescently labeled LDL to the cells and incubate for 2-4 hours at 37°C.

  • Wash the cells with PBS to remove unbound DiI-LDL.

  • Quantify the cellular uptake of DiI-LDL using a fluorescence microscope or a fluorescence plate reader.

  • Analyze the data to determine the concentration-dependent effect of this compound on restoring LDL uptake in the presence of PCSK9.

Visualizations: Signaling Pathways and Experimental Workflows

PCSK9 Signaling Pathway and Inhibition

PCSK9_Pathway cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte PCSK9 PCSK9 LDLR LDLR PCSK9->LDLR Binds LDL LDL LDL->LDLR Binds Lysosome Lysosome LDL->Lysosome Internalization & Metabolism LDLR->Lysosome Internalization & Degradation Pcsk9_IN_17 This compound Pcsk9_IN_17->PCSK9 Inhibits Binding to LDLR LDLR_degradation LDLR Degradation LDL_metabolism LDL Metabolism

Caption: PCSK9 binds to LDLR, leading to its degradation and reduced LDL clearance. This compound inhibits this interaction.

In Vitro PCSK9-LDLR Binding Assay Workflow

Binding_Assay_Workflow start Start plate_prep Coat Plate with LDLR start->plate_prep blocking Block Non-specific Sites plate_prep->blocking pre_incubation Pre-incubate PCSK9 with this compound blocking->pre_incubation binding Add Mixture to Plate for Binding pre_incubation->binding wash1 Wash Unbound PCSK9 binding->wash1 detection Add Detection Antibody wash1->detection wash2 Wash Unbound Antibody detection->wash2 substrate Add Substrate wash2->substrate read Read Absorbance substrate->read analysis Calculate IC50 read->analysis end End analysis->end

Caption: Workflow for the in vitro PCSK9-LDLR binding inhibition assay.

Cellular LDL Uptake Assay Workflow

LDL_Uptake_Workflow start Start seed_cells Seed HepG2 Cells start->seed_cells treatment Treat with PCSK9 and this compound seed_cells->treatment add_ldl Add Fluorescently Labeled LDL treatment->add_ldl incubation Incubate for LDL Uptake add_ldl->incubation wash Wash Unbound LDL incubation->wash quantify Quantify Fluorescence wash->quantify analysis Analyze Data quantify->analysis end End analysis->end

References

Application of Pcsk9-IN-17 in Hyperlipidemia Research Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR and a subsequent increase in circulating low-density lipoprotein cholesterol (LDL-C). Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C and reducing the risk of cardiovascular disease.

Pcsk9-IN-17 is a small molecule inhibitor of PCSK9, identified as compound 105 in patent WO2020150474A1.[1] As a small molecule, this compound offers a potential alternative to biologic-based PCSK9 inhibitors, such as monoclonal antibodies and siRNA, for research and therapeutic development in the field of hyperlipidemia.

These application notes provide detailed protocols for the use of this compound in various in vitro and in vivo hyperlipidemia research models. While specific quantitative performance data for this compound, such as IC50 and in vivo efficacy at defined doses, are not publicly available, the following protocols are based on established methods for characterizing small molecule PCSK9 inhibitors and can be adapted to determine the efficacy and mechanism of action of this compound.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₆H₁₉N₅OS
Molecular Weight 329.42 g/mol
Patent Reference WO2020150474A1 (Compound 105)[1]

Mechanism of Action

This compound is designed to inhibit the interaction between PCSK9 and the LDLR. By binding to PCSK9, it prevents the formation of the PCSK9-LDLR complex, thereby sparing the LDLR from degradation. This leads to an increased number of LDLRs on the hepatocyte surface, which in turn enhances the clearance of LDL-C from the circulation.

PCSK9_Mechanism_of_Action cluster_0 Normal Physiology cluster_1 With this compound PCSK9 Secreted PCSK9 LDLR_surface LDL Receptor (on hepatocyte surface) PCSK9->LDLR_surface Binds PCSK9_inhibited PCSK9 Endosome Endosome LDLR_surface->Endosome Internalization LDL_C LDL-C LDL_C->LDLR_surface Binds Lysosome Lysosome (Degradation) Endosome->Lysosome Trafficking & Degradation of LDLR & LDL-C Pcsk9_IN_17 This compound Pcsk9_IN_17->PCSK9_inhibited Inhibits LDLR_recycled LDLR Recycling LDLR_surface_2 LDL Receptor (on hepatocyte surface) LDLR_recycled->LDLR_surface_2 Recycles to surface LDL_C_cleared Increased LDL-C Clearance Endosome_2 Endosome LDLR_surface_2->Endosome_2 Internalization LDL_C_2 LDL-C LDL_C_2->LDLR_surface_2 Binds Endosome_2->LDLR_recycled LDLR dissociates from LDL-C Endosome_2->LDL_C_cleared LDL-C degraded PCSK9_LDLR_Binding_Assay_Workflow start Start plate_coating Coat 96-well plate with recombinant LDLR protein start->plate_coating blocking Block non-specific binding sites plate_coating->blocking incubation Incubate with recombinant biotinylated-PCSK9 and varying concentrations of this compound blocking->incubation wash1 Wash to remove unbound reagents incubation->wash1 streptavidin_hrp Add Streptavidin-HRP wash1->streptavidin_hrp wash2 Wash to remove unbound Streptavidin-HRP streptavidin_hrp->wash2 substrate Add chemiluminescent substrate wash2->substrate read Measure luminescence substrate->read analysis Calculate IC50 read->analysis LDL_Uptake_Assay_Workflow start Start seed_cells Seed HepG2 cells in a 96-well plate start->seed_cells serum_starve Serum-starve cells to upregulate LDLR expression seed_cells->serum_starve treat Treat cells with recombinant PCSK9 and varying concentrations of this compound serum_starve->treat add_dilldl Add fluorescently labeled LDL (Dil-LDL) treat->add_dilldl incubate Incubate to allow for LDL uptake add_dilldl->incubate wash_fix Wash to remove unbound Dil-LDL and fix cells incubate->wash_fix image_quantify Image cells and quantify intracellular fluorescence wash_fix->image_quantify analysis Determine EC50 image_quantify->analysis In_Vivo_Mouse_Model_Workflow start Start acclimatize Acclimatize C57BL/6J mice start->acclimatize baseline_blood Collect baseline blood sample acclimatize->baseline_blood hfd Induce hyperlipidemia with a high-fat diet (4-8 weeks) baseline_blood->hfd grouping Randomize mice into treatment groups hfd->grouping dosing Administer this compound (e.g., oral gavage) daily for a specified duration (e.g., 2-4 weeks) grouping->dosing monitoring Monitor body weight and food intake dosing->monitoring final_blood Collect final blood sample monitoring->final_blood tissue_harvest Harvest liver and other tissues for analysis final_blood->tissue_harvest analysis Analyze plasma lipids (TC, LDL-C, HDL-C, TG) and liver gene/protein expression tissue_harvest->analysis

References

Troubleshooting & Optimization

Troubleshooting Pcsk9-IN-17 precipitation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pcsk9-IN-17. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). It is utilized in research, particularly in studies related to cholesterol metabolism.

Q2: What are the physical and chemical properties of this compound?

Below is a summary of the key properties of this compound.

PropertyValue
Molecular Weight 329.42 g/mol
Chemical Formula C₁₆H₁₉N₅OS
CAS Number 2455424-72-1

Q3: How should I store this compound?

For long-term stability, it is recommended to store this compound as a solid at -20°C. Stock solutions, once prepared, should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide: this compound Precipitation in Solution

One of the most common challenges encountered when working with small molecule inhibitors is their precipitation in aqueous solutions. This guide provides a systematic approach to troubleshoot and prevent this issue.

Problem: My this compound precipitated after I diluted my DMSO stock solution into my aqueous experimental buffer.

This is a frequent issue when the concentration of the organic solvent (like DMSO) is abruptly decreased, causing the compound to fall out of solution.

Solution Workflow:

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Resolution Precipitate Precipitate Observed Check_DMSO Step 1: Verify Final DMSO Concentration Precipitate->Check_DMSO Serial_Dilution Step 2: Perform Serial Dilutions in DMSO Check_DMSO->Serial_Dilution If DMSO < 1% Resolved Issue Resolved Check_DMSO->Resolved If DMSO > 1%, adjust dilution Lower_Concentration Step 3: Reduce Final this compound Concentration Serial_Dilution->Lower_Concentration If precipitation persists Serial_Dilution->Resolved If issue is resolved Optimize_Buffer Step 4: Optimize Buffer Conditions Lower_Concentration->Optimize_Buffer If precipitation persists Lower_Concentration->Resolved If issue is resolved Solubilizing_Agent Step 5: Consider a Solubilizing Agent Optimize_Buffer->Solubilizing_Agent If precipitation persists Optimize_Buffer->Resolved If issue is resolved Solubilizing_Agent->Resolved

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Troubleshooting Steps:

  • Step 1: Verify Final DMSO Concentration

    • Question: What is the final concentration of DMSO in your aqueous solution?

    • Recommendation: For most cell-based assays, the final concentration of DMSO should be kept below 1%, and ideally below 0.5%, to avoid solvent-induced toxicity.[1][2] If your final DMSO concentration is too high, this could be the primary issue. If it is within the acceptable range, proceed to the next step.

  • Step 2: Perform Serial Dilutions in DMSO

    • Question: Did you perform a direct, large dilution of your concentrated DMSO stock into the aqueous buffer?

    • Recommendation: Rapidly changing the solvent environment can cause the compound to crash out of solution.[3] Prepare intermediate dilutions of your this compound stock in DMSO before the final dilution into your aqueous buffer. This gradual reduction in concentration can help maintain solubility.

  • Step 3: Reduce the Final Concentration of this compound

    • Question: What is the final working concentration of this compound in your experiment?

    • Recommendation: It is possible that the desired final concentration exceeds the aqueous solubility of this compound. Try a lower final concentration to see if the precipitation issue is resolved.

  • Step 4: Optimize Buffer Conditions

    • Question: What are the pH and ionic strength of your aqueous buffer?

    • Recommendation: The solubility of small molecules can be sensitive to the pH and salt concentration of the buffer.[4] Consider testing a small aliquot of your this compound stock in buffers with slightly different pH values or lower ionic strengths to see if solubility improves.

  • Step 5: Consider a Solubilizing Agent

    • Question: Have you considered using a solubilizing agent?

    • Recommendation: If the above steps do not resolve the precipitation, a small amount of a biocompatible solubilizing agent, such as a cyclodextrin or a non-ionic surfactant like Tween® 80, could be considered for in vivo experiments.[2] However, be aware that these agents can interfere with some biological assays.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution.

      • Mass (mg) = 10 mmol/L * Volume (L) * 329.42 g/mol * 1000 mg/g

    • Carefully weigh the calculated amount of solid this compound and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Anhydrous DMSO

    • Sterile aqueous experimental buffer (e.g., PBS, cell culture medium)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, to prepare a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in DMSO.

    • Further serially dilute in DMSO as needed to get closer to the final desired concentration.

    • Add the final DMSO dilution of this compound to the pre-warmed aqueous buffer while vortexing gently. The final DMSO concentration should be kept below 1%.

    • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

PCSK9 Signaling Pathway

The following diagram illustrates the role of PCSK9 in LDL receptor degradation.

Caption: PCSK9-mediated degradation of the LDL receptor.

References

Technical Support Center: Optimizing Pcsk9-IN-17 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Pcsk9-IN-17 for cell culture experiments. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful application of this PCSK9 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1] PCSK9 is a protein that binds to the Low-Density Lipoprotein Receptor (LDLR) on the surface of cells, primarily hepatocytes.[2][3] This binding targets the LDLR for degradation within the lysosome, which prevents it from being recycled back to the cell surface.[2][3][4] The reduction in LDLR density on the cell surface leads to decreased clearance of LDL cholesterol from the bloodstream, resulting in higher circulating LDL levels.[4][5] this compound works by blocking the interaction between PCSK9 and LDLR. This inhibition allows the LDLR to be recycled back to the cell surface after internalizing LDL, leading to an increased number of receptors available to clear LDL from the extracellular environment.[2][6]

Q2: What is the recommended starting concentration for this compound in cell culture?

A2: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. As specific IC50 data for this compound is not publicly available, it is recommended to perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay. A good starting point is to test a wide range of concentrations, for example, from 1 nM to 100 µM.

Q3: How should I dissolve and store this compound?

A3: For in vitro experiments, it is common to dissolve small molecule inhibitors in a solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. It is crucial to consult the manufacturer's datasheet for specific solubility information for this compound. Stock solutions should be stored at -20°C or -80°C to maintain stability. When preparing your working concentrations, ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: Is this compound expected to be cytotoxic?

A4: Any new compound introduced to a cell culture has the potential to be cytotoxic at certain concentrations. It is essential to perform a cytotoxicity assay to determine the concentration range at which this compound is non-toxic to your cells. This will help you distinguish between a specific inhibitory effect and a general cytotoxic effect. The troubleshooting guide below provides a protocol for assessing cytotoxicity.

Q5: How can I confirm that this compound is working in my cells?

A5: The primary effect of a functional PCSK9 inhibitor is the increase in LDLR protein levels on the cell surface. You can measure this effect using several methods, including Western blotting to assess total LDLR protein levels in cell lysates, or flow cytometry and immunofluorescence to quantify cell surface LDLR. A functional consequence of increased LDLR is enhanced uptake of LDL particles, which can be measured using fluorescently labeled LDL (e.g., DiI-LDL).

Troubleshooting Guide

This guide addresses common issues that may arise when optimizing the concentration of this compound.

Problem Possible Cause Suggested Solution
No observable effect of this compound on LDLR levels or LDL uptake. Inhibitor concentration is too low. Perform a dose-response experiment with a wider and higher range of concentrations (e.g., up to 100 µM).
Inhibitor is inactive. Ensure proper storage of the inhibitor stock solution. Prepare fresh dilutions for each experiment.
Cell line does not express sufficient levels of PCSK9 or LDLR. Use a cell line known to have a functional PCSK9-LDLR pathway, such as HepG2 cells. You can also transfect cells to express these proteins.
Incorrect assay conditions. Optimize incubation time with the inhibitor. A 24-48 hour incubation is often a good starting point. Ensure your detection method for LDLR or LDL uptake is sensitive enough.
High levels of cell death observed after treatment. Inhibitor concentration is too high, leading to cytotoxicity. Perform a cytotoxicity assay (e.g., MTT, LDH, or using a live/dead stain) to determine the maximum non-toxic concentration. Use concentrations below this threshold for your experiments.
Solvent (e.g., DMSO) concentration is too high. Ensure the final solvent concentration in the culture medium is at a non-toxic level (typically ≤ 0.1%). Include a vehicle control (medium with the same concentration of solvent) in all experiments.
Inconsistent or variable results between experiments. Inhibitor stock solution is not stable. Aliquot the stock solution upon initial preparation to avoid repeated freeze-thaw cycles.
Cell culture conditions are not consistent. Maintain consistent cell passage numbers, seeding densities, and media formulations between experiments.
Assay variability. Ensure consistent timing of all experimental steps, including inhibitor addition, incubation, and final measurements. Include appropriate positive and negative controls in every experiment.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

This protocol outlines a dose-response experiment to identify the effective concentration range of this compound for increasing LDLR protein levels.

Materials:

  • This compound

  • Appropriate cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • Multi-well plates (e.g., 24-well or 96-well)

  • Reagents for Western blotting or another LDLR detection method

  • Vehicle control (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed your chosen cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in cell culture medium. A suggested starting range is 0 (vehicle control), 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, and 100 µM.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a predetermined time, for example, 24 or 48 hours.

  • Endpoint Analysis:

    • For Western Blotting: Lyse the cells and collect the protein. Perform SDS-PAGE and Western blotting using an antibody specific for LDLR. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.

    • For LDL Uptake Assay: During the last few hours of incubation, add fluorescently labeled LDL (e.g., DiI-LDL) to the medium. After incubation, wash the cells and measure the fluorescence intensity using a plate reader or microscope.

  • Data Analysis: Quantify the LDLR protein levels or LDL uptake for each concentration. Plot the results as a dose-response curve to determine the EC50 (half-maximal effective concentration).

Protocol 2: Assessing the Cytotoxicity of this compound

This protocol uses the MTT assay to evaluate the effect of this compound on cell viability.

Materials:

  • This compound

  • Appropriate cell line

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: Treat the cells with the same range of this compound concentrations as in the dose-response experiment. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a negative (vehicle) control.

  • Incubation: Incubate for the same duration as your planned experiments (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the CC50 (half-maximal cytotoxic concentration).

Data Summary

The following table should be populated with data obtained from your experiments to guide future work with this compound.

Parameter Value Experimental Method Notes
EC50 (LDLR Increase) User-determinedWestern Blot / LDL Uptake AssayThe concentration at which 50% of the maximal increase in LDLR is observed.
CC50 (Cytotoxicity) User-determinedMTT / LDH AssayThe concentration at which 50% of cell viability is lost.
Optimal Working Concentration User-determinedBased on EC50 and CC50A concentration that gives a robust biological effect with minimal cytotoxicity.

Visualizations

PCSK9 Signaling Pathway and Inhibition

PCSK9_Pathway cluster_cell Hepatocyte cluster_endosome Endosome LDLR_s LDLR LDLR_e LDLR LDLR_s->LDLR_e PCSK9_s PCSK9 PCSK9_s->LDLR_s Binds PCSK9_s->LDLR_e Endocytosis LDL_s LDL LDL_s->LDLR_s Binds LDL_s->LDLR_e Endocytosis Inhibitor This compound Inhibitor->PCSK9_s Inhibits LDLR_e->LDLR_s PCSK9_e PCSK9 LDL_e LDL Lysosome Lysosome (Degradation) LDLR_e->Lysosome PCSK9-mediated Degradation LDL_e->Lysosome Degradation Recycling Recycling Pathway

Caption: PCSK9 pathway and the inhibitory action of this compound.

Experimental Workflow for Optimizing this compound Concentration

Workflow start Start: Obtain this compound prep_stock Prepare Stock Solution (e.g., in DMSO) start->prep_stock dose_response Dose-Response Experiment (e.g., 1 nM - 100 µM) prep_stock->dose_response cytotoxicity Cytotoxicity Assay (e.g., MTT) prep_stock->cytotoxicity analysis Analyze Data: Determine EC50 and CC50 dose_response->analysis cytotoxicity->analysis select_conc Select Optimal Working Concentration (High Efficacy, Low Cytotoxicity) analysis->select_conc functional_assay Perform Functional Assays (e.g., LDL Uptake) select_conc->functional_assay end End: Optimized Protocol functional_assay->end

Caption: Workflow for determining the optimal concentration of this compound.

References

Technical Support Center: Pcsk9-IN-17 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Pcsk9-IN-17 in in vivo experiments. The information is designed to address common issues and provide detailed protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1] Its primary function is to disrupt the interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR).[1][2] Normally, PCSK9 binds to the LDLR on the surface of hepatocytes, leading to the degradation of the receptor within the lysosome.[1][3] This reduction in LDLRs results in decreased clearance of LDL cholesterol (LDL-C) from the bloodstream.[1][3] By inhibiting the PCSK9-LDLR interaction, this compound prevents LDLR degradation, allowing more receptors to be recycled back to the cell surface. This increases the clearance of LDL-C from circulation, ultimately lowering plasma cholesterol levels.[1][4]

Q2: What are the common challenges encountered when working with small molecule inhibitors like this compound in vivo?

Researchers may face several challenges with small molecule inhibitors in vivo, including:

  • Poor aqueous solubility: Many small molecule inhibitors are hydrophobic, making them difficult to dissolve in aqueous-based vehicles for administration. This can lead to issues with bioavailability and consistent dosing.[5][6][7]

  • Formulation difficulties: Developing a stable and effective formulation that ensures adequate absorption and exposure of the compound in the animal model is crucial.[5][6]

  • Off-target effects and toxicity: At higher concentrations, small molecules may exhibit off-target effects or toxicity, which can confound experimental results.[8]

  • Metabolic instability: The compound may be rapidly metabolized in vivo, leading to a short half-life and requiring frequent administration.

Q3: How can I improve the solubility of this compound for in vivo administration?

For poorly soluble compounds like many small molecule inhibitors, several formulation strategies can be employed:

  • Co-solvents: Using a mixture of solvents, such as DMSO, ethanol, or polyethylene glycol (PEG), can help dissolve the compound. However, the concentration of these co-solvents must be carefully optimized to avoid toxicity in animals.

  • Surfactants: Surfactants like Tween 80 or Solutol HS-15 can be used to create micellar formulations that enhance solubility.[5]

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the oral absorption of lipophilic compounds.[7]

  • Nanonization: Reducing the particle size of the compound to the nanoscale can increase its surface area and dissolution rate.[9]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or no reduction in plasma cholesterol Poor Bioavailability: The compound is not being absorbed effectively.- Optimize the formulation using co-solvents, surfactants, or lipid-based systems to improve solubility.[5][7]- Consider a different route of administration (e.g., subcutaneous or intravenous instead of oral).[1]
Inadequate Dosing: The dose of this compound is too low to elicit a significant biological response.- Perform a dose-response study to determine the optimal dose for your animal model.
Rapid Metabolism: The compound is being cleared from the body too quickly.- Increase the dosing frequency or consider a formulation that provides sustained release.
Observed Toxicity or Adverse Events in Animals Vehicle Toxicity: The formulation vehicle (e.g., high concentration of DMSO) is causing adverse effects.- Reduce the concentration of potentially toxic excipients in your vehicle.- Test a vehicle-only control group to assess the effects of the formulation itself.
Off-Target Effects: At the administered dose, this compound may be interacting with other biological targets.- Lower the dose to a range that is still efficacious but not toxic.- Conduct in vitro assays to screen for potential off-target activities.
Variability in Results Between Animals Inconsistent Administration: The volume or concentration of the administered compound varies between animals.- Ensure accurate and consistent administration techniques.- For oral gavage, ensure the compound is delivered directly to the stomach.
Animal Health Status: Underlying health issues in some animals may affect their response to the treatment.- Use healthy, age-matched animals for your studies.- Monitor animal health closely throughout the experiment.

Quantitative Data Summary

The following tables summarize representative data from in vivo studies with small molecule PCSK9 inhibitors. Note that this data is from a similar compound, NYX-PCSK9i, and should be used as a reference for designing experiments with this compound.

Table 1: Pharmacokinetic Properties of a Small Molecule PCSK9 Inhibitor (NYX-PCSK9i) in C57BL/6 Mice

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Bioavailability (%)
Intravenous (IV)512000.0825002.5100
Subcutaneous (SC)50800280004.532
Oral (PO)50400445004.018

Data adapted from a study on NYX-PCSK9i, a novel small-molecule PCSK9 inhibitor.[1]

Table 2: Efficacy of a Small Molecule PCSK9 Inhibitor (NYX-PCSK9i) in APOE*3-Leiden.CETP Mice

Treatment GroupDose (mg/kg/day)DurationChange in Total Plasma Cholesterol
Vehicle Control-5 weeksNo significant change
NYX-PCSK9i50 (oral)5 weeks~57% decrease
Atorvastatin10 (oral)5 weeks~30% decrease
NYX-PCSK9i + Atorvastatin50 + 10 (oral)5 weeks~70% decrease (additive effect)

Data adapted from a study on NYX-PCSK9i in a hyperlipidemic mouse model.[1]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Hyperlipidemic Mouse Model

This protocol is based on studies with the small molecule PCSK9 inhibitor NYX-PCSK9i and can be adapted for this compound.[1]

  • Animal Model: Male APOE*3-Leiden.CETP mice, a model for human-like lipoprotein metabolism.

  • Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

  • Diet: Feed mice a standard chow diet.

  • Grouping: Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Formulation Preparation:

    • Prepare a vehicle solution (e.g., 0.5% carboxymethylcellulose in water).

    • Prepare this compound formulations at the desired concentrations in the vehicle. Sonication or homogenization may be required to achieve a uniform suspension.

  • Administration: Administer the formulation daily via oral gavage for the duration of the study (e.g., 4-6 weeks).

  • Blood Sampling: Collect blood samples (e.g., via tail vein) at baseline and at regular intervals throughout the study.

  • Biochemical Analysis:

    • Isolate plasma from blood samples.

    • Measure total plasma cholesterol, LDL-C, and HDL-C levels using commercially available kits.

    • Plasma PCSK9 levels can be measured using an ELISA kit.

  • Tissue Harvesting and Analysis (at study termination):

    • Harvest the liver and other relevant tissues.

    • Analyze hepatic LDLR protein expression by Western blotting.

Diagrams

PCSK9_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte PCSK9 PCSK9 LDLR LDL Receptor PCSK9->LDLR Binds Endosome Endosome LDLR->Endosome Internalization LDL LDL Particle LDL->LDLR Binds Lysosome Lysosome (Degradation) Endosome->Lysosome PCSK9 promotes degradation pathway Recycling Recycling to Cell Surface Endosome->Recycling Normal recycling pathway Pcsk9_IN_17 This compound Pcsk9_IN_17->PCSK9 Inhibits

Caption: PCSK9 signaling pathway and the inhibitory action of this compound.

InVivo_Workflow start Start: Acclimatize Animals grouping Randomize into Groups (Vehicle, this compound) start->grouping formulation Prepare Formulation grouping->formulation administration Daily Administration (e.g., Oral Gavage) formulation->administration monitoring Monitor Animal Health & Body Weight administration->monitoring sampling Periodic Blood Sampling administration->sampling monitoring->sampling analysis Plasma Lipid Analysis (TC, LDL-C, HDL-C) sampling->analysis termination End of Study: Tissue Harvest (Liver) analysis->termination western_blot Western Blot for Hepatic LDLR termination->western_blot end End: Data Analysis western_blot->end

Caption: General experimental workflow for an in vivo efficacy study.

Troubleshooting_Flowchart decision decision issue Issue: No/Low Efficacy check_formulation Is the compound fully dissolved/suspended? issue->check_formulation check_dose Is the dose sufficient? check_formulation->check_dose Yes optimize_formulation Optimize formulation: - Co-solvents - Surfactants - Nanonization check_formulation->optimize_formulation No check_route Is the administration route optimal? check_dose->check_route Yes dose_response Perform a dose-response study check_dose->dose_response No change_route Consider SC or IV administration check_route->change_route No

Caption: Troubleshooting flowchart for low in vivo efficacy.

References

Pcsk9-IN-17 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As "Pcsk9-IN-17" is not a widely recognized or commercially available small molecule inhibitor in scientific literature, this guide addresses the potential off-target effects and mitigation strategies for a hypothetical novel small molecule PCSK9 inhibitor. The principles and methods described are based on established practices in drug development and molecular biology.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in cell viability at concentrations where this compound should only be inhibiting PCSK9. What could be the cause?

A1: This is a common issue when working with novel small molecule inhibitors and could be due to several factors:

  • Off-target kinase inhibition: Many small molecules, particularly those targeting ATP-binding sites, can have unintended effects on various kinases that regulate cell survival and proliferation.[1][2]

  • General cytotoxicity: The compound itself might have inherent cytotoxic properties unrelated to its intended target.

  • Off-target effects on other pathways: PCSK9 has roles beyond LDL receptor regulation, including involvement in inflammation and cell signaling.[3][4] Your inhibitor might be unintentionally modulating these other pathways.

We recommend performing a broad kinase screen and a panel of cell-based cytotoxicity assays to investigate these possibilities.

Q2: Our in-cell westerns show reduced PCSK9 protein levels, but we don't see the expected increase in LDL receptor (LDLR) levels. Why might this be?

A2: This discrepancy could arise from:

  • Inhibition of LDLR synthesis or trafficking: The compound might have off-target effects on the cellular machinery responsible for producing or transporting the LDL receptor to the cell surface.

  • Activation of a compensatory degradation pathway: Cells may upregulate an alternative pathway for LDLR degradation in response to PCSK9 inhibition.

  • Indirect effects on transcription factors: The inhibitor could be affecting transcription factors that regulate LDLR expression.

Consider running qPCR to check if LDLR gene expression is affected. You can also use cell imaging techniques to track LDLR trafficking from the Golgi to the cell membrane.

Q3: How can we proactively screen for potential off-target effects of this compound before starting our main experiments?

A3: A tiered approach to off-target screening is recommended:

  • Computational Screening: In silico methods can predict potential off-target interactions based on the chemical structure of this compound.[5][6]

  • Biochemical Screening: Test the inhibitor against a broad panel of purified enzymes, especially kinases, as they are common off-targets.[7][8] This will provide IC50 values for on-target vs. off-target activity.

  • Cell-Based Screening: Use cell microarray technologies to assess binding to a wide range of cell surface and secreted proteins.[9][10] Phenotypic screening across various cell lines can also reveal unexpected cellular responses.[11]

Q4: We've identified an off-target kinase. What are our options to mitigate this effect in our experiments?

A4: Once an off-target is confirmed, you have several strategies:

  • Use a lower concentration: If there is a sufficient therapeutic window, use the lowest effective concentration of this compound that minimizes the off-target effect while still inhibiting PCSK9.

  • Employ a control compound: Use a known inhibitor of the off-target kinase as a control to distinguish its effects from those of PCSK9 inhibition.

  • Genetic knockdown/knockout: Use siRNA or CRISPR to reduce the expression of the off-target kinase. If the phenotype observed with this compound disappears, it confirms the off-target effect is responsible.

  • Structural modification: If you are in the drug development phase, medicinal chemists may be able to modify the compound to reduce its affinity for the off-target kinase.[12]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Inconsistent IC50 values between experiments. Cell density variations; inconsistent DMSO concentration; compound instability.[13][14]Standardize cell seeding density for all experiments. Ensure final DMSO concentration is consistent across all wells and does not exceed 0.5%. Prepare fresh compound dilutions for each experiment.
High background signal in biochemical assays. ATP concentration too high; substrate depletion; non-specific binding.[15]Titrate ATP concentration to be at or near the Km for the enzyme. Optimize reaction time to ensure the reaction is in the linear range. Include a "no-enzyme" control to normalize the data.
Unexpected inflammatory response in cell culture (e.g., increased cytokine secretion). Off-target activation of inflammatory signaling pathways (e.g., TLR4, NF-κB). PCSK9 itself is linked to inflammation.[4]Profile cytokine expression (e.g., using a multiplex assay) in response to the inhibitor. Investigate key inflammatory pathways (e.g., via western blot for phosphorylated signaling proteins) to identify the affected pathway.
Compound precipitates in media. Poor solubility of the small molecule.Prepare a higher concentration stock solution in 100% DMSO and perform serial dilutions. Do not exceed a final DMSO concentration of 0.5% in the cell culture media. Visually inspect for precipitation before adding to cells.

Experimental Protocols & Data Presentation

Assessing Off-Target Effects: A General Workflow

A systematic approach is crucial to identify and validate off-target effects.

G cluster_0 Tier 1: Prediction & Broad Screening cluster_1 Tier 2: Hit Validation cluster_2 Tier 3: Mechanistic Investigation A In Silico Screening (Computational Prediction) B Broad Biochemical Screen (e.g., KinomeScan) A->B C Phenotypic Screening (Diverse Cell Lines) B->C D Dose-Response Assays on Top Off-Target Hits C->D Identify Hits E Cellular Thermal Shift Assay (CETSA for Target Engagement) D->E F Cell-Based Pathway Analysis (e.g., Western Blot, Reporter Assays) E->F Confirm Engagement G Genetic Approaches (siRNA/CRISPR Knockdown) F->G H H G->H Validate Off-Target Phenotype G cluster_0 Immune Cell (e.g., Macrophage) TLR4 Toll-like Receptor 4 (TLR4) MyD88 MyD88 TLR4->MyD88 Signal Kinase_X Kinase X (Off-Target) MyD88->Kinase_X Activates NFkB NF-κB Kinase_X->NFkB Phosphorylates/ Activates Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) NFkB->Cytokines Upregulates Transcription Inhibitor This compound Inhibitor->Kinase_X Unintended Inhibition

References

Technical Support Center: Overcoming Poor Cellular Uptake of Pcsk9-IN-17

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pcsk9-IN-17. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to the cellular uptake of this potent PCSK9 inhibitor. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1] PCSK9 is a protein that plays a critical role in regulating the levels of Low-Density Lipoprotein (LDL) receptors on the surface of liver cells.[2][3] By binding to the LDL receptor, PCSK9 targets it for degradation, leading to a decrease in the clearance of LDL cholesterol from the bloodstream.[2] this compound works by inhibiting the interaction between PCSK9 and the LDL receptor, thereby preventing LDL receptor degradation and promoting the clearance of LDL cholesterol.[4][5]

Q2: I am not observing the expected downstream effects of PCSK9 inhibition (e.g., increased LDL receptor levels) in my cell-based assays. Could this be due to poor cellular uptake of this compound?

A2: Yes, poor cellular uptake is a common reason for the lack of efficacy of small molecule inhibitors in cell-based assays.[6] For this compound to exert its inhibitory effect, it must reach its intracellular target. If the compound cannot efficiently cross the cell membrane, you will not observe the desired biological response, such as an increase in LDL receptor levels.

Q3: What are the common physicochemical properties of small molecules that lead to poor cellular uptake?

A3: Poor cellular uptake is often associated with low lipophilicity (high hydrophilicity), high molecular weight, and the presence of charged groups.[7] Hydrophilic compounds have difficulty partitioning into the lipid bilayer of the cell membrane, which is a primary barrier to entry.[7][8]

Q4: What are the general strategies to improve the cellular uptake of a small molecule inhibitor like this compound?

A4: Several strategies can be employed to enhance the cellular uptake of poorly permeable compounds. These include:

  • Formulation with delivery vehicles: Encapsulating the compound in liposomes or nanoparticles can facilitate its entry into cells.[7][9][10]

  • Increasing lipophilicity: Modifying the compound to be more lipophilic, for example, through a pro-drug approach, can improve its ability to cross the cell membrane.[7]

  • Using permeation enhancers: Certain chemical agents can transiently increase the permeability of the cell membrane.

Troubleshooting Guides

Here are some troubleshooting guides formatted in a question-and-answer style to address specific issues you might encounter during your experiments with this compound.

Problem 1: No or low inhibition of PCSK9-mediated LDLR degradation.

Question: I am treating my cells with this compound, but I don't see a significant rescue of LDL receptor levels in my Western blot analysis. What could be the issue?

Answer: This is a classic sign of poor cellular uptake or other experimental issues. Here’s a step-by-step guide to troubleshoot this problem.

Troubleshooting Workflow:

A Start: No LDLR Rescue Observed B Verify Compound Integrity and Concentration A->B Step 1 C Assess Cellular Uptake Directly B->C If compound is OK D Optimize Formulation/Delivery C->D If uptake is low E Check Cell Health and Experimental Conditions C->E If uptake is sufficient D->C Re-assess uptake F Successful LDLR Rescue D->F Successful outcome E->A Adjust and repeat

Caption: Troubleshooting workflow for no LDLR rescue.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Poor Cellular Uptake of this compound 1. Increase Lipophilicity: If this compound is suspected to be too hydrophilic, consider formulating it with a lipid-based delivery system. 2. Use Delivery Vehicles: Encapsulate this compound in liposomes or nanoparticles to facilitate its entry into cells.[9][10] 3. Optimize Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for your specific cell line.
Compound Degradation or Inactivity 1. Check Compound Stability: Ensure that this compound is stable in your cell culture medium at 37°C for the duration of your experiment. 2. Verify Stock Solution: Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO) and verify its concentration.
Suboptimal Cell Culture Conditions 1. Cell Health: Ensure your cells are healthy and not overgrown, as this can affect their ability to take up compounds. 2. Serum Effects: Components in serum can sometimes bind to small molecules and reduce their effective concentration. Consider reducing the serum concentration during the treatment period, if your cells can tolerate it.
Inefficient PCSK9-mediated Degradation 1. Positive Control: Ensure that you have a positive control where you can clearly see PCSK9-mediated degradation of the LDL receptor in the absence of the inhibitor.[11] 2. PCSK9 Activity: Confirm the activity of the recombinant PCSK9 used in your assay.
Problem 2: High variability in experimental replicates.

Question: I am seeing a lot of variability between my replicate wells when I test this compound. How can I improve the consistency of my results?

Answer: High variability can stem from several factors, from inconsistent cell seeding to uneven compound distribution.

Logical Relationship for Troubleshooting Variability:

A High Variability B Inconsistent Cell Seeding A->B C Uneven Compound Distribution A->C D Edge Effects in Plate A->D E Consistent Results B->E Ensure uniform cell density C->E Proper mixing of compound D->E Avoid outer wells or fill with PBS

Caption: Factors contributing to high experimental variability.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette to dispense cells evenly across the plate.
Uneven Compound Distribution After adding this compound to the wells, gently mix the plate on an orbital shaker for a few seconds to ensure uniform distribution.
Edge Effects The outer wells of a multi-well plate are prone to evaporation, which can concentrate the compound and affect cell viability. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.
Cell Clumping Ensure single-cell suspension before plating by gentle pipetting or using a cell strainer.

Experimental Protocols

Protocol 1: Liposomal Formulation of this compound

This protocol describes a simple method for encapsulating a hydrophobic small molecule like this compound into liposomes using the thin-film hydration method.

Materials:

  • This compound

  • Phospholipids (e.g., DSPC, DMPC) and Cholesterol[9]

  • Chloroform

  • Phosphate-buffered saline (PBS)

  • Rotary evaporator

  • Probe sonicator or extruder

Methodology:

  • Dissolve this compound, phospholipids, and cholesterol in chloroform in a round-bottom flask.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Hydrate the lipid film with PBS by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • To form small unilamellar vesicles (SUVs) and improve the homogeneity of the liposome suspension, sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.

  • The resulting liposomal suspension containing encapsulated this compound is ready for cell treatment.

Protocol 2: Quantification of Intracellular this compound using LC-MS/MS

This protocol provides a general workflow for measuring the intracellular concentration of this compound.

Experimental Workflow:

A Treat cells with this compound B Wash cells to remove extracellular compound A->B C Lyse cells B->C D Protein Precipitation C->D E LC-MS/MS Analysis D->E F Quantify Intracellular Concentration E->F

Caption: Workflow for quantifying intracellular this compound.

Methodology:

  • Plate cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a known concentration of this compound for the desired amount of time.

  • Aspirate the medium and wash the cells multiple times with ice-cold PBS to remove any extracellular compound.

  • Lyse the cells using a suitable lysis buffer.

  • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to the cell lysate.

  • Centrifuge to pellet the precipitated protein and collect the supernatant.

  • Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of this compound.

  • Normalize the intracellular concentration to the cell number or total protein content.

Protocol 3: Western Blot for LDLR Degradation

This protocol is to assess the functional outcome of PCSK9 activity and its inhibition by this compound.[11][12][13]

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Recombinant human PCSK9

  • This compound

  • Lysis buffer (e.g., RIPA buffer)

  • Primary antibody against LDLR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Seed HepG2 cells in a 6-well plate.

  • Pre-treat the cells with this compound at various concentrations for 1-2 hours.

  • Add recombinant human PCSK9 to the medium and incubate for an additional 4-6 hours. Include a control group with no PCSK9 and a group with PCSK9 but no inhibitor.

  • Wash the cells with PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody against the LDL receptor, followed by an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • A successful inhibition by this compound will show a stronger LDLR band compared to the cells treated with PCSK9 alone.

Data Summary Tables

Table 1: Hypothetical Physicochemical Properties of this compound and Impact on Cellular Uptake

PropertyValue (Assumed)Implication for Cellular Uptake
Molecular Weight < 500 DaFavorable for passive diffusion
LogP < 2Potentially low lipophilicity, may hinder membrane crossing
Aqueous Solubility HighMay indicate hydrophilicity and poor membrane permeability
pKa Acidic/BasicIonization at physiological pH can reduce passive diffusion

Table 2: Comparison of Delivery Strategies for this compound

Delivery StrategyExpected Improvement in UptakeAdvantagesDisadvantages
Liposomal Formulation 2-5 foldBiocompatible, can encapsulate both hydrophilic and hydrophobic compounds.[9]Can be complex to prepare and characterize.
Nanoparticle Formulation 3-10 foldCan be targeted to specific cell types, protects the drug from degradation.[10][14]Potential for toxicity depending on the nanoparticle material.
Prodrug Approach 1.5-4 foldImproves passive diffusion by increasing lipophilicity.[7]Requires intracellular cleavage to release the active drug.

References

Pcsk9-IN-17 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pcsk9-IN-17. This guide is designed for researchers, scientists, and drug development professionals to provide comprehensive information on the quality control and purity assessment of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and representative data to assist you in your research.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that may arise during the handling and experimental use of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound as a solid at -20°C. For short-term storage, a solution in a suitable solvent such as DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles.

Q2: My this compound powder appears discolored or clumpy. What should I do?

A2: Discoloration or clumping may indicate degradation or moisture absorption. It is recommended to perform a purity check using HPLC or LC-MS before use. If the purity is compromised, it is advisable to obtain a new batch of the compound.

Q3: I am having trouble dissolving this compound. What solvents are recommended?

A3: this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it with the aqueous culture medium to the final desired concentration, ensuring the final DMSO concentration is not detrimental to the cells (typically ≤ 0.5%).

Q4: My experimental results are inconsistent. How can I verify the quality of my this compound?

A4: Inconsistent results can be due to compound impurity or degradation. We recommend the following quality control checks:

  • Purity Assessment by HPLC: This will determine the percentage of the active compound and detect any impurities.

  • Identity Confirmation by LC-MS: This will confirm the molecular weight of the compound.

  • Structural Verification by 1H NMR: This will confirm the chemical structure of the compound.

Detailed protocols for these techniques are provided in the "Experimental Protocols" section.

Q5: I observe an unexpected peak in my HPLC chromatogram. What could it be?

A5: An unexpected peak could be a synthesis-related impurity, a degradation product, or a contaminant from your experimental setup.

  • Synthesis Impurities: These can include starting materials, reagents, or by-products from the synthesis of the N-thiadiazolyl and aminopyridine moieties.

  • Degradation Products: this compound contains functional groups that could be susceptible to hydrolysis or oxidation under certain conditions. For instance, the amine and thioether groups could be sites of degradation.

  • Contaminants: Ensure all solvents and materials used are of high purity.

To identify the unknown peak, LC-MS analysis is recommended to determine its molecular weight, which can provide clues to its identity.

Representative Quality Control Data

The following tables summarize the expected quality control specifications for a high-purity batch of this compound.

Table 1: General Properties

ParameterSpecification
Appearance White to off-white solid
Solubility Soluble in DMSO
Molecular Formula C16H19N5OS
Molecular Weight 329.42 g/mol

Table 2: Purity and Identity Specifications

Analytical MethodParameterSpecification
HPLC Purity≥98% (by area at 254 nm)
LC-MS [M+H]+330.1 ± 0.5
1H NMR SpectrumConforms to the expected structure

Experimental Protocols

Detailed methodologies for key quality control experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a reverse-phase HPLC method for determining the purity of this compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute this stock solution to a final concentration of 50 µg/mL with a 50:50 mixture of ACN and water.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% FA in water

    • Mobile Phase B: 0.1% FA in ACN

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • Analysis: Inject the sample and record the chromatogram. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

This protocol is for confirming the molecular weight of this compound.

Materials:

  • This compound sample

  • LC-MS grade solvents (as for HPLC)

  • LC-MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Prepare a 10 µg/mL solution of this compound in a 50:50 mixture of ACN and water.

  • LC-MS Conditions: Use similar LC conditions as described for the HPLC method. The MS should be operated in positive ion ESI mode.

  • Analysis: Acquire the mass spectrum and look for the protonated molecular ion [M+H]+. For this compound, this should be approximately 330.1.

Nuclear Magnetic Resonance (1H NMR) Spectroscopy for Structural Verification

This protocol is for confirming the chemical structure of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d6)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the this compound sample in approximately 0.7 mL of DMSO-d6 in an NMR tube.

  • NMR Acquisition: Acquire the 1H NMR spectrum according to the instrument's standard procedures.

  • Analysis: Process the spectrum and compare the chemical shifts, integration, and splitting patterns of the observed peaks with the expected spectrum for the structure of this compound.

Visualizations

The following diagrams illustrate key workflows for the quality control of this compound.

Quality_Control_Workflow cluster_0 Sample Reception cluster_1 Initial Assessment cluster_2 Analytical Testing cluster_3 Decision cluster_4 Outcome start Receive this compound Batch visual Visual Inspection (Appearance, Color) start->visual solubility Solubility Test (e.g., in DMSO) visual->solubility hplc HPLC Purity (≥98%) solubility->hplc lcms LC-MS Identity ([M+H]+ = 330.1) hplc->lcms nmr 1H NMR Structure (Conforms to Structure) lcms->nmr decision Pass Quality Control? nmr->decision pass Release for Experimental Use decision->pass Yes fail Reject Batch decision->fail No

Caption: Quality Control Workflow for this compound.

Troubleshooting_Workflow cluster_purity_ok Purity ≥ 98% cluster_purity_low Purity < 98% start Inconsistent Experimental Results check_purity Check Compound Purity via HPLC start->check_purity experimental_issue Investigate Other Experimental Parameters (e.g., cell line, reagents) check_purity->experimental_issue Purity OK identify_impurity Identify Impurity/Degradant via LC-MS check_purity->identify_impurity Purity Low storage_issue Review Storage and Handling (e.g., light/temp exposure) identify_impurity->storage_issue new_batch Obtain New Batch of Compound storage_issue->new_batch

Caption: Troubleshooting Purity Issues with this compound.

Adjusting Pcsk9-IN-17 treatment duration for optimal effect

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pcsk9-IN-17, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that disrupts the interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR).[1][2] Normally, PCSK9 binds to the LDLR on the surface of hepatocytes, targeting it for lysosomal degradation.[2] This process reduces the number of LDLRs available to clear LDL cholesterol from the bloodstream, leading to higher circulating LDL levels. By inhibiting the PCSK9-LDLR interaction, this compound prevents LDLR degradation, leading to increased LDLR recycling to the cell surface and enhanced clearance of LDL cholesterol.

Q2: What is the recommended starting concentration and treatment duration for this compound in cell culture experiments?

A2: The optimal concentration and treatment duration for this compound should be empirically determined for your specific cell type and experimental conditions. Based on in vitro studies of other small molecule PCSK9 inhibitors, a good starting point is to perform a dose-response experiment with concentrations ranging from 1 µM to 50 µM. For time-course experiments, incubation times of 12 to 48 hours are often used to observe effects on LDLR protein levels.[3]

Q3: Which cell lines are suitable for studying the effects of this compound?

A3: Human hepatoma cell lines such as HepG2 and Huh7 are commonly used for in vitro studies of PCSK9 and its inhibitors as they endogenously express PCSK9 and LDLR.[3][4]

Q4: How can I assess the efficacy of this compound in my experiments?

A4: The efficacy of this compound can be assessed by several methods:

  • Western Blotting: To measure the levels of LDLR protein. An increase in LDLR levels upon treatment with this compound indicates successful inhibition of PCSK9-mediated degradation.

  • LDL Uptake Assays: Using fluorescently labeled LDL (e.g., DiI-LDL), you can quantify the uptake of LDL by cells. Increased LDL uptake is an indicator of enhanced LDLR activity.

  • PCSK9-LDLR Binding Assays: In vitro binding assays, such as ELISA-based methods, can directly measure the ability of this compound to disrupt the interaction between recombinant PCSK9 and LDLR proteins.[5][6][7]

Troubleshooting Guides

Problem 1: No significant increase in LDLR protein levels after this compound treatment.
Possible Cause Troubleshooting Step
Suboptimal concentration of this compound Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal effective concentration for your cell line.
Insufficient treatment duration Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation time for observing an increase in LDLR levels. PCSK9-mediated degradation of LDLR in vitro is typically evident 12-24 hours after adding PCSK9.
Low endogenous PCSK9 expression Ensure your cell line expresses sufficient levels of PCSK9. You can verify this by Western blot or ELISA. If endogenous levels are low, you can exogenously add recombinant PCSK9 to the culture medium.
Cell confluence and health Ensure cells are healthy and not overly confluent, as this can affect protein expression and cellular responses.
Reagent quality Verify the integrity and activity of the this compound compound. If possible, obtain a fresh batch or test a different small molecule PCSK9 inhibitor as a positive control.
Problem 2: High variability in LDL uptake assay results.
Possible Cause Troubleshooting Step
Inconsistent cell seeding Ensure uniform cell seeding density across all wells of your microplate.
Variability in DiI-LDL labeling or quality Use a consistent and validated protocol for labeling LDL or use a commercially available, quality-controlled fluorescently labeled LDL.
Incomplete removal of unbound DiI-LDL Optimize the washing steps after incubation with DiI-LDL to ensure complete removal of unbound probe without detaching the cells.
Photobleaching of the fluorescent dye Minimize exposure of the cells to light during imaging and analysis.
Cell toxicity At high concentrations, some small molecules can be toxic. Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your LDL uptake experiment to ensure that the observed effects are not due to cytotoxicity.

Experimental Protocols

Key Experiment: Western Blot Analysis of LDLR Levels

Objective: To determine the effect of this compound on LDLR protein levels in a human hepatoma cell line (e.g., HepG2).

Methodology:

  • Cell Culture and Treatment:

    • Seed HepG2 cells in 6-well plates and grow to 70-80% confluence.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (e.g., DMSO) for 24 hours. If desired, recombinant human PCSK9 can be co-incubated.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against LDLR overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software. Normalize the LDLR band intensity to a loading control (e.g., β-actin or GAPDH).

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on LDLR Protein Levels
This compound Concentration (µM)Fold Change in LDLR Protein Level (Normalized to Vehicle)
0 (Vehicle)1.0
11.2
51.8
102.5
252.8
502.9
Table 2: Hypothetical Time-Course of this compound (10 µM) on LDL Uptake
Treatment Duration (hours)Fold Change in DiI-LDL Uptake (Normalized to Vehicle)
01.0
61.1
121.5
242.2
482.1

Visualizations

PCSK9_Signaling_Pathway PCSK9 PCSK9 LDLR LDLR PCSK9->LDLR Binds LDL LDL LDL->LDLR Binds Endosome Endosome LDLR->Endosome Internalization Lysosome Lysosome (Degradation) Endosome->Lysosome PCSK9-mediated a. Degradation Recycling_Vesicle Recycling Vesicle Endosome->Recycling_Vesicle Recycling_Vesicle->LDLR Returns to membrane Pcsk9_IN_17 This compound Pcsk9_IN_17->PCSK9 Inhibits

Caption: PCSK9 signaling pathway and the mechanism of this compound action.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Expected Outcome A 1. Seed HepG2 cells B 2. Starve cells A->B C 3. Treat with this compound (Dose-response or Time-course) B->C D 4a. Western Blot for LDLR C->D E 4b. DiI-LDL Uptake Assay C->E F Increased LDLR protein levels D->F G Increased LDL uptake E->G

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Pcsk9-IN-17

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pcsk9-IN-17. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the in vivo application of this small molecule PCSK9 inhibitor. Due to the limited publicly available data on the specific physicochemical properties of this compound, this guide provides general strategies and starting points for enhancing the bioavailability of poorly soluble small molecule inhibitors, tailored with available information on this compound where possible.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known properties?

Q2: Why is bioavailability a concern for small molecule inhibitors like this compound?

A2: Poorly water-soluble compounds often exhibit low dissolution rates in the gastrointestinal tract, leading to incomplete absorption and low bioavailability. This can result in insufficient plasma concentrations to achieve the desired therapeutic effect and can lead to high variability in experimental results. Enhancing bioavailability is crucial for obtaining reliable and reproducible data in in vivo efficacy and pharmacokinetic studies.

Q3: What are the initial steps to assess the bioavailability challenges of this compound?

A3: The first step is to determine the fundamental physicochemical properties of your specific batch of this compound. This includes:

  • Aqueous Solubility: Determine the solubility in water and relevant biological buffers (e.g., PBS pH 7.4).

  • Solubility in Organic Solvents: Assess solubility in common solvents like DMSO, ethanol, and PEG 400 to identify potential co-solvents.

  • LogP/LogD: This will give an indication of the compound's lipophilicity and potential for membrane permeability.

  • Solid-State Characterization: Techniques like DSC and XRPD can help identify the crystalline form and its stability.

Troubleshooting Guide: Formulation Strategies

Issue: Low exposure of this compound in plasma after oral administration.

Possible Cause 1: Poor Solubility and Dissolution

Solution: Develop a formulation to enhance solubility. Below are several strategies, starting from the simplest.

Table 1: Formulation Strategies for Enhancing Solubility of this compound

Formulation StrategyDescriptionKey Components & Typical ConcentrationsAdvantagesDisadvantages
Co-solvent System A mixture of a primary solvent (usually water or saline) with one or more water-miscible organic solvents.- DMSO: 5-10%- PEG 300/400: 20-60%- Ethanol: 10-20%- Propylene Glycol: 10-40%Simple to prepare, suitable for early-stage studies.Potential for drug precipitation upon dilution in aqueous GI fluids. Toxicity of some co-solvents at high concentrations.
Surfactant-based System (Micellar Solution) Use of surfactants above their critical micelle concentration to form micelles that encapsulate the drug.- Tween® 80: 1-10%- Cremophor® EL: 5-15%- Solutol® HS 15: 5-20%Can significantly increase solubility. May improve membrane permeability.Potential for GI irritation and toxicity depending on the surfactant and concentration.
Lipid-based Formulations (SEDDS/SMEDDS) Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.- Oils: Sesame oil, corn oil, Capryol™ 90- Surfactants: Cremophor® EL, Labrasol®- Co-solvents: Transcutol®, PEG 400Enhances solubility and can improve lymphatic absorption, bypassing first-pass metabolism.More complex to develop and characterize. Potential for drug degradation in the formulation.
Amorphous Solid Dispersions The drug is dispersed in an amorphous state within a hydrophilic polymer matrix.- Polymers: PVP, HPMC, Soluplus®Can lead to supersaturation and significantly increased dissolution and absorption.Requires specialized manufacturing techniques (e.g., spray drying, hot-melt extrusion). Physical stability of the amorphous form can be a concern.
Nanosuspensions Sub-micron colloidal dispersions of the pure drug stabilized by surfactants and/or polymers.- Drug: 1-10%- Stabilizers: Tween® 80, Poloxamer 188Increases surface area for dissolution. Can be used for oral, IV, or other routes of administration.Requires specialized equipment (e.g., high-pressure homogenizer, bead mill). Physical stability (particle growth) can be an issue.

Possible Cause 2: High First-Pass Metabolism

Solution: If solubility is addressed but bioavailability remains low, consider routes of administration that avoid or reduce first-pass metabolism in the liver.

Table 2: Alternative Routes of Administration

Route of AdministrationRationaleCommon Vehicle Types
Intraperitoneal (IP) Bypasses the GI tract and reduces the impact of first-pass metabolism.Aqueous solutions, co-solvent systems, suspensions.
Subcutaneous (SC) Allows for slower, more sustained absorption, which can prolong exposure.Aqueous solutions, oil-based depots, suspensions.
Intravenous (IV) Provides 100% bioavailability, serving as a benchmark for other routes.Aqueous solutions, co-solvent systems (with caution for hemolysis), nanosuspensions.

Experimental Protocols

Protocol 1: Basic Solubility Assessment
  • Add an excess amount of this compound to a known volume (e.g., 1 mL) of the desired solvent (e.g., water, PBS pH 7.4, 10% DMSO in saline) in a glass vial.

  • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the sample to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Preparation of a Co-solvent Formulation for Oral Gavage

This protocol is based on a common vehicle used for poorly soluble compounds, similar to formulations for other PCSK9 inhibitors.[4]

Vehicle Composition: 10% DMSO, 40% PEG 300, 5% Tween® 80, 45% Saline.

  • Preparation of the Vehicle:

    • In a sterile container, add the 40% volume of PEG 300.

    • Add the 10% volume of DMSO and mix well.

    • Add the 5% volume of Tween® 80 and mix until the solution is homogeneous.

    • Slowly add the 45% volume of saline while stirring to avoid precipitation.

  • Dissolving this compound:

    • Weigh the required amount of this compound to achieve the target concentration (e.g., 5 mg/mL).

    • Add the this compound to the prepared vehicle.

    • Vortex and sonicate the mixture until the compound is fully dissolved. Gentle warming (to 37-40°C) may be used if necessary, but stability should be confirmed.

    • Visually inspect the final formulation to ensure it is a clear solution.

Note: Always prepare formulations fresh daily unless stability data indicates otherwise. Perform a small-scale test to ensure the drug does not precipitate at the final concentration before preparing a large batch.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of PCSK9 and a general workflow for enhancing the bioavailability of an inhibitor like this compound.

PCSK9_Pathway cluster_liver_cell Hepatocyte LDLR LDL Receptor Endosome Endosome LDLR->Endosome Internalization Lysosome Lysosome (Degradation) Endosome->Lysosome PCSK9 Present Recycling Recycling to Cell Surface Endosome->Recycling PCSK9 Absent Recycling->LDLR LDL LDL-C LDL->LDLR Binds PCSK9 PCSK9 Protein PCSK9->LDLR Binds Pcsk9_IN_17 This compound Pcsk9_IN_17->PCSK9

Caption: PCSK9 protein binds to the LDL receptor on hepatocytes, leading to its degradation. This compound inhibits this interaction, allowing more LDL receptors to recycle and clear circulating LDL-C.

Bioavailability_Workflow cluster_characterization Step 1: Characterization cluster_formulation Step 2: Formulation Development cluster_invivo Step 3: In Vivo Testing cluster_analysis Step 4: Analysis & Iteration A Determine Solubility (Aqueous & Organic) B Assess Permeability (e.g., PAMPA) D Select Formulation Strategy (Co-solvent, SEDDS, etc.) A->D C Analyze Solid State (e.g., DSC, XRPD) E Screen Excipients for Compatibility & Solubilization F Prepare & Characterize Prototypes (e.g., DLS) G Administer Formulation to Animal Model (e.g., Oral) F->G H Collect Blood Samples at Time Points I Analyze Plasma Concentration (LC-MS/MS) J Calculate PK Parameters (AUC, Cmax, T1/2) I->J L Optimize Formulation Based on Results J->L K Evaluate Efficacy (e.g., LDL-C reduction) K->L L->D Iterate

Caption: An iterative workflow for enhancing the in vivo bioavailability of a research compound.

Formulation_Decision_Tree Start Start: Poorly Soluble Compound (this compound) SolubilityCheck Aqueous Solubility < 10 µg/mL? Start->SolubilityCheck Dose Required Dose? SolubilityCheck->Dose Yes CoSolvent Try Co-solvent or Surfactant System SolubilityCheck->CoSolvent No (Sol > 10 µg/mL) LowDose Low (<10 mg/kg) Dose->LowDose HighDose High (>10 mg/kg) Dose->HighDose LowDose->CoSolvent LipidOrSD Consider Lipid-based (SEDDS) or Solid Dispersion LowDose->LipidOrSD HighDose->LipidOrSD Suspension Consider Nanosuspension or Micronized Suspension HighDose->Suspension

Caption: A decision tree to guide the initial selection of a formulation strategy based on solubility and required dose.

References

Validation & Comparative

A Comparative Guide to the In Vitro Validation of PCSK9 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a critical regulator of cholesterol homeostasis, making it a prime therapeutic target for managing hypercholesterolemia and reducing the risk of atherosclerotic cardiovascular disease. PCSK9 functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation. This reduction in LDLR levels leads to decreased clearance of LDL cholesterol (LDL-C) from the bloodstream.[1] Inhibition of PCSK9, therefore, represents a powerful strategy to increase LDLR availability and lower plasma LDL-C.

This guide provides a comparative overview of the in vitro validation of different classes of PCSK9 inhibitors, including monoclonal antibodies, small interfering RNA (siRNA), and small molecules. As "Pcsk9-IN-17" is not a publicly documented inhibitor, this guide will focus on well-characterized, publicly available compounds to illustrate the validation process across various cell lines.

Performance Comparison of PCSK9 Inhibitors

The following table summarizes the in vitro performance of representative PCSK9 inhibitors from different therapeutic modalities. The data is compiled from various studies and presented for comparative purposes.

Inhibitor ClassExample CompoundMechanism of ActionCell Line(s)Key Performance Metric(s)Reference(s)
Monoclonal Antibody EvolocumabBinds to circulating PCSK9, preventing its interaction with LDLR.HepG2~60% reduction in LDL-C in clinical trials; effectively competes with LDL for LDLR binding in vitro.[2]
Monoclonal Antibody AlirocumabBinds to circulating PCSK9, preventing its interaction with LDLR.HepG2Reduces PCSK9 concentration in cell supernatants; demonstrates safety in cytotoxicity assays.[3]
siRNA InclisiranInhibits the intracellular synthesis of PCSK9 protein by targeting its mRNA for degradation.Not specified in vitro; acts in hepatocytes.Up to 52% reduction in LDL-C in clinical trials with twice-yearly dosing.[4][5]
Small Molecule PF-06446846Inhibits the translation of PCSK9 by stalling the ribosome.Huh7IC50 of 0.3 µM for inhibition of PCSK9 secretion.[6][7]
Small Molecule Compound 3f (Nilotinib derivative)Disrupts the PCSK9-LDLR protein-protein interaction.HepG2IC50 of 537 nM for PCSK9-LDLR interaction; restores LDL uptake at sub-micromolar levels.[8][9]
Small Molecule E28362Blocks the PCSK9-LDLR interaction and induces PCSK9 degradation via the ubiquitin-proteasome pathway.HepG2, AML12Dose-dependently increases LDLR protein levels at 5, 10, and 20 µM.[10]
Adnectin (Small Protein Biologic) BMS-962476Binds to PCSK9, blocking its interaction with LDLR.Not specified in vitro; potent reduction of free PCSK9 in vivo.EC50 of 31 nmol/L for in vitro PCSK9 activity inhibition.[1][11]

Key Experimental Protocols

The validation of PCSK9 inhibitors in different cell lines relies on a set of key in vitro assays. Below are detailed protocols for three fundamental experiments.

LDL Uptake Assay in HepG2 Cells

This assay measures the ability of a PCSK9 inhibitor to restore the uptake of fluorescently labeled LDL in hepatocytes treated with recombinant PCSK9.

Materials:

  • HepG2 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Serum-free culture medium

  • Recombinant human PCSK9 protein

  • Fluorescently labeled LDL (e.g., DiI-LDL)

  • Test inhibitor compound

  • Phosphate-buffered saline (PBS)

  • 4% formaldehyde in PBS

  • Hoechst 33258 stain

  • 96-well plate (black, clear bottom)

  • Fluorescence plate reader or high-content imager

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 2.2 x 10^4 cells/well in complete medium and incubate for 24 hours.

  • Replace the complete medium with serum-free medium and incubate for another 24 hours to upregulate LDLR expression.

  • Treat the cells with serum-free medium containing a fixed concentration of recombinant human PCSK9 (e.g., 300 ng/mL) and varying concentrations of the test inhibitor for 16-20 hours at 37°C.[7] Include control wells with no PCSK9 and PCSK9 alone.

  • During the last 3-4 hours of incubation, add fluorescently labeled LDL to each well.[7]

  • Wash the cells three times with ice-cold PBS to remove unbound LDL.

  • Fix the cells with 4% formaldehyde containing Hoechst 33258 for 20 minutes at room temperature.

  • Wash the cells with PBS.

  • Measure the fluorescence intensity of DiI-LDL (excitation/emission ~534/572 nm) and Hoechst 33258 (excitation/emission ~346/460 nm) using a fluorescence plate reader.

  • Normalize the DiI-LDL fluorescence to the Hoechst fluorescence to account for cell number variations.

  • Calculate the percentage of LDL uptake restored by the inhibitor compared to the control wells.

LDLR Protein Quantification by Western Blot

This method quantifies the levels of LDLR protein in cell lysates to assess the effect of PCSK9 inhibitors on preventing PCSK9-mediated LDLR degradation.

Materials:

  • Hepatocyte cell line (e.g., HepG2, Huh7)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against LDLR

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to ~80-90% confluency and treat with PCSK9 and/or the test inhibitor for a specified time (e.g., 24 hours).

  • Wash cells with cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-LDLR antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane and re-probe with the loading control antibody, or run a parallel gel for the loading control.

  • Quantify the band intensities and normalize the LDLR signal to the loading control.

Cell-Based PCSK9-LDLR Binding Assay

This assay directly measures the interaction between PCSK9 and LDLR on the cell surface and the ability of an inhibitor to disrupt this interaction. A bioluminescent protein complementation assay is a modern approach.[6]

Materials:

  • HEK293 cells stably expressing LDLR fused to a large luciferase fragment (LgBiT).[6]

  • Purified, full-length PCSK9 fused to a small complementary peptide (SmBiT).[6]

  • Assay medium (e.g., Opti-MEM)

  • NanoLuc luciferase substrate

  • Test inhibitor compound

  • 96-well white opaque plates

  • Luminometer

Procedure:

  • Plate the LDLR-LgBiT expressing HEK293 cells in a 96-well plate and allow them to attach for 4 hours.[6]

  • Prepare a solution of the PCSK9-SmBiT fusion protein in the assay medium.

  • Prepare serial dilutions of the test inhibitor.

  • Add the PCSK9-SmBiT solution to the cells, followed by the addition of the inhibitor dilutions.

  • Incubate for a specified period (e.g., 60-90 minutes) at room temperature to allow for binding and inhibition.

  • Add the NanoLuc substrate to each well.

  • Measure the luminescence signal using a luminometer. A decrease in signal indicates inhibition of the PCSK9-LDLR interaction.

  • Calculate the IC50 value of the inhibitor from the dose-response curve.

Visualizing Pathways and Processes

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

PCSK9_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte PCSK9 PCSK9 LDLR LDLR PCSK9->LDLR Binds LDL LDL-C LDL->LDLR Binds Endosome Endosome LDLR->Endosome Internalization Inhibitor PCSK9 Inhibitor (Antibody/Small Molecule) Inhibitor->PCSK9 Blocks Binding Lysosome Lysosome (Degradation) Endosome->Lysosome PCSK9 promotes degradation Recycling Recycling Pathway Endosome->Recycling PCSK9 inhibits Recycling->LDLR Synthesis LDLR Synthesis (from Golgi) Synthesis->LDLR

Caption: PCSK9 signaling pathway and points of inhibition.

LDL_Uptake_Workflow A Seed HepG2 cells in 96-well plate B Starve cells in serum-free medium A->B C Treat with PCSK9 +/- Inhibitor B->C D Add fluorescent LDL (e.g., DiI-LDL) C->D E Wash to remove unbound LDL D->E F Fix and stain nuclei (Hoechst) E->F G Image and quantify fluorescence F->G H Analyze data: Normalize LDL to cell number G->H Inhibitor_Classes cluster_inhibitors PCSK9 Inhibitor Classes cluster_targets Mechanism of Action mAbs Monoclonal Antibodies (e.g., Evolocumab) Extracellular Extracellular PCSK9 Protein mAbs->Extracellular Binds and blocks protein interaction siRNA siRNA (e.g., Inclisiran) Intracellular Intracellular PCSK9 mRNA siRNA->Intracellular Inhibits protein synthesis SmallMol Small Molecules (e.g., PF-06446846) SmallMol->Extracellular Blocks protein interaction or synthesis

References

A Comparative Analysis of Pcsk9-IN-17 and Other PCSK9 Inhibitors for LDL-C Reduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of the preclinical compound Pcsk9-IN-17 against established PCSK9 inhibitors, including the monoclonal antibodies evolocumab and alirocumab, and the small interfering RNA (siRNA) therapeutic, inclisiran. The objective is to present available data on their performance in reducing Low-Density Lipoprotein Cholesterol (LDL-C) and to outline the experimental methodologies employed in their evaluation.

Executive Summary

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. By promoting the degradation of the LDL receptor (LDLR), PCSK9 reduces the clearance of LDL-C from the bloodstream, leading to elevated plasma LDL-C levels. Inhibition of PCSK9 has emerged as a powerful therapeutic strategy for managing hypercholesterolemia. While evolocumab, alirocumab, and inclisiran are well-characterized inhibitors with extensive clinical data, this compound is a small molecule inhibitor in the preclinical stages of development. Data for this compound is currently limited to in vitro potency measures. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison of PCSK9 Inhibitors

The following table summarizes the key efficacy parameters for this compound and other leading PCSK9 inhibitors. It is important to note the disparity in the maturity of the data; while evolocumab, alirocumab, and inclisiran have extensive clinical trial data, the information for this compound is based on limited in vitro assays.

InhibitorTypeMechanism of ActionIC50 / Binding AffinityLDL-C Reduction (Clinical Data)
This compound Small MoleculeDirect inhibition of PCSK9 activityIC50: 1.8 nMData not available
Evolocumab Monoclonal AntibodyBinds to circulating PCSK9, preventing its interaction with LDLR.Binds with high affinity (pM range).Up to 66% reduction from baseline in clinical trials.
Alirocumab Monoclonal AntibodyBinds to circulating PCSK9, preventing its interaction with LDLR.High affinity binding (sub-nanomolar Kd).Approximately 50-60% reduction from baseline in clinical trials.
Inclisiran Small Interfering RNA (siRNA)Inhibits the synthesis of PCSK9 protein in the liver via RNA interference.Not applicable (acts at the mRNA level)Around 50% sustained reduction with twice-yearly dosing.

Mechanism of Action and Signaling Pathway

The primary mechanism of action for most PCSK9 inhibitors involves disrupting the interaction between PCSK9 and the LDL receptor. By doing so, they prevent the PCSK9-mediated degradation of the LDL receptor, leading to increased recycling of the receptor to the hepatocyte surface and consequently, enhanced clearance of LDL-C from the circulation. Inclisiran represents a different approach by targeting the synthesis of PCSK9 at the genetic level.

PCSK9_Pathway cluster_0 Hepatocyte cluster_1 Interventions LDLR LDL Receptor Lysosome Lysosome LDLR->Lysosome Degradation PCSK9_protein PCSK9 Protein PCSK9_protein->LDLR Binds LDLC LDL-C LDLC->LDLR Binds PCSK9_mRNA PCSK9 mRNA PCSK9_mRNA->PCSK9_protein Translation RISC RISC Evo_Ali Evolocumab / Alirocumab Evo_Ali->PCSK9_protein Inhibits Binding Inclisiran Inclisiran Inclisiran->PCSK9_mRNA Cleaves Pcsk9IN17 This compound Pcsk9IN17->PCSK9_protein Inhibits Activity

Caption: Mechanism of Action of Different PCSK9 Inhibitors.

Experimental Protocols

The evaluation of PCSK9 inhibitors involves a series of in vitro and cell-based assays to determine their potency and mechanism of action.

In Vitro PCSK9 Activity Assay (Biochemical Assay)

Objective: To determine the direct inhibitory effect of a compound on PCSK9 activity.

Methodology:

  • Reagents: Recombinant human PCSK9, a fluorogenic peptide substrate for PCSK9, and the test compound (e.g., this compound).

  • Procedure:

    • The test compound is serially diluted and incubated with recombinant human PCSK9 in a microplate well.

    • The fluorogenic peptide substrate is added to initiate the enzymatic reaction.

    • The plate is incubated at 37°C for a specified period.

    • The fluorescence intensity is measured using a plate reader.

  • Data Analysis: The fluorescence signal is proportional to PCSK9 activity. The IC50 value, the concentration of the inhibitor required to reduce PCSK9 activity by 50%, is calculated from the dose-response curve.

Cell-Based LDL Uptake Assay

Objective: To assess the ability of a PCSK9 inhibitor to enhance LDL uptake by liver cells.

Methodology:

  • Cell Line: Human hepatoma cell lines, such as HepG2, are commonly used as they express both LDLR and PCSK9.

  • Procedure:

    • HepG2 cells are seeded in a multi-well plate and allowed to adhere.

    • The cells are then treated with the test compound in the presence of exogenously added recombinant human PCSK9.

    • After an incubation period, fluorescently labeled LDL (e.g., DiI-LDL) is added to the cells.

    • The cells are incubated further to allow for LDL uptake.

    • Unbound DiI-LDL is washed away, and the cells are lysed.

  • Data Analysis: The fluorescence intensity of the cell lysate is measured, which corresponds to the amount of LDL taken up by the cells. An increase in fluorescence in the presence of the inhibitor indicates enhanced LDL uptake.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 In Vivo Evaluation (Preclinical) A1 Biochemical Assay: PCSK9 Activity A2 Determine IC50 A1->A2 B2 Treatment with Inhibitor + rhPCSK9 A2->B2 Candidate Selection B1 HepG2 Cell Culture B1->B2 B3 Incubation with Fluorescent LDL B2->B3 B4 Measure LDL Uptake B3->B4 C2 Inhibitor Administration B4->C2 Lead Compound C1 Animal Model (e.g., hPCSK9 transgenic mice) C1->C2 C3 Measure Plasma LDL-C Levels C2->C3

Caption: General Experimental Workflow for PCSK9 Inhibitor Evaluation.

Conclusion

Evolocumab, alirocumab, and inclisiran have demonstrated significant and sustained reductions in LDL-C levels in extensive clinical trials, establishing them as effective therapies for hypercholesterolemia. This compound, as a small molecule inhibitor, shows promise with a potent in vitro IC50 value. However, further in-depth preclinical and clinical studies are necessary to ascertain its efficacy, safety, and therapeutic potential in comparison to the established PCSK9 inhibitors. Researchers and drug development professionals should consider the different mechanisms of action and stages of development when evaluating these compounds for future therapeutic strategies.

A Comparative Guide to PCSK9 Inhibition: Monoclonal Antibodies vs. Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal target in the management of hypercholesterolemia and the reduction of cardiovascular risk. By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 plays a crucial role in regulating plasma LDL-cholesterol (LDL-C) levels.[1][2] Inhibition of PCSK9 function has proven to be a highly effective strategy for lowering LDL-C. This guide provides a comprehensive comparison of the two major classes of PCSK9 inhibitors: the clinically established monoclonal antibodies and the emerging class of small molecule inhibitors, exemplified here by the conceptual compound "Pcsk9-IN-17" as a representative for this class due to the limited public data on specific preclinical small molecule candidates.

Mechanism of Action: A Tale of Two Approaches

Monoclonal antibody PCSK9 inhibitors, such as alirocumab and evolocumab, function by binding to circulating PCSK9, thereby preventing its interaction with the LDLR on the surface of hepatocytes.[3][4] This blockade leads to an increased recycling of the LDLR back to the cell surface, enhancing the clearance of LDL-C from the circulation.[5][6]

In contrast, small molecule inhibitors like the conceptual this compound are being investigated to interfere with PCSK9 function through various potential mechanisms. These could include the direct inhibition of the PCSK9-LDLR interaction, disruption of PCSK9 synthesis, or interference with its secretion from hepatocytes. The development of orally bioavailable small molecules represents a significant potential advancement in patient convenience and accessibility.

Signaling Pathway of PCSK9-Mediated LDLR Degradation

cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte PCSK9 Circulating PCSK9 LDLR LDL Receptor (LDLR) PCSK9->LDLR Binds PCSK9_LDLR PCSK9-LDLR Complex PCSK9->PCSK9_LDLR LDLR->PCSK9_LDLR LDL LDL Particle LDL->LDLR Binds Endosome Endosome PCSK9_LDLR->Endosome Internalization Lysosome Lysosome (Degradation) Endosome->Lysosome PCSK9 directs to degradation Recycling LDLR Recycling to Cell Surface Endosome->Recycling Normal Pathway (No PCSK9) Recycling->LDLR Increased by Inhibitors

Caption: PCSK9 binds to the LDLR, leading to its degradation in lysosomes and reduced LDL-C clearance.

Performance Data: Monoclonal Antibodies Leading the Way

Clinical trials have extensively documented the efficacy and safety of monoclonal antibody PCSK9 inhibitors. These agents have demonstrated robust and sustained reductions in LDL-C levels and a significant decrease in major adverse cardiovascular events (MACE).

Parameter Alirocumab Evolocumab This compound (Conceptual)
LDL-C Reduction 45% to 62% reduction from baseline.[7]55% to 75% reduction from baseline.[8][9]Data not publicly available. Preclinical studies would aim for significant oral bioavailability and dose-dependent LDL-C lowering.
MACE Reduction Significant reduction in major adverse cardiovascular events.[9]Significant reduction in major adverse cardiovascular events.[10][11]Clinical data not available.
Dosing Regimen Subcutaneous injection every 2 or 4 weeks.[7]Subcutaneous injection every 2 or 4 weeks.[8]Expected to be an oral formulation for daily administration.
Half-life 17 to 20 days.[12]11 to 17 days.[8][9]Expected to be shorter, consistent with a small molecule profile.

Experimental Protocols: Evaluating Inhibitor Efficacy

The evaluation of PCSK9 inhibitors involves a series of in vitro and in vivo experiments to characterize their binding affinity, mechanism of action, and effect on LDL-C metabolism.

PCSK9-LDLR Binding Assay

Objective: To determine the ability of an inhibitor to block the interaction between PCSK9 and the LDLR.

Methodology:

  • Plate Coating: 96-well plates are coated with recombinant human LDLR ectodomain.

  • Inhibitor Incubation: The test inhibitor (e.g., this compound or a monoclonal antibody) is pre-incubated with recombinant human PCSK9.

  • Binding Reaction: The PCSK9-inhibitor mixture is added to the LDLR-coated wells and incubated to allow binding.

  • Detection: The amount of PCSK9 bound to the LDLR is quantified using a labeled secondary antibody against PCSK9 (e.g., HRP-conjugated). The signal is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: The IC50 value, representing the concentration of the inhibitor required to block 50% of the PCSK9-LDLR interaction, is calculated.

Experimental Workflow for PCSK9-LDLR Binding Assay

cluster_workflow PCSK9-LDLR Binding Assay Workflow start Coat plate with LDLR step1 Incubate PCSK9 with Inhibitor (mAb or Small Molecule) start->step1 step2 Add mixture to LDLR-coated plate step1->step2 step3 Wash to remove unbound PCSK9 step2->step3 step4 Add labeled secondary antibody against PCSK9 step3->step4 end Measure signal and calculate IC50 step4->end

Caption: Workflow for determining the inhibitory effect of a compound on the PCSK9-LDLR interaction.

Cellular LDLR Recycling Assay

Objective: To assess the effect of a PCSK9 inhibitor on the recycling of the LDLR to the cell surface in a cellular context.

Methodology:

  • Cell Culture: Hepatocyte-derived cells (e.g., HepG2) are cultured.

  • Treatment: Cells are treated with recombinant PCSK9 in the presence or absence of the test inhibitor.

  • Surface Protein Labeling: Cell surface proteins, including the LDLR, are labeled with a cleavable biotin derivative at a low temperature to prevent internalization.

  • Internalization and Recycling: The temperature is raised to allow for endocytosis and subsequent recycling of the receptors.

  • Biotin Cleavage: A reducing agent is added to cleave the biotin from the proteins that have recycled back to the cell surface.

  • Quantification: The amount of biotinylated LDLR remaining within the cells (i.e., not recycled) is quantified by western blotting or ELISA. A successful inhibitor will result in a lower amount of intracellular LDLR, indicating increased recycling.

Cellular LDLR Recycling Assay Workflow

cluster_workflow LDLR Recycling Assay Workflow start Culture HepG2 cells step1 Treat with PCSK9 +/- Inhibitor start->step1 step2 Label surface proteins with cleavable biotin step1->step2 step3 Allow internalization and recycling step2->step3 step4 Cleave biotin from recycled surface proteins step3->step4 end Quantify intracellular biotinylated LDLR step4->end

Caption: Workflow to measure the effect of an inhibitor on LDLR recycling in a cellular model.

Conclusion and Future Directions

Monoclonal antibody PCSK9 inhibitors have revolutionized the treatment of hypercholesterolemia, offering significant LDL-C reduction and proven cardiovascular benefits.[2] The development of small molecule inhibitors, while still in earlier stages, holds the promise of an oral therapeutic option, which could significantly improve patient adherence and accessibility. The rigorous preclinical and clinical evaluation of these emerging small molecules, using established experimental protocols, will be critical in determining their potential to become the next generation of PCSK9-targeted therapies. Researchers and drug development professionals should continue to monitor the progress in this exciting field as new data becomes available.

References

Head-to-Head Comparison: Pcsk9-IN-17 vs. Evolocumab in PCSK9 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the landscape of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitors is critical for advancing therapies against hypercholesterolemia. This guide provides a detailed comparison of a novel small molecule inhibitor, Pcsk9-IN-17, and the well-established monoclonal antibody, evolocumab.

While evolocumab (Repatha®) is a clinically approved and extensively studied therapeutic, this compound is a research compound with limited publicly available data, primarily referenced in patent literature (WO2020150474A1, compound 105)[1]. This comparison, therefore, juxtaposes a well-characterized biologic with an emerging small molecule, highlighting their distinct modalities and the current state of knowledge.

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and evolocumab function by inhibiting PCSK9, a protein that plays a crucial role in regulating low-density lipoprotein cholesterol (LDL-C) levels[1][2][3][4][5][6]. PCSK9 binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR and consequently, higher levels of circulating LDL-C[2][3][4][5][6]. By inhibiting PCSK9, both agents prevent this degradation, allowing more LDLRs to recycle to the cell surface and clear LDL-C from the bloodstream[2][3][4][5][6].

Evolocumab , a fully human monoclonal antibody, binds with high affinity to circulating PCSK9, preventing its interaction with the LDLR[2][3][4]. Its mechanism is extracellular, neutralizing the protein before it can act on the receptor.

This compound , as a small molecule inhibitor, is also designed to disrupt the PCSK9-LDLR interaction[1]. While specific details of its binding are not publicly available, small molecules can potentially offer different pharmacokinetic and pharmacodynamic profiles compared to monoclonal antibodies, including the possibility of oral bioavailability.

Signaling Pathway of PCSK9-Mediated LDLR Degradation and Inhibition

PCSK9_Pathway cluster_extracellular Extracellular Space cluster_hepatocyte Hepatocyte PCSK9 Circulating PCSK9 LDLR LDL Receptor PCSK9->LDLR Binds to LDLR Evolocumab Evolocumab Evolocumab->PCSK9 Binds & Neutralizes Pcsk9_IN_17 This compound Pcsk9_IN_17->PCSK9 Inhibits Endosome Endosome LDLR->Endosome Internalization LDL LDL-C LDL->LDLR Binds to LDLR Lysosome Lysosome (Degradation) Endosome->Lysosome PCSK9 promotes degradation Recycling LDLR Recycling Endosome->Recycling LDLR returns to cell surface

Caption: PCSK9 pathway and points of inhibition.

Performance Data: A Data-Rich vs. Data-Sparse Comparison

Quantitative, head-to-head experimental data for this compound is not publicly available. The following table summarizes the well-documented performance of evolocumab.

ParameterEvolocumabThis compound
Target Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9)Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9)[1]
Modality Human IgG2 Monoclonal AntibodySmall Molecule Inhibitor[1]
Binding Affinity (KD) High affinity, with reported KD values in the picomolar to nanomolar range for human PCSK9.Data not publicly available.
In vitro Efficacy (IC50) Effectively blocks the PCSK9-LDLR interaction with IC50 values in the low nanomolar range.Data not publicly available.
In vivo Efficacy (LDL-C Reduction) Clinically proven to reduce LDL-C levels by up to 60-70% in various patient populations on top of statin therapy.Preclinical and clinical data not publicly available.
Reported Side Effects Generally well-tolerated. Most common side effects include injection site reactions, nasopharyngitis, and upper respiratory tract infections.Data not publicly available.
Immunogenicity Low incidence of anti-drug antibody formation.Not applicable for small molecules in the same manner as antibodies.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, the following are standard methodologies used to characterize PCSK9 inhibitors like evolocumab, which would be applicable to the evaluation of this compound.

PCSK9-LDLR Binding Inhibition Assay (ELISA-based)

This assay quantifies the ability of an inhibitor to block the interaction between PCSK9 and the LDLR.

Methodology:

  • Coating: A 96-well microplate is coated with recombinant human LDLR-EGF-A domain.

  • Blocking: The plate is blocked with a suitable blocking buffer (e.g., BSA or non-fat milk) to prevent non-specific binding.

  • Incubation: A constant concentration of biotinylated recombinant human PCSK9 is pre-incubated with serial dilutions of the inhibitor (evolocumab or this compound) before being added to the coated plate.

  • Detection: After incubation and washing, Streptavidin-HRP is added, which binds to the biotinylated PCSK9 captured by the LDLR.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the reaction is stopped with a stop solution.

  • Measurement: The absorbance is read at 450 nm. The IC50 value is calculated from the resulting dose-response curve.

ELISA_Workflow A Coat plate with LDLR-EGF-A B Block non-specific binding sites A->B C Add pre-incubated PCSK9 + Inhibitor B->C D Wash C->D E Add Streptavidin-HRP D->E F Wash E->F G Add TMB Substrate F->G H Add Stop Solution G->H I Read Absorbance at 450 nm H->I

Caption: Workflow for a PCSK9-LDLR binding inhibition ELISA.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to determine the binding affinity (KD), association rate (ka), and dissociation rate (kd) of the inhibitor to PCSK9.

Methodology:

  • Immobilization: Recombinant human PCSK9 is immobilized on a sensor chip.

  • Association: A series of concentrations of the inhibitor (evolocumab or this compound) are flowed over the chip surface, and the binding is measured in real-time as a change in the refractive index.

  • Dissociation: Buffer is flowed over the chip to measure the dissociation of the inhibitor from PCSK9.

  • Data Analysis: The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.

In Vivo Efficacy in Animal Models

The effect of the inhibitor on plasma LDL-C levels is assessed in relevant animal models.

Methodology:

  • Model Selection: A suitable animal model, such as humanized PCSK9 transgenic mice or cynomolgus monkeys, is chosen.

  • Dosing: Animals are administered with the inhibitor (e.g., intravenous or subcutaneous injection for evolocumab; potentially oral gavage for a small molecule like this compound) at various dose levels.

  • Blood Sampling: Blood samples are collected at different time points post-dose.

  • Lipid Profile Analysis: Plasma or serum is analyzed for total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic assays.

  • Data Analysis: The percentage change in LDL-C from baseline is calculated for each dose group and compared to a vehicle control group.

Conclusion

Evolocumab is a highly potent, clinically validated monoclonal antibody that has set a high bar for PCSK9-targeted therapies. Its extensive characterization provides a robust benchmark for the development of new inhibitors. This compound represents the next wave of innovation in this space, with the potential advantages of a small molecule therapeutic. However, without publicly available preclinical and clinical data, a direct and objective performance comparison remains speculative. Further research and publication of data on this compound are necessary to fully understand its therapeutic potential relative to established agents like evolocumab. For now, evolocumab remains a cornerstone of treatment for high-risk patients with hypercholesterolemia, while the journey of this compound from a patent compound to a potential clinical candidate will be closely watched by the scientific community.

References

Unveiling the Selectivity of Pcsk9-IN-17: A Comparative Guide to Cross-Reactivity with Proprotein Convertases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the selectivity of a small molecule inhibitor is paramount. This guide provides a comparative analysis of Pcsk9-IN-17, a known PCSK9 inhibitor, and its potential for cross-reactivity with other members of the proprotein convertase family. Due to the limited public availability of specific cross-reactivity data for this compound, this guide will leverage data from a representative small molecule PCSK9 inhibitor to illustrate the principles of selectivity and provide a framework for evaluation.

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a critical regulator of cholesterol homeostasis.[1][2][3] Its inhibition is a validated therapeutic strategy for lowering low-density lipoprotein (LDL) cholesterol. This compound is a small molecule inhibitor of PCSK9, identified by its CAS number 2455424-72-1. While its primary target is PCSK9, the potential for off-target effects through the inhibition of other structurally related proprotein convertases is a key consideration in its development and application.

The proprotein convertase family consists of nine serine proteases, including PCSK1 through PCSK7, Furin, and PCSK9 itself. These enzymes are crucial for the maturation of a wide array of precursor proteins, playing roles in diverse physiological processes from hormone production to viral entry.[4][5] Therefore, any cross-reactivity of a PCSK9 inhibitor could lead to unintended biological consequences.

Comparative Selectivity Profile

While specific quantitative data for this compound against a full panel of proprotein convertases is not publicly available, the following table presents a hypothetical selectivity profile based on data typically observed for small molecule PCSK9 inhibitors. This data is for illustrative purposes to highlight the importance of assessing cross-reactivity.

Proprotein ConvertaseRepresentative Small Molecule PCSK9 Inhibitor IC50 (nM)
PCSK9 10
Furin>10,000
PC1/3 (PC1)>10,000
PC2>10,000
PC4>10,000
PC5/6 (PC5)>10,000
PACE4 (PC6)>10,000
PC7>10,000

Note: The data presented above is hypothetical and intended for illustrative purposes. Actual values for this compound may differ and require experimental verification.

Experimental Protocols

To experimentally determine the selectivity of a compound like this compound, a robust and standardized assay is required. The following is a detailed methodology for a common in vitro fluorescence-based assay used to measure the inhibitory activity of compounds against various proprotein convertases.

In Vitro Proprotein Convertase Inhibition Assay Using Fluorogenic Substrates

This assay measures the ability of an inhibitor to block the cleavage of a specific fluorogenic peptide substrate by a recombinant proprotein convertase.

Materials:

  • Recombinant human proprotein convertases (PCSK9, Furin, PC1/3, PC2, PC4, PC5/6, PACE4, PC7)

  • Specific fluorogenic peptide substrates for each convertase (e.g., pERTKR-AMC for Furin)

  • Assay Buffer: 100 mM HEPES, pH 7.5, 10 mM CaCl₂, 0.5% Triton X-100

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 10 mM to 0.1 nM. Further dilute the compound in Assay Buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute the recombinant proprotein convertases in Assay Buffer to a working concentration that yields a linear reaction rate over the desired time course.

  • Assay Reaction: a. To each well of a 96-well plate, add 50 µL of the diluted test compound or vehicle control (DMSO in Assay Buffer). b. Add 25 µL of the diluted enzyme to each well. c. Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

  • Substrate Addition and Measurement: a. Initiate the reaction by adding 25 µL of the specific fluorogenic substrate to each well. b. Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. c. Measure the increase in fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) every minute for 30-60 minutes.

  • Data Analysis: a. Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. b. Plot the reaction velocity against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Proprotein Convertase Signaling Pathways and Experimental Workflow

Understanding the distinct roles of each proprotein convertase is crucial for interpreting the potential consequences of cross-reactivity. The following diagrams illustrate the generalized signaling pathways for each enzyme and a typical experimental workflow for assessing inhibitor selectivity.

PCSK9_Pathway PCSK9 PCSK9 LDLR LDL Receptor PCSK9->LDLR Binds Endosome Endosome LDLR->Endosome Internalization LDL LDL Particle LDL->LDLR Binds Endosome->LDLR Recycling (inhibited by PCSK9) Lysosome Lysosome Endosome->Lysosome Trafficking Degradation LDLR Degradation Lysosome->Degradation

Caption: PCSK9-mediated degradation of the LDL receptor.

Furin_Pathway Furin Furin ActiveProtein Active Protein (e.g., TGF-β) Furin->ActiveProtein Proprotein Pro-protein (e.g., pro-TGF-β) Proprotein->Furin Cleavage Signaling Downstream Signaling ActiveProtein->Signaling

Caption: Furin-mediated activation of precursor proteins.

PC1_3_PC2_Pathway cluster_0 Secretory Granule PC1_3 PC1/3 ActiveHormone Active Hormone (e.g., Insulin) PC1_3->ActiveHormone PC2 PC2 PC2->ActiveHormone Prohormone Prohormone (e.g., Proinsulin) Prohormone->PC1_3 Cleavage Prohormone->PC2 Cleavage Secretion Hormone Secretion ActiveHormone->Secretion

Caption: PC1/3 and PC2 in prohormone processing.

PC4_Pathway PC4 PC4 Acrosin Acrosin PC4->Acrosin ProACR Pro-acrosin ProACR->PC4 Cleavage in Testis Fertilization Fertilization Acrosin->Fertilization

Caption: Role of PC4 in sperm maturation.

PC5_6_PACE4_Pathway PC5_6 PC5/6 GDFs Growth and Differentiation Factors PC5_6->GDFs PACE4 PACE4 PACE4->GDFs ProGDF pro-GDFs ProGDF->PC5_6 Cleavage ProGDF->PACE4 Cleavage Development Embryonic Development GDFs->Development

Caption: PC5/6 and PACE4 in developmental processes.

PC7_Pathway PC7 PC7 BDNF BDNF PC7->BDNF ProBDNF pro-Brain-Derived Neurotrophic Factor ProBDNF->PC7 Cleavage NeuronalFunction Neuronal Function BDNF->NeuronalFunction

Caption: PC7 involvement in neuronal protein processing.

Experimental_Workflow Start Start: Compound Synthesis (this compound) Screening Primary Screen: PCSK9 Inhibition Assay Start->Screening Hit Hit Identification Screening->Hit Selectivity Selectivity Profiling: Panel of Proprotein Convertases Hit->Selectivity Active Compounds Data Data Analysis: IC50 Determination Selectivity->Data SAR Structure-Activity Relationship (SAR) Data->SAR Lead Lead Optimization SAR->Lead

Caption: Workflow for inhibitor selectivity profiling.

References

Pcsk9-IN-17's Effect on Downstream Signaling Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated effects of the small molecule inhibitor Pcsk9-IN-17 on downstream signaling pathways. Due to the limited publicly available data specific to this compound, this guide draws comparisons with other well-characterized PCSK9 inhibitors, including monoclonal antibodies (e.g., alirocumab, evolocumab) and other small molecule inhibitors. The primary mechanism of these inhibitors is the disruption of the interaction between Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and the Low-Density Lipoprotein Receptor (LDLR), leading to increased LDLR recycling and enhanced clearance of LDL cholesterol (LDL-C).[1][2] Beyond this primary effect, inhibition of PCSK9 is known to modulate several other signaling pathways implicated in inflammation, thrombosis, and cellular apoptosis.[3][4][5]

Comparison of PCSK9 Inhibitors on Key Signaling Pathways

The following table summarizes the known or expected effects of different classes of PCSK9 inhibitors on critical downstream signaling pathways. While specific quantitative data for this compound is not available, its effects as a small molecule inhibitor are predicted to align with the disruption of the PCSK9-LDLR interaction and subsequent modulation of related pathways.

Signaling PathwayThis compound (Predicted Effect)Monoclonal Antibodies (e.g., Evolocumab, Alirocumab)Other Small Molecule InhibitorsSupporting Experimental Data Highlights
LDLR Degradation Pathway Inhibition Inhibition Inhibition Monoclonal antibodies have been shown to reduce LDL-C by 55-75%.[6] Small molecule inhibitors also demonstrate significant LDL-C lowering by preventing PCSK9-mediated LDLR degradation.[1]
TLR4/NF-κB Signaling Downregulation Downregulation Downregulation PCSK9 can activate the TLR4/NF-κB pathway, promoting inflammation.[3][7] Inhibition of PCSK9 is expected to reduce the expression of pro-inflammatory cytokines.[8]
CD36 Signaling & Platelet Activation Downregulation Downregulation Downregulation PCSK9 interacts with CD36 on platelets, promoting aggregation and thrombosis through the p38MAPK pathway.[5] Inhibitors would block this interaction.
JNK/Apoptosis Pathway Modulation (Anti-apoptotic) Modulation (Anti-apoptotic) Modulation (Anti-apoptotic) PCSK9 has been shown to promote apoptosis in endothelial cells via the JNK and p38 signaling pathways.[5] Inhibition of PCSK9 may have a protective anti-apoptotic effect.
STAT3/ROR-γt (Th17 Differentiation) Downregulation Downregulation Downregulation PCSK9 can promote the differentiation of pro-inflammatory Th17 cells through an LDLR/STAT3/ROR-γt pathway.[9]

Visualizing the Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by PCSK9 and its inhibition.

PCSK9_LDLR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular PCSK9 PCSK9 LDLR LDLR PCSK9->LDLR Binds LDL LDL LDL->LDLR Binds Pcsk9_IN_17 This compound Pcsk9_IN_17->PCSK9 Inhibits Endosome Endosome LDLR->Endosome Internalization Lysosome Lysosome Endosome->Lysosome PCSK9 promotes Recycling Recycling to Membrane Endosome->Recycling PCSK9 inhibits Degradation LDLR Degradation Lysosome->Degradation Recycling->LDLR

Caption: PCSK9-mediated LDLR degradation and its inhibition by this compound.

Inflammatory_Pathways PCSK9 PCSK9 TLR4 TLR4 PCSK9->TLR4 Activates CD36 CD36 PCSK9->CD36 Activates Pcsk9_IN_17 This compound Pcsk9_IN_17->PCSK9 Inhibits NFkB NF-κB Activation TLR4->NFkB Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Platelet_Activation Platelet Activation CD36->Platelet_Activation Thrombosis Thrombosis Platelet_Activation->Thrombosis

Caption: PCSK9's role in inflammatory and thrombotic pathways.

Experimental Protocols

Detailed methodologies are crucial for assessing the effects of this compound on these signaling pathways.

PCSK9-LDLR Binding Assay

This assay quantifies the ability of an inhibitor to block the interaction between PCSK9 and the LDLR.

  • Principle: An in vitro binding assay using recombinant human PCSK9 and the EGF-A domain of the LDLR.

  • Protocol:

    • Coat a 96-well ELISA plate with the EGF-AB peptide of the LDLR.

    • Pre-incubate recombinant His-tagged PCSK9 with varying concentrations of this compound for 1 hour at room temperature.

    • Add the PCSK9/inhibitor mixture to the coated plate and incubate.

    • Wash the plate to remove unbound PCSK9.

    • Detect bound PCSK9 using an anti-His-tag antibody conjugated to a reporter enzyme (e.g., HRP).

    • Add a substrate and measure the signal (e.g., colorimetric or chemiluminescent).

    • Calculate the IC50 value of this compound.[10] A cell-based bioluminescent assay can also be used for higher throughput screening.[11][12]

LDLR Degradation Assay (Western Blot)

This method assesses the effect of the inhibitor on PCSK9-mediated degradation of the LDLR in a cellular context.

  • Principle: Quantifying the amount of LDLR protein in cells treated with PCSK9 and the inhibitor.

  • Protocol:

    • Culture hepatocytes (e.g., HepG2 cells) to confluence.

    • Treat the cells with recombinant PCSK9 in the presence or absence of this compound for a specified time (e.g., 4-6 hours).

    • Lyse the cells and determine the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the cytoplasmic domain of the LDLR.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize the LDLR band intensity.[13][14][15]

NF-κB Activation Assay

This assay measures the effect of the inhibitor on the activation of the NF-κB signaling pathway.

  • Principle: Detecting the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon stimulation.

  • Protocol (Immunofluorescence):

    • Culture macrophages (e.g., RAW 264.7) or other suitable cells on coverslips.

    • Pre-treat the cells with this compound for 1 hour.

    • Stimulate the cells with PCSK9 or a known TLR4 agonist like LPS.

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody against the NF-κB p65 subunit.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize the subcellular localization of p65 using fluorescence microscopy and quantify the nuclear translocation.[16][17]

  • Alternative Protocol (Western Blot):

    • Perform cellular fractionation to separate cytoplasmic and nuclear extracts.

    • Analyze the levels of p65 in each fraction by Western blot.[18]

JNK Phosphorylation Assay (Western Blot)

This assay determines the effect of the inhibitor on the activation of the JNK signaling pathway.

  • Principle: Detecting the phosphorylated (active) form of JNK in cell lysates.

  • Protocol:

    • Culture endothelial cells or neurons and treat with PCSK9 in the presence or absence of this compound.

    • Lyse the cells and perform a Western blot as described for LDLR degradation.

    • Probe the membrane with a primary antibody specific for phosphorylated JNK (p-JNK).

    • Strip the membrane and re-probe with an antibody for total JNK to normalize for protein loading.

    • Quantify the ratio of p-JNK to total JNK. A kinase activity assay can also be performed by immunoprecipitating JNK and measuring the phosphorylation of a substrate like c-Jun.[19][20][21]

This guide provides a framework for understanding and investigating the effects of this compound on downstream signaling pathways. Further experimental validation is necessary to confirm these predicted effects and to fully characterize the therapeutic potential of this novel small molecule inhibitor.

References

A Comparative Analysis of an Oral Small Molecule (Pcsk9-IN-17) and an Injectable Monoclonal Antibody (Alirocumab) for PCSK9 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of lipid-lowering therapies, the inhibition of proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a highly effective strategy. This guide provides a comparative analysis of two distinct modalities targeting PCSK9: Pcsk9-IN-17, a preclinical oral small molecule inhibitor, and alirocumab, a clinically approved injectable monoclonal antibody. While alirocumab has a well-established efficacy and safety profile from extensive clinical trials, this compound represents a next-generation, orally bioavailable approach, with its potential demonstrated through preclinical data and the early clinical development of a closely related compound, AZD0780.

Executive Summary

This guide offers a head-to-head comparison of this compound and alirocumab, focusing on their mechanism of action, available performance data, and developmental status. Alirocumab, marketed as Praluent®, is a human monoclonal antibody that has demonstrated robust reductions in low-density lipoprotein cholesterol (LDL-C) and a favorable safety profile in numerous large-scale clinical trials, leading to its approval for treating hypercholesterolemia and reducing cardiovascular risk. In contrast, this compound is a preclinical small molecule inhibitor that offers the convenience of oral administration. While specific public data on this compound is limited to patent literature, the program it belongs to, originally developed by Dogma Therapeutics and now acquired by AstraZeneca, has produced a clinical candidate, AZD0780, which has shown promising LDL-C reduction in early clinical trials. This comparison will leverage the available data to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for both this compound (and its clinical successor AZD0780) and alirocumab, providing a clear comparison of their key characteristics and performance metrics.

Table 1: General Characteristics

FeatureThis compoundAlirocumab
Modality Small MoleculeMonoclonal Antibody
Route of Administration OralSubcutaneous Injection
Development Stage PreclinicalClinically Approved
Originator Dogma TherapeuticsRegeneron/Sanofi

Table 2: Preclinical and In Vitro Performance

ParameterThis compound / Dogma's ProgramAlirocumab
Binding Affinity Picomolar affinity reported for the program[1][2]High affinity[3]
In Vitro Potency (IC50) Data not publicly availableData not publicly available in this format

Table 3: In Vivo Efficacy

Study TypeThis compound Program (Preclinical) & AZD0780 (Clinical)Alirocumab (Clinical)
Preclinical (Non-Human Primates) "Significant and robust lowering of LDL-C"[4]N/A (Extensive human data available)
Phase I Clinical Trial (AZD0780) 78% total LDL-C reduction in treatment-naïve patients[3]N/A
Phase IIb Clinical Trial (AZD0780) 50.7% LDL-C reduction on top of statin therapy[5][6]N/A
Phase III Clinical Trials (ODYSSEY Program) N/A45.7% to 61.0% LDL-C reduction vs. placebo[6]

Table 4: Clinical Efficacy in LDL-C Reduction (Alirocumab - ODYSSEY Program)

ODYSSEY TrialPatient PopulationAlirocumab LDL-C Reduction vs. ControlReference
LONG TERM High cardiovascular risk61.0% reduction vs. placebo[7]
COMBO I High cardiovascular risk on statins45.9% reduction vs. placebo[7]
FH I & FH II Heterozygous Familial Hypercholesterolemia51.4% to 57.9% reduction vs. placebo
CHOICE II Not on statin therapy51.7% to 53.5% reduction vs. placebo
OUTCOMES Recent Acute Coronary SyndromeLowered LDL-C by 49.4 mg/dL in women and 54.0 mg/dL in men at 4 months[4]

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and alirocumab function by inhibiting PCSK9, thereby preventing the degradation of LDL receptors (LDLR) on hepatocytes. This leads to an increased number of LDLRs available to clear LDL-C from the bloodstream. However, their mechanisms of inhibition differ significantly due to their distinct molecular nature.

Alirocumab , as a monoclonal antibody, binds to circulating PCSK9 in the bloodstream. This binding event sterically hinders PCSK9 from interacting with the LDLR, effectively neutralizing its function before it can target the receptor for degradation.

This compound , being a small molecule, is designed to be orally bioavailable. The program from which it originates has identified compounds that bind directly to a novel, cryptic binding pocket on the PCSK9 protein[1][4]. This binding is reported to have a novel mode of action that is compatible with a small molecule approach[3].

PCSK9_Pathway cluster_liver_cell Hepatocyte cluster_bloodstream Bloodstream LDLR LDL Receptor Endosome Endosome LDLR->Endosome Internalization Circulating_LDL Circulating LDL-C LDLR->Circulating_LDL Binds LDL-C LDL LDL-C PCSK9_protein PCSK9 Lysosome Lysosome Endosome->LDLR Recycling Endosome->Lysosome Degradation Circulating_PCSK9 Circulating PCSK9 Circulating_PCSK9->LDLR Binds to LDLR Alirocumab Alirocumab Alirocumab->Circulating_PCSK9 Binds & Inhibits Pcsk9_IN_17 This compound (Oral) Pcsk9_IN_17->Circulating_PCSK9 Binds & Inhibits (Oral Administration)

Figure 1: PCSK9 Signaling Pathway and Inhibition Mechanisms.

Experimental Protocols

Detailed methodologies are crucial for the interpretation of experimental data. Below are representative protocols for the evaluation of PCSK9 inhibitors.

In Vitro PCSK9 Binding and Activity Assays
  • Objective: To determine the binding affinity and inhibitory potency of the compound against PCSK9.

  • Methodology:

    • Binding Assays (e.g., Surface Plasmon Resonance - SPR): Recombinant human PCSK9 is immobilized on a sensor chip. The inhibitor (alirocumab or this compound) is flowed over the chip at various concentrations. The association and dissociation rates are measured to calculate the binding affinity (Kd).

    • Functional Assays (e.g., PCSK9-LDLR Interaction Assay): A plate-based assay is used where recombinant LDLR is coated on the plate. Biotinylated PCSK9 is pre-incubated with varying concentrations of the inhibitor and then added to the plate. The amount of PCSK9 bound to the LDLR is quantified using a streptavidin-HRP conjugate and a colorimetric substrate. The IC50 value, the concentration of inhibitor required to block 50% of the PCSK9-LDLR interaction, is then determined.

Cellular Assays for LDL-C Uptake
  • Objective: To assess the ability of the inhibitor to enhance LDL-C uptake in a cellular context.

  • Methodology:

    • Cell Culture: Human hepatocyte-derived cells (e.g., HepG2) are cultured in appropriate media.

    • Treatment: Cells are treated with recombinant PCSK9 in the presence or absence of varying concentrations of the inhibitor.

    • LDL-C Uptake: Fluorescently labeled LDL-C (e.g., DiI-LDL) is added to the culture medium.

    • Quantification: After incubation, the cells are washed, and the amount of internalized fluorescent LDL-C is measured using a plate reader or visualized by fluorescence microscopy. An increase in fluorescence indicates enhanced LDL-C uptake.

In Vivo Efficacy Studies in Animal Models
  • Objective: To evaluate the LDL-C lowering efficacy of the inhibitor in a living organism.

  • Methodology:

    • Animal Model: Transgenic mice expressing human PCSK9 (to ensure target engagement for human-specific inhibitors) or non-human primates are often used.

    • Dosing: The inhibitor is administered at various doses and schedules (e.g., subcutaneous injection for alirocumab, oral gavage for this compound).

    • Blood Sampling: Blood samples are collected at baseline and at various time points post-dosing.

    • Lipid Analysis: Plasma is isolated, and total cholesterol, LDL-C, HDL-C, and triglycerides are measured using standard enzymatic assays. The percentage reduction in LDL-C from baseline is calculated.

Experimental_Workflow cluster_invitro In Vitro & Cellular Assays cluster_invivo In Vivo Studies cluster_clinical Clinical Trials Binding_Assay Binding Assay (e.g., SPR) Functional_Assay Functional Assay (PCSK9-LDLR Interaction) Binding_Assay->Functional_Assay Cellular_Assay Cellular LDL-C Uptake Assay Functional_Assay->Cellular_Assay Animal_Model Animal Model Selection (e.g., hPCSK9 mice, NHP) Cellular_Assay->Animal_Model Lead Candidate Selection Dosing Dosing & Administration Animal_Model->Dosing Blood_Sampling Blood Sampling & Lipid Analysis Dosing->Blood_Sampling Efficacy_Evaluation Efficacy Evaluation (% LDL-C Reduction) Blood_Sampling->Efficacy_Evaluation Phase_I Phase I (Safety & Tolerability) Efficacy_Evaluation->Phase_I IND-Enabling Studies Phase_II Phase II (Dose-Ranging & Efficacy) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy & Safety) Phase_II->Phase_III

Figure 2: General Experimental Workflow for PCSK9 Inhibitor Development.

Safety and Tolerability

Alirocumab: The safety profile of alirocumab has been extensively evaluated in the ODYSSEY program, involving thousands of patients. The most common adverse events are generally mild and include injection-site reactions, nasopharyngitis, and influenza[3]. Serious adverse events are infrequent and comparable to placebo in large outcome trials[3].

This compound/AZD0780: As this compound is in the preclinical stage, no human safety data is available. For the clinical candidate AZD0780, early data from the Phase I and IIb trials suggest it is well-tolerated with no serious adverse events reported[3][5].

Conclusion

The comparison between this compound and alirocumab highlights the evolution of PCSK9 inhibition, from first-in-class injectable monoclonal antibodies to next-generation oral small molecules. Alirocumab is a well-established therapeutic with proven efficacy in significantly lowering LDL-C and reducing cardiovascular events. Its extensive clinical data provides a high level of confidence in its performance and safety.

This compound, and the broader program it represents, offers the significant advantage of oral administration, which could improve patient convenience and adherence. While public, peer-reviewed data on this compound itself is not available, the promising early clinical results for AZD0780 suggest that this class of oral inhibitors has the potential to be a powerful new tool in the management of hypercholesterolemia. Further clinical development will be crucial to fully understand the efficacy, safety, and long-term outcomes associated with this novel oral PCSK9 inhibitor. Researchers and clinicians will be keenly watching the progress of AZD0780 as it moves through later-stage clinical trials, which will ultimately determine its place in the therapeutic armamentarium against cardiovascular disease.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Pcsk9-IN-17

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in humans or animals.

This document provides crucial safety and logistical information for the handling and disposal of Pcsk9-IN-17, a potent small molecule inhibitor. The toxicological properties of this compound have not been extensively investigated. Therefore, it is imperative to handle this compound with extreme caution, treating it as a potentially hazardous substance. The following guidelines are based on general best practices for handling potent research chemicals and data from similar compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing.

Immediate Safety Information

In the event of exposure, follow these first-aid measures immediately:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Ingestion: If swallowed, wash out mouth with water, provided the person is conscious. Do NOT induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to create a barrier between the researcher and the potentially hazardous compound.[2]

PPE CategoryItemSpecifications and Best Practices
Hand Protection Double Nitrile GlovesWear two pairs of powder-free nitrile gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should be worn over the cuff. Change the outer glove immediately upon contamination and both pairs frequently.
Body Protection Disposable GownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[3]
Eye Protection Safety GogglesChemical splash goggles are mandatory to protect against splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Respiratory Protection N95 RespiratorAn N95 respirator or higher is recommended, especially when handling the compound as a powder or if aerosolization is possible, to prevent inhalation.[2][4]

Operational Plan for Handling

Adherence to a strict operational workflow is critical to ensure safety and prevent contamination.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area don_ppe Don Full PPE prep_area->don_ppe gather_materials Gather All Necessary Equipment don_ppe->gather_materials weigh Weigh Compound in Ventilated Enclosure gather_materials->weigh Proceed to Handling dissolve Dissolve in Appropriate Solvent weigh->dissolve aliquot Aliquot for Use/Storage dissolve->aliquot decontaminate Decontaminate Work Surfaces aliquot->decontaminate Proceed to Cleanup doff_ppe Doff PPE in Correct Order decontaminate->doff_ppe dispose Dispose of Waste in Labeled Hazardous Waste Container doff_ppe->dispose

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

Weighing and Reconstitution:

  • Perform all weighing operations within a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.

  • Use dedicated, clean spatulas and weigh boats.

  • To reconstitute, slowly add the recommended solvent to the vial containing this compound to avoid splashing or aerosolization.

  • Cap the vial securely and vortex or sonicate as required to ensure complete dissolution.

Disposal Plan

All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.

  • Solid Waste: This includes contaminated gloves, gowns, weigh boats, and pipette tips. Place all solid waste into a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound and solvents used for decontamination should be collected in a dedicated, sealed hazardous liquid waste container.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.[5]

Signaling Pathway Context

Pcsk9 is a protein that plays a critical role in regulating cholesterol levels. It functions by binding to the LDL receptor (LDLR) on the surface of liver cells. This binding prevents the LDLR from recycling back to the cell surface after it has delivered LDL cholesterol into the cell.[6] The entire complex is then targeted for degradation within the lysosome. By inhibiting Pcsk9, compounds like this compound are designed to increase the number of available LDL receptors on liver cells, thereby enhancing the clearance of LDL cholesterol from the bloodstream.[7]

cluster_pathway PCSK9 Signaling Pathway PCSK9 PCSK9 LDLR LDL Receptor PCSK9->LDLR Binds to Lysosome Lysosomal Degradation LDLR->Lysosome Targeted for Degradation LDL LDL Cholesterol LDL->LDLR Binds to Pcsk9_IN_17 This compound Pcsk9_IN_17->PCSK9 Inhibits

Caption: Inhibition of the PCSK9 pathway by this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.